FITC-Lithocholic acid 3-sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H57N3O10S2 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C47H57N3O10S2/c1-26(37-13-14-38-33-9-5-27-22-31(60-62(56,57)58)16-18-46(27,2)39(33)17-19-47(37,38)3)4-15-42(53)48-20-21-49-45(61)50-28-6-10-32(36(23-28)44(54)55)43-34-11-7-29(51)24-40(34)59-41-25-30(52)8-12-35(41)43/h6-8,10-12,23-27,31,33,37-39,51H,4-5,9,13-22H2,1-3H3,(H,48,53)(H,54,55)(H2,49,50,61)(H,56,57,58)/t26-,27-,31-,33+,37-,38+,39+,46+,47-/m1/s1 |
InChI Key |
GPEMXWSXMAGAOE-SRYZESSDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C5CCC6C5(CCC7C6CCC8C7(CCC(C8)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S), a fluorescently labeled bile acid derivative. This document outlines a proposed multi-step synthesis, purification protocols, and discusses its application in studying cellular signaling pathways. The methodologies described herein are based on established chemical principles and published protocols for analogous compounds.
Introduction
Lithocholic acid (LCA), a secondary bile acid, and its metabolites are increasingly recognized for their roles as signaling molecules in various physiological and pathophysiological processes. The sulfated form, Lithocholic acid 3-sulfate (LCA-3S), has been identified as a selective inhibitor of Th17 cell differentiation by targeting the nuclear receptor RORγt, suggesting its potential role in inflammatory and autoimmune diseases.[1][2]
Fluorescent labeling of bile acids, such as with fluorescein (B123965) isothiocyanate (FITC), provides a powerful tool for researchers to visualize and track their transport and localization within living cells. FITC-LCA-3S can be instrumental in studying bile acid transporters, cellular uptake and efflux mechanisms, and for screening potential drug candidates that modulate these pathways.[3][4] This guide details a feasible synthetic route and purification strategy for FITC-LCA-3S to facilitate its use in research and drug development.
Synthesis of this compound
The synthesis of this compound is proposed as a three-step process, starting from lithocholic acid. The overall synthetic scheme is depicted below.
References
- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
An In-depth Technical Guide to FITC-Lithocholic Acid 3-Sulfate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of Fluorescein isothiocyanate (FITC)-conjugated Lithocholic acid 3-sulfate. It is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields. The information herein is compiled from publicly available scientific literature and product specifications.
Core Chemical Properties
FITC-Lithocholic acid 3-sulfate is a fluorescently labeled derivative of Lithocholic acid 3-sulfate, a sulfated secondary bile acid. The conjugation with FITC allows for its use in a variety of fluorescence-based assays.
| Property | Value | Reference |
| Molecular Formula | C47H57N3O10S2 | [1] |
| Molecular Weight | 888.10 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Excitation Maximum (FITC) | ~491-495 nm | [2][3][4] |
| Emission Maximum (FITC) | ~516-525 nm | [2][3][4] |
| Solubility (unconjugated form) | Methanol: 1 mg/mL; Water: 5 mg/mL | Inferred from Lithocholic acid 3-sulfate data. |
| Storage Conditions | -20°C, sealed, away from moisture and light | [1] |
Biological Activity: Inhibition of Th17 Cell Differentiation
Lithocholic acid 3-sulfate has been identified as a selective inhibitor of T helper 17 (Th17) cell differentiation. This inhibitory action is mediated through its direct binding to the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key transcription factor for Th17 lineage commitment. By targeting RORγt, Lithocholic acid 3-sulfate suppresses the expression of pro-inflammatory cytokines, such as IL-17A, which are hallmarks of Th17 cells. This makes this compound a valuable tool for studying Th17 cell biology and for screening potential modulators of the RORγt pathway.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of Th17 cell differentiation and the inhibitory action of Lithocholic acid 3-sulfate.
Experimental Protocols
This protocol is adapted from methods for analyzing the uptake of fluorescently labeled molecules. It can be used to quantify the cellular uptake of this compound.
Materials:
-
Target cells (e.g., primary CD4+ T cells, Jurkat cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture target cells to the desired density. On the day of the experiment, harvest and wash the cells with PBS. Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with this compound: Add this compound to the cell suspension at various concentrations (e.g., 1, 5, 10 µM). Incubate the cells for a defined period (e.g., 30, 60, 120 minutes) at 37°C in a CO2 incubator. Include a negative control (cells without the fluorescent compound).
-
Washing: After incubation, stop the uptake by placing the cells on ice. Wash the cells three times with ice-cold PBS to remove any unbound fluorescent compound.
-
Staining for Viability: Resuspend the cells in flow cytometry buffer. Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the FITC channel to detect the intracellular fluorescence. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the FITC signal.
This protocol details a method to assess the inhibitory effect of Lithocholic acid 3-sulfate on Th17 differentiation by measuring the expression of RORγt and IL-17A using intracellular flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naïve CD4+ T cells
-
Th17 differentiation medium (containing anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-1β, IL-23, and anti-IFN-γ/IL-4 antibodies)
-
Lithocholic acid 3-sulfate (or other test compounds)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, RORγt, and IL-17A
-
Flow cytometer
Procedure:
-
Th17 Differentiation: Isolate naïve CD4+ T cells from PBMCs. Culture the cells in Th17 differentiation medium.
-
Treatment: After 2-3 days of culture, add Lithocholic acid 3-sulfate at desired concentrations. Continue to culture for an additional 3-4 days.
-
Restimulation: On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours to promote intracellular cytokine accumulation.
-
Surface Staining: Harvest the cells and stain for the surface marker CD4.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them using a permeabilization buffer.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorochrome-conjugated antibodies against RORγt and IL-17A.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the CD4+ T cell population and quantify the percentage of cells expressing RORγt and IL-17A.
Conclusion
This compound is a specialized chemical probe that combines the biological activity of a Th17 cell differentiation inhibitor with the utility of a fluorescent label. This makes it a powerful tool for high-throughput screening, cellular uptake studies, and detailed investigations into the RORγt signaling pathway. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding and modulating the inflammatory processes governed by Th17 cells.
References
The Biological Activity of Sulfated Lithocholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid formed by the bacterial 7α-dehydroxylation of chenodeoxycholic acid in the gut, is known for its hepatotoxicity and role in cholestasis.[1] The sulfation of lithocholic acid at the 3α-hydroxyl position, primarily mediated by sulfotransferase 2A1 (SULT2A1), is a critical detoxification pathway in humans.[2][3] This biotransformation significantly increases the hydrophilicity of LCA, thereby reducing its intestinal reabsorption and promoting its elimination in feces and urine.[4] Beyond its role in detoxification, sulfated lithocholic acid (LCA-S) exhibits a distinct biological activity profile, interacting with various cellular receptors and signaling pathways. This technical guide provides an in-depth overview of the biological activities of sulfated lithocholic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades.
I. Synthesis and Metabolism of Sulfated Lithocholic Acid
The primary pathway for the formation of sulfated lithocholic acid involves the enzymatic conjugation of a sulfonate group to the 3α-hydroxyl group of lithocholic acid. This reaction is catalyzed by the cytosolic enzyme sulfotransferase 2A1 (SULT2A1).[2][3]
Key Enzyme Kinetics
The enzymatic sulfation of lithocholic acid by SULT2A1 follows Michaelis-Menten kinetics. The affinity of SULT2A1 for lithocholic acid is notably high, reflecting its efficient role in the detoxification of this toxic bile acid.[2]
Table 1: SULT2A1 Kinetic Parameters for Lithocholic Acid Sulfation
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |
| Lithocholic Acid | ≤1 | Not explicitly stated, but follows substrate inhibition model | [3] |
| Lithocholic Acid | Highest affinity among bile acids tested | Not explicitly stated | [2] |
II. Interaction with Nuclear Receptors and Signaling Pathways
Sulfation significantly alters the interaction of lithocholic acid with nuclear receptors, generally reducing its activity compared to the parent compound. This modulation of nuclear receptor signaling is a key aspect of its biological function.
Farnesoid X Receptor (FXR)
Table 2: Activity of Lithocholic Acid at the Farnesoid X Receptor (FXR)
| Compound | Activity | Assay | IC50 / EC50 (µM) | Reference |
| Lithocholic Acid | Antagonist | In vitro co-activator association assay | 1 | [5] |
| Lithocholic Acid | Partial Agonist/Antagonist | HepG2 cell transactivation assay | - | [5] |
| Chenodeoxycholic Acid (CDCA) | Agonist | Reporter Assay | 17 | [6] |
FXR Signaling Pathway in Bile Acid Homeostasis
Pregnane (B1235032) X Receptor (PXR)
The pregnane X receptor (PXR) is a nuclear receptor that plays a crucial role in xenobiotic and endobiotic detoxification. Lithocholic acid is a known activator of PXR, which in turn induces the expression of detoxification enzymes such as cytochrome P450 3A4 (CYP3A4) and sulfotransferases, including SULT2A1.[4] This represents a feedback loop where LCA induces its own detoxification via sulfation. The effect of sulfated lithocholic acid on PXR is not well characterized, but it is presumed to have significantly lower activity than LCA.
PXR-Mediated Detoxification Pathway
Retinoid-related Orphan Receptor Gamma t (RORγt)
Recent evidence suggests an immunomodulatory role for lithocholic acid and its derivatives through interaction with the Retinoid-related Orphan Receptor Gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[7][8] One study has shown that synthesized lithocholic acid 3-sulfate (LCA-3S) exhibits a better binding effect to RORγt than its oxidized metabolite, 3-oxo-LCA, and selectively suppresses Th17 cell differentiation.[7][8] While a specific binding affinity (Kd) for LCA-S has not been reported, the Kd for 3-oxoLCA binding to the RORγt ligand-binding domain is approximately 1 µM.[9]
Table 3: Activity of Lithocholic Acid Derivatives at the Retinoid-related Orphan Receptor Gamma t (RORγt)
| Compound | Activity | Assay | Kd / IC50 (µM) | Reference |
| 3-oxo-Lithocholic Acid | Binds to RORγt LBD | Microscale Thermophoresis | ~1 | [9] |
| 3-oxo-lithocholic acid amidate (A2) | Binds to RORγt | Microscale Thermophoresis | 0.0165 | [10] |
| 3-oxo-lithocholic acid amidate (A2) | Inhibits RORγt activity | Cellular Reporter Luciferase Assay | 0.225 | [10] |
| Lithocholic Acid 3-Sulfate | Binds to RORγt and suppresses Th17 differentiation | Not specified | Not specified | [7][8] |
RORγt Signaling in Th17 Cell Differentiation
III. Cellular Transport
The increased hydrophilicity of sulfated lithocholic acid dictates its transport across cellular membranes. While unconjugated bile acids can cross membranes via passive diffusion, the transport of sulfated and conjugated bile acids is carrier-mediated.
Table 4: Key Transporters Involved in the Hepatic and Intestinal Transport of Sulfated Bile Acids
| Transporter | Location | Membrane | Function |
| Uptake | |||
| Organic Anion Transporting Polypeptides (OATPs) | Hepatocytes, Enterocytes | Basolateral | Uptake of sulfated and conjugated bile acids from blood/lumen. |
| Na+-Taurocholate Cotransporting Polypeptide (NTCP) | Hepatocytes | Basolateral | Primary transporter for conjugated bile acids. |
| Efflux | |||
| Multidrug Resistance-Associated Protein 2 (MRP2) | Hepatocytes, Enterocytes | Apical/Canalicular | Efflux of sulfated and conjugated bile acids into bile/intestinal lumen. |
| Breast Cancer Resistance Protein (BCRP) | Hepatocytes, Enterocytes | Apical/Canalicular | Efflux of sulfated bile acids. |
| Multidrug Resistance-Associated Protein 3 (MRP3) | Hepatocytes, Enterocytes | Basolateral | Efflux of bile acids back into circulation under cholestatic conditions. |
IV. Experimental Protocols
SULT2A1 Enzyme Kinetic Assay
Objective: To determine the kinetic parameters (Km and Vmax) of SULT2A1 for the sulfation of lithocholic acid.
Materials:
-
Recombinant human SULT2A1 enzyme
-
Lithocholic acid
-
[35S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Dilution Buffer: 5 mM potassium phosphate (B84403) (pH 6.5), 1.5 mg/mL BSA, 10 mM DTT
-
Cocktail Buffer: 50 mM potassium phosphate (pH 6.5), 7.4 mg/mL DTT, and 1.28 µM [35S]PAPS
-
Stop Mixture: 1:1 (v/v) of 0.1 M Ba(OH)2 and 0.1 M barium acetate
-
0.1 M ZnSO4
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of lithocholic acid in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the dilution buffer, SULT2A1 enzyme, and the lithocholic acid dilution.
-
Initiate the reaction by adding the cocktail buffer containing [35S]PAPS.
-
Incubate at 37°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop mixture, followed by ZnSO4 to precipitate unreacted [35S]PAPS.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant containing the [35S]-sulfated lithocholic acid to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the reaction velocity at each substrate concentration and determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten plot).[11]
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
Objective: To assess the agonist or antagonist activity of sulfated lithocholic acid on a nuclear receptor (e.g., FXR, PXR).
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene downstream of response elements for the nuclear receptor (or GAL4 upstream activating sequence if using the LBD fusion).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system (e.g., Promega).
-
Sulfated lithocholic acid and control compounds (known agonist and antagonist).
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the nuclear receptor expression vector and the luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often included for normalization.
-
After 24 hours, treat the cells with various concentrations of sulfated lithocholic acid. For antagonist testing, co-treat with a known agonist.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.[12][13]
Sandwich-Cultured Hepatocyte (SCH) Assay for Biliary Excretion
Objective: To determine the biliary excretion of sulfated lithocholic acid.
Materials:
-
Primary hepatocytes (human or rat).
-
Collagen-coated multi-well plates.
-
Matrigel or another extracellular matrix overlay.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.
-
Radiolabeled or fluorescently tagged sulfated lithocholic acid.
-
Cell lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Plate primary hepatocytes on collagen-coated plates and overlay with Matrigel to form a sandwich culture. Culture for 4-5 days to allow for the formation of bile canaliculi.
-
To measure uptake and biliary excretion, pre-incubate the SCHs for 10 minutes in either standard HBSS (with Ca2+/Mg2+, to maintain tight junctions) or Ca2+/Mg2+-free HBSS (to disrupt tight junctions).
-
Incubate the cells with the labeled sulfated lithocholic acid in standard HBSS for a defined period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold buffer to stop the transport.
-
Lyse the cells and quantify the amount of labeled compound in the lysate.
-
The amount of compound in cells with intact tight junctions represents "cells + bile", while the amount in cells with disrupted tight junctions represents "cells only".
-
Calculate the Biliary Excretion Index (BEI) as follows: BEI (%) = [ (Accumulationcells+bile - Accumulationcells only) / Accumulationcells+bile ] * 100.[14][15]
Workflow for Sandwich-Cultured Hepatocyte Assay
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of sulfated lithocholic acid.
Materials:
-
Caco-2 cells.
-
Transwell inserts with a microporous membrane.
-
Cell culture medium.
-
Transport buffer (e.g., HBSS).
-
Sulfated lithocholic acid.
-
Analytical method for quantification (e.g., LC-MS/MS).
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the transport buffer containing sulfated lithocholic acid to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and analyze the concentration of sulfated lithocholic acid using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be used to assess the involvement of active efflux transporters.[16][17]
V. Conclusion
The sulfation of lithocholic acid is a pivotal detoxification mechanism that dramatically alters its biological activity. By converting the hydrophobic and toxic LCA into the hydrophilic and readily excretable LCA-S, the body mitigates the risk of cholestasis and liver injury. Furthermore, the reduced affinity of LCA-S for nuclear receptors such as FXR and PXR, coupled with its potential immunomodulatory role via RORγt, underscores the profound impact of this metabolic transformation. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the synthesis, transport, and cellular interactions of sulfated lithocholic acid, facilitating further research into its physiological and pathophysiological significance. A deeper understanding of the biological activity of sulfated lithocholic acid is essential for the development of novel therapeutic strategies for cholestatic liver diseases and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Sulfotransferase 2A1-Catalyzed Sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid by Selective Estrogen Receptor Modulators and Various Analogs and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endogenous Bile Acid Disposition in Rat and Human Sandwich-Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
FITC-Lithocholic Acid 3-Sulfate as a RORγt Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, making it a key therapeutic target for a range of autoimmune diseases. Lithocholic acid 3-sulfate (LCA-3-S), a sulfated metabolite of the secondary bile acid lithocholic acid, has been identified as a ligand of RORγt, selectively inhibiting Th17 cell differentiation.[1][2] The fluorescently labeled version of this compound, FITC-Lithocholic acid 3-sulfate, offers a potential tool for detailed in vitro and cell-based characterization of this interaction.
This technical guide provides an in-depth overview of the current knowledge on LCA-3-S as a RORγt ligand, and presents detailed, albeit prospective, experimental protocols for the characterization of FITC-LCA-3-S. It is important to note that, to date, there is no publicly available experimental data on the binding affinity or functional activity of this compound with RORγt. The protocols and workflows described herein are therefore presented as a guide for researchers to undertake such investigations.
RORγt and the Th17 Signaling Pathway
RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive CD4+ T cells in the presence of cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then translocates to the nucleus and, in conjunction with other transcription factors like STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes. This leads to the transcription of key pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are the hallmark cytokines of Th17 cells.[3]
Lithocholic Acid 3-Sulfate as a RORγt Ligand
Research has shown that the sulfated bile acid metabolite, Lithocholic acid 3-sulfate (LCA-3-S), can act as a ligand for RORγt.[1] Studies have demonstrated that LCA-3-S selectively suppresses the differentiation of Th17 cells without impacting other T helper cell lineages such as Th1, Th2, and Treg cells.[1] It has been reported that LCA-3-S exhibits a more potent inhibitory effect on RORγt compared to its oxidized metabolite, 3-oxo-lithocholic acid.[1]
Quantitative Data
As of the date of this document, there is a lack of specific quantitative binding data (e.g., Ki, Kd, IC50) for the interaction between unlabeled Lithocholic acid 3-sulfate and RORγt in the public domain. For context, a related derivative, 3-oxo-lithocholic acid amidate, has been reported to bind to RORγt with an equilibrium dissociation constant (KD) of 16.5 ± 1.34 nM and a half-maximal inhibitory concentration (IC50) of 225 ± 10.4 nM in a cellular reporter assay.[4][5][6]
| Compound | Assay Type | Target | Reported Value |
| Lithocholic acid 3-sulfate | - | RORγt | No quantitative data available. Qualitatively described as a selective inhibitor.[1][2] |
| 3-oxo-lithocholic acid amidate (A2) | Microscale Thermophoresis (MST) | RORγt | KD = 16.5 ± 1.34 nM[4][5][6] |
| 3-oxo-lithocholic acid amidate (A2) | RORγt Reporter Luciferase Assay | RORγt | IC50 = 225 ± 10.4 nM[4][5][6] |
This compound: A Tool for RORγt Research
This compound is a fluorescently labeled version of LCA-3-S. The addition of the fluorescein (B123965) isothiocyanate (FITC) fluorophore allows for the direct detection and quantification of the ligand, making it a potentially valuable tool for a variety of in vitro and cell-based assays to study its interaction with RORγt.
Note: The following experimental protocols are proposed methodologies for the characterization of FITC-LCA-3-S as a RORγt ligand. They are based on standard techniques for studying nuclear receptor-ligand interactions and will require optimization.
Proposed Experimental Workflow
Detailed Experimental Protocols
This assay measures the change in the polarization of fluorescent light emitted by FITC-LCA-3S upon binding to the larger RORγt protein.
Materials:
-
Purified recombinant RORγt ligand-binding domain (LBD)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Determine Optimal FITC-LCA-3S Concentration:
-
Prepare a serial dilution of FITC-LCA-3S in assay buffer.
-
Add to wells of the microplate.
-
Measure fluorescence polarization at appropriate excitation (Ex: ~490 nm) and emission (Em: ~520 nm) wavelengths.
-
Select the lowest concentration that gives a stable and robust signal.
-
-
Saturation Binding Experiment:
-
Keep the concentration of FITC-LCA-3S constant (from step 1).
-
Prepare a serial dilution of RORγt LBD in assay buffer.
-
Add the RORγt LBD dilutions to the wells containing FITC-LCA-3S.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the RORγt concentration to determine the Kd.
-
-
Competitive Binding Assay:
-
Use fixed concentrations of RORγt LBD and FITC-LCA-3S (determined from the saturation binding experiment to give ~50-80% of the maximum polarization signal).
-
Prepare a serial dilution of unlabeled LCA-3S or other test compounds.
-
Add the competitor compounds to the wells.
-
Add the RORγt/FITC-LCA-3S complex to the wells.
-
Incubate as before.
-
Measure fluorescence polarization.
-
Plot the mP values against the log of the competitor concentration to determine the IC50, which can be converted to a Ki value.
-
This competitive binding assay is highly sensitive and less prone to interference from compound autofluorescence.
Materials:
-
GST-tagged RORγt LBD
-
Terbium-labeled anti-GST antibody (donor)
-
This compound (acceptor)
-
Unlabeled LCA-3S and other test compounds
-
TR-FRET assay buffer
-
Low-volume 384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare solutions of GST-RORγt LBD, Terbium-anti-GST antibody, and FITC-LCA-3S in TR-FRET assay buffer. Optimal concentrations will need to be determined by titration.
-
-
Assay Procedure:
-
Dispense a serial dilution of unlabeled LCA-3S or test compounds into the microplate wells.
-
Add a pre-mixed solution of GST-RORγt LBD and Terbium-anti-GST antibody to all wells.
-
Incubate for 30-60 minutes at room temperature.
-
Add FITC-LCA-3S to all wells to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence using a plate reader with an excitation wavelength of ~340 nm.
-
Measure emission at two wavelengths: ~490 nm (for Terbium) and ~520 nm (for FITC).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the competitor concentration to determine the IC50 value.
-
Conclusion
This compound represents a promising, yet uncharacterized, tool for the study of RORγt. While its unlabeled counterpart, Lithocholic acid 3-sulfate, is known to be a selective inhibitor of Th17 differentiation through its interaction with RORγt, further investigation is required to quantify this interaction and to understand the utility of the fluorescently labeled version. The experimental protocols outlined in this guide provide a roadmap for researchers to determine the binding affinity and functional activity of FITC-LCA-3S, which could significantly aid in the development of novel RORγt modulators for the treatment of autoimmune diseases.
References
- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
Lithocholic Acid 3-Sulfate: A Selective Endogenous Inhibitor of Th17 Cell Differentiation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
T helper 17 (Th17) cells are a critical subset of CD4+ effector T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of these cells is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor-gamma t (RORγt). Recent discoveries have identified endogenous metabolites as key regulators of immune cell function. This technical guide focuses on Lithocholic acid 3-sulfate (LCA-3S), a sulfated secondary bile acid, which has been identified as a selective inhibitor of Th17 cell differentiation. By directly targeting RORγt, LCA-3S potently suppresses the Th17 lineage without impacting other T helper subsets, highlighting a novel mechanism for immune regulation and presenting a promising avenue for therapeutic intervention in Th17-mediated disorders.
Introduction: Th17 Cells and the Role of RORγt
T helper 17 (Th17) cells are characterized by their production of signature cytokines, including Interleukin-17A (IL-17A) and IL-17F.[1] These cytokines are potent mediators of inflammation and are crucial for host defense against extracellular bacteria and fungi.[2] However, dysregulation and over-activation of the Th17 pathway are central to the pathology of various autoimmune diseases, such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[3][4]
The differentiation of naive CD4+ T cells into the Th17 lineage is a tightly regulated process initiated by cytokines like Transforming growth factor-beta (TGF-β) and Interleukin-6 (IL-6).[5][6] These signals converge on the activation of the "master" transcription factor, RORγt.[2][3] RORγt is essential for driving the Th17 genetic program, including the expression of IL17A and IL17F.[2][7] Given its pivotal role, RORγt has become a major therapeutic target for the development of small molecule inhibitors aimed at treating autoimmune conditions.[3][7]
Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that can be metabolized by the gut microbiota into a diverse pool of bioactive compounds.[8][9][10] These metabolites can directly modulate host immune responses.[10] Among these, Lithocholic acid 3-sulfate (LCA-3S), a sulfated derivative of the secondary bile acid lithocholic acid (LCA), has emerged as an endogenous ligand for RORγt and a specific inhibitor of Th17 cell differentiation.[8][11][12]
Core Mechanism: LCA-3S Selectively Inhibits RORγt
The primary mechanism by which LCA-3S suppresses Th17 differentiation is through its direct interaction with RORγt.[8][11][12] Studies have demonstrated that LCA-3S physically binds to RORγt, functioning as an inverse agonist.[11][12] This binding inhibits the transcriptional activity of RORγt, thereby preventing the expression of its target genes, most notably Il17a.[11]
A key feature of LCA-3S is its selectivity. Research has shown that LCA-3S specifically suppresses Th17 cell differentiation without affecting the differentiation of other major CD4+ T cell lineages, including Th1, Th2, and regulatory T (Treg) cells.[8][11] This specificity is highly desirable from a therapeutic standpoint, as it suggests a lower potential for broad immunosuppressive side effects. The inhibitory effect is comparable to other known RORγt-inhibiting bile acid metabolites like 3-oxo-LCA.[8][12]
Quantitative Data on Th17 Inhibition by LCA-3S
The inhibitory effect of LCA-3S on Th17 cell differentiation is dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.
| Parameter | Method | Concentration Range | Observation | Source |
| Th17 Cell Differentiation | Flow Cytometry (Intracellular IL-17A staining) | 5 µM - 20 µM | Dose-dependent suppression of Th17 cell differentiation. | [12] |
| RORγt Transcriptional Activity | Reporter Assay (Conceptual) | N/A | LCA-3S binds to RORγt and inhibits its transcriptional activity. | [11] |
| Cytokine Production (mRNA) | qRT-PCR | 50 µM | Significant inhibition of Rorc (gene for RORγt) transcript levels. | [13] |
| Lineage Specificity | Flow Cytometry | Not Specified | No significant inhibition of Th1, Th2, or Treg cell differentiation. | [8][11][12] |
Detailed Experimental Protocols
Reproducing the findings on LCA-3S requires robust and well-defined experimental procedures. The following sections detail the core methodologies.
In Vitro Differentiation of Mouse Th17 Cells
This protocol describes the differentiation of naive mouse CD4+ T cells into Th17 cells, a system commonly used to test the effects of inhibitors like LCA-3S.
A. Materials:
-
Cells: Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) isolated from the spletons and lymph nodes of mice.
-
Media: RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, L-glutamine, and NEAA.
-
Coating Antibodies: Anti-mouse CD3ε (10 µg/ml) and anti-mouse CD28 (10 µg/ml) in sterile PBS.[14][15]
-
Th17 Polarization Cocktail:
-
Test Compound: Lithocholic acid 3-sulfate (LCA-3S) dissolved in a suitable vehicle (e.g., DMSO).
B. Protocol:
-
Plate Coating: Pre-coat wells of a 48-well or 96-well tissue culture plate with the anti-CD3/anti-CD28 antibody mixture. Incubate at 37°C for at least 4 hours or overnight at 4°C.[14][16]
-
Cell Isolation: Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a MACS-based negative selection kit according to the manufacturer's instructions. Purity should be >80%.[16]
-
Cell Culture:
-
Wash the antibody-coated plates three times with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 2.5 x 10^5 cells/well (for a 48-well plate) in 500 µl of complete RPMI medium.[14]
-
Add the Th17 polarization cocktail to the medium.
-
For test conditions, add LCA-3S at desired final concentrations (e.g., 5, 10, 20 µM). Add an equivalent volume of vehicle to control wells.
-
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.[5]
Analysis of Th17 Differentiation by Flow Cytometry
This protocol is used to quantify the percentage of differentiated Th17 cells in the culture.
A. Materials:
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Monensin or Brefeldin A (protein transport inhibitors)
-
Antibodies: Fluorochrome-conjugated anti-CD4, anti-IL-17A, and corresponding isotype control.
-
Fixation/Permeabilization Buffer Kit.
B. Protocol:
-
Restimulation: Four to five hours before harvesting, restimulate the cultured cells with PMA (50 ng/ml) and Ionomycin (1 µg/ml) in the presence of a protein transport inhibitor (e.g., Monensin).
-
Surface Staining: Harvest the cells, wash with FACS buffer (PBS + 2% FBS), and stain for the surface marker CD4.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IL-17A antibody. An isotype control should be used in a separate sample to set the gates.[16]
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD4+ population and quantify the percentage of IL-17A-positive cells. Compare the percentages between vehicle-treated and LCA-3S-treated samples.
Visualizations: Pathways and Workflows
Signaling Pathway of Th17 Differentiation and LCA-3S Inhibition
Caption: LCA-3S inhibits Th17 differentiation by directly targeting and inhibiting RORγt.
Experimental Workflow for Assessing LCA-3S Activity
Caption: Workflow for in vitro testing of LCA-3S on Th17 cell differentiation.
Logical Relationship of LCA-3S Action
Caption: The logical cascade from LCA-3S molecular action to its therapeutic potential.
Conclusion and Future Directions
Lithocholic acid 3-sulfate represents a significant finding in the interplay between host metabolism, the microbiome, and the adaptive immune system. Its ability to act as a selective, endogenous inverse agonist of RORγt provides a natural mechanism for regulating Th17-mediated immunity.[8][12] The dose-dependent and specific inhibition of Th17 cell differentiation underscores the potential of LCA-3S and its derivatives as a therapeutic strategy.[12] This approach offers the promise of targeted immunomodulation for autoimmune and inflammatory diseases, potentially avoiding the broader immunosuppression associated with less specific agents.
Future research should focus on the in vivo efficacy of LCA-3S in animal models of Th17-driven diseases, its pharmacokinetic and pharmacodynamic properties, and the potential for developing more potent and stable synthetic analogs. Understanding how the gut microbiome can be modulated to favor the production of such beneficial metabolites may also open new avenues for dietary or probiotic-based interventions.
References
- 1. IL-17A and IL-17F in tissue homeostasis, inflammation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium signaling controls pathogenic Th17 cell-mediated inflammation by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescent Properties and Applications of FITC-Labeled Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, fluorescent properties, and applications of fluorescein (B123965) isothiocyanate (FITC)-labeled bile acids. These fluorescent probes are invaluable tools for investigating bile acid metabolism, transport, and signaling pathways, offering insights into liver function, drug-induced liver injury (DILI), and various metabolic diseases.
Introduction to FITC-Labeled Bile Acids
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion and absorption.[1] Beyond their detergent properties, they act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[2][3][4] The conjugation of FITC to bile acids creates fluorescent analogs that allow for the visualization and quantification of their transport and localization within biological systems. FITC is a widely used green fluorescent dye with a high quantum yield, making it suitable for various fluorescence-based assays.[5] However, its fluorescence is pH-sensitive and it is prone to photobleaching, which are important considerations in experimental design.[1][6][7][8]
Synthesis of FITC-Labeled Bile Acids
The synthesis of FITC-labeled bile acids typically involves the conjugation of an amine-modified bile acid with fluorescein isothiocyanate. The isothiocyanate group of FITC reacts with primary amines to form a stable thiourea (B124793) bond. The general strategy involves modifying the carboxylic acid group of the bile acid to introduce a primary amine, which then serves as the reactive site for FITC labeling.
General Synthesis Scheme
The synthesis of various bile acids like cholic acid, chenodeoxycholic acid, and ursodeoxycholic acid has been extensively described.[9][10][11][12][13][14][15][16][17] A common method for preparing a bile acid for FITC conjugation is to first couple it with a diamine linker.
A representative synthesis of an FITC-labeled bile acid would proceed as follows:
-
Activation of the Bile Acid Carboxyl Group: The carboxylic acid of the bile acid (e.g., cholic acid, chenodeoxycholic acid, ursodeoxycholic acid) is activated to facilitate amide bond formation.
-
Coupling with a Diamine Linker: The activated bile acid is reacted with a diamine (e.g., ethylenediamine) to introduce a primary amine at the end of the side chain.
-
Conjugation with FITC: The amine-modified bile acid is then reacted with FITC in a suitable solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to catalyze the reaction.
-
Purification: The final FITC-labeled bile acid conjugate is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Fluorescent Properties of FITC-Labeled Bile Acids
The fluorescent properties of FITC-labeled bile acids are primarily determined by the FITC fluorophore. However, the local environment and conjugation to the bile acid moiety can subtly influence these properties.
Spectral Properties
FITC exhibits an excitation maximum around 495 nm and an emission maximum around 525 nm.[5]
Quantitative Fluorescent Data
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| FITC | 495 | 525 | 0.92 | 5.0 | [18] |
| Cholylamidofluorescein | Not Reported | Not Reported | 0.67 | 4.8 | [19] |
Note: The quantum yield and lifetime of FITC conjugates can be influenced by factors such as the degree of labeling, solvent, pH, and temperature.[6][7] Self-quenching can occur at high concentrations or when multiple FITC molecules are in close proximity, leading to a decrease in fluorescence lifetime.[20]
Experimental Protocols
FITC-labeled bile acids are versatile tools for a range of in vitro and cell-based assays.
Cellular Uptake Assay using a Plate Reader
This protocol allows for the quantitative measurement of FITC-labeled bile acid uptake in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, Huh7)
-
24- or 96-well black, clear-bottom tissue culture plates
-
FITC-labeled bile acid stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluence.
-
Preparation of Working Solution: Dilute the FITC-labeled bile acid stock solution in assay buffer to the desired final concentration.
-
Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the FITC-labeled bile acid working solution to the cells and incubate for a specific time period (e.g., 30 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the working solution and wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with appropriate excitation and emission filters for FITC (e.g., Ex: 485 nm, Em: 528 nm).[21]
-
Data Normalization: To account for variations in cell number, normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).[21]
Live-Cell Imaging of Bile Acid Transport
This protocol enables the visualization of the dynamic processes of FITC-labeled bile acid uptake, intracellular trafficking, and efflux.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
FITC-labeled bile acid stock solution (in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Confocal or fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the FITC-labeled bile acid in pre-warmed live-cell imaging medium.
-
Cell Staining: Replace the culture medium with the staining solution.
-
Live-Cell Imaging: Immediately place the dish on the microscope stage within the live-cell imaging chamber. Acquire time-lapse images to visualize the uptake and intracellular distribution of the FITC-labeled bile acid.
-
Image Analysis: Use image analysis software to quantify changes in fluorescence intensity in different cellular compartments over time.
Bile Acid Signaling Pathways and Transporters
FITC-labeled bile acids can be used to study the function of key bile acid transporters and the activation of downstream signaling pathways.
Major Bile Acid Transporters
The enterohepatic circulation of bile acids is mediated by a series of transporters in hepatocytes and enterocytes.
-
Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, it is responsible for the primary uptake of conjugated bile acids from the portal blood into the liver.[22][23]
-
Apical sodium-dependent bile acid transporter (ASBT; SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, it mediates the reabsorption of bile acids from the intestine.[22][23][24]
The substrate specificities of these transporters can be investigated using fluorescently labeled bile acids.[22][23][25][26][27][28]
Key Signaling Pathways
Bile acids activate the nuclear receptor FXR and the membrane receptor TGR5, which regulate a wide range of metabolic processes.[2][3][4][29][30]
-
Farnesoid X Receptor (FXR) Pathway: Activation of FXR in the liver and intestine plays a central role in the feedback inhibition of bile acid synthesis and the regulation of lipid and glucose metabolism.[3][30]
-
Takeda G-protein-coupled Receptor 5 (TGR5) Pathway: TGR5 activation, particularly in the intestine and other tissues, is involved in the secretion of glucagon-like peptide-1 (GLP-1) and the regulation of energy expenditure.[3][30]
Visualizations
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a quantitative cellular uptake assay of FITC-labeled bile acids.
Bile Acid Signaling through FXR and TGR5
Caption: Simplified signaling pathways of bile acids via FXR and TGR5 receptors.
References
- 1. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 11. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of cholic acid derivates through stereoselective C-H functionalization from hyodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 18. stressmarq.com [stressmarq.com]
- 19. Photophysical characterization and flow cytometry applications of cholylamidofluorescein, a fluorescent bile acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 23. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescent bile acid derivatives: relationship between chemical structure and hepatic and intestinal transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Substrate Pharmacophore for the Human Sodium Taurocholate Co-transporting Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
solubility and stability of FITC-Lithocholic acid 3-sulfate
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the solubility and stability of FITC-Lithocholic acid 3-sulfate, along with detailed experimental protocols for its use in cellular assays.
Introduction
This compound is a fluorescently labeled derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid.[1][2] The conjugation of fluorescein (B123965) isothiocyanate (FITC) to lithocholic acid 3-sulfate allows for the visualization and quantification of its transport and localization in biological systems. This tool is particularly valuable for studying the pathogenesis of cholestatic liver diseases.[1][2][3]
Physicochemical Properties
The addition of the FITC moiety to lithocholic acid 3-sulfate influences its overall physicochemical properties, including its solubility and stability.
Molecular Information:
| Property | Value | Reference |
| Molecular Formula | C₄₇H₅₇N₃O₁₀S₂ | [4] |
| Molecular Weight | 888.1 g/mol | [4] |
Solubility
The solubility of this compound is dictated by the properties of both the hydrophobic lithocholic acid backbone and the moderately water-soluble, pH-sensitive FITC group.
Quantitative Solubility Data:
| Solvent | This compound | Lithocholic acid 3-sulfate (sodium salt) | Fluorescein Isothiocyanate (FITC) |
| Organic Solvents | |||
| Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble. Recommended for stock solutions. | Not specified | ~14 mg/mL[5], 5 mg/mL[6] |
| Dimethylformamide (DMF) | Expected to be soluble. | Not specified | ~14 mg/mL[5] |
| Ethanol | Expected to be soluble. | Not specified | ~10 mg/mL[5], 20 mg/mL[6] |
| Methanol | Expected to be soluble. | ~1 mg/mL[5] | Not specified |
| Acetone | Not specified | Not specified | 1 mg/mL[6][7] |
| Aqueous Buffers | |||
| Water | Poorly soluble. | ~5 mg/mL[5] | < 0.1 mg/mL[6] |
| PBS (pH 7.2) | Low solubility. Prepare fresh from organic stock. | Not specified | ~0.2 mg/mL[5] |
Recommendations for Solubilization:
-
It is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF.
-
Further dilutions into aqueous buffers for biological experiments should be made immediately before use.[5]
-
When diluting into aqueous media, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects.[5]
Stability
The stability of this compound is influenced by factors that affect both the FITC fluorophore and the bile acid structure. These include pH, temperature, and light exposure.
Stability Profile:
| Condition | This compound | Lithocholic acid 3-sulfate (sodium salt) | Fluorescein Isothiocyanate (FITC) |
| Storage (Solid) | Store at -20°C, protected from light. | ≥2 years at -20°C[5] | Lyophilized: up to 12 months at 2-8°C, desiccated and protected from light.[4][8] |
| Storage (Solution) | Organic Stock (DMSO/DMF): Store at -20°C or -80°C in small aliquots, protected from light. Avoid repeated freeze-thaw cycles. | Not specified | DMSO: 1 month at -20°C or 6 months at -80°C, protected from light.[4][8] |
| Aqueous Solution: Not recommended for storage. Prepare fresh before use. | Not recommended for more than one day.[5] | Unstable in water.[6][7] | |
| pH Sensitivity | Fluorescence is pH-dependent. Decreased fluorescence in acidic conditions. | Stable | Fluorescence intensity decreases significantly as pH is reduced from 10 to 3.[4][8] |
| Temperature Sensitivity | Avoid elevated temperatures. | Stable at -15°C.[9] | Unstable at elevated temperatures; conjugates are susceptible to hydrolysis.[4][8] |
| Light Sensitivity | Photolabile. Protect from light during storage and experiments. | Not specified | Light-sensitive.[6] |
Experimental Protocols
The following is a general protocol for a cellular uptake assay using this compound, adapted from protocols for similar fluorescent bile acid analogs.
Protocol: In Vitro Bile Acid Uptake Assay
This protocol is designed for studying the uptake of this compound in cultured cells, such as HepaRG™ cells or other hepatocyte models.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cultured hepatocytes (e.g., HepaRG™)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Multi-well plates for cell culture
-
Fluorescence microscope or plate reader
Methodology:
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 5-10 mM).
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Cell Preparation:
-
Seed hepatocytes in multi-well plates at a suitable density.
-
Culture the cells to allow for differentiation and polarization, which is crucial for the formation of functional bile canalicular networks (typically 4-5 days for sandwich-cultured hepatocytes).[3]
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed HBSS or culture medium to the final working concentration (typically 2-5 µM).[3] Mix thoroughly.
-
-
Cell Staining:
-
Imaging and Quantification:
-
For uptake studies: Begin acquiring images immediately after adding the staining solution using a fluorescence microscope.
-
For efflux studies: After the incubation period, wash the cells with pre-warmed HBSS and replace it with a fresh, pre-warmed medium. Acquire time-lapse images to visualize the efflux of the fluorescent bile acid.[3]
-
Quantify the fluorescence intensity within cells or specific structures (e.g., bile canaliculi) over time using image analysis software.
-
Visualizations
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a fluorescent bile acid uptake assay.
Signaling Pathway Context: Bile Acid Transport in Hepatocytes
Caption: Key transporters in hepatic bile acid disposition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ulab360.com [ulab360.com]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. Effect of temperature on stability of eight components of porcine gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Application of FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Lithocholic acid 3-sulfate is a specialized fluorescent probe designed for advanced research in cell biology, immunology, and hepatology. This molecule uniquely combines the biological activity of a key secondary bile acid metabolite with the powerful visualization capabilities of fluorescein (B123965) isothiocyanate (FITC). Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, and its sulfated form, Lithocholic acid 3-sulfate (LCA-3-S), are not merely byproducts of cholesterol metabolism but are now recognized as significant signaling molecules.[1][2] In particular, LCA-3-S has been identified as a potent and selective modulator of immune cell differentiation.[3][4]
The conjugation of FITC to LCA-3-S provides a critical tool for researchers, enabling the direct visualization, tracking, and quantification of the molecule's interaction with cellular targets, its transport across cell membranes, and its localization within subcellular compartments. This guide offers a comprehensive overview of the structure, properties, biological significance, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a compound where the steroid structure of lithocholic acid is modified with a sulfate (B86663) group at the 3-alpha position and subsequently labeled with a fluorescein isothiocyanate molecule. This tripartite structure endows the compound with both specific biological activity and fluorescent properties for detection.
The core, lithocholic acid, is a hydrophobic secondary bile acid. The addition of a sulfate group at the 3-position significantly increases its water solubility, which is a key step in its biological detoxification and clearance pathway.[1] The FITC fluorophore is a derivative of fluorescein that contains an isothiocyanate group, allowing it to be covalently linked to the bile acid structure.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C47H57N3O10S2 | [5][6] |
| Molecular Weight | 888.10 g/mol | [5][6] |
| Parent Compound | Lithocholic acid 3-sulfate | [5] |
| Fluorescent Label | Fluorescein isothiocyanate (FITC) | [5] |
| Purity | Typically ≥98% for research grade | [7] |
| Appearance | Solid | [8] |
Biological Significance and Mechanism of Action
The biological relevance of this molecule stems from its core component, Lithocholic acid 3-sulfate. Historically viewed as a detoxified metabolite of the potentially toxic LCA, recent studies have revealed its active role in immunomodulation.[1][9]
Selective Inhibition of Th17 Cell Differentiation The primary mechanism of action for LCA-3-S is its function as an antagonistic ligand for the Retinoid-related orphan receptor gamma t (RORγt).[3][4] RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are critical drivers of inflammation in various autoimmune and cholestatic liver diseases.[4][5]
By binding to RORγt, LCA-3-S selectively inhibits the differentiation of Th17 cells without impacting other T helper cell lineages such as Th1, Th2, or regulatory T cells (Tregs).[3][4] This specificity makes LCA-3-S and its fluorescent conjugate valuable tools for studying the pathogenesis of inflammatory diseases and exploring potential therapeutic interventions.
Metabolism and Detoxification
Lithocholic acid is formed from primary bile acids by intestinal bacteria.[9] When it re-enters the liver via enterohepatic circulation, it can exert toxic effects. The liver mitigates this toxicity through hydroxylation and, importantly, sulfation.[9] The sulfation of LCA to form LCA-3-S is a crucial detoxification step catalyzed by the sulfotransferase enzyme SULT2A1.[9] This process increases the molecule's hydrophilicity, facilitating its elimination from the body via renal clearance and preventing its accumulation in tissues.[1]
Experimental Applications and Protocols
The FITC label on LCA-3-S enables a variety of experimental applications primarily focused on visualizing and quantifying biological processes. Common applications include fluorescence microscopy, flow cytometry, and high-content screening to study bile acid transport and immune cell modulation.[10]
Experimental Protocol: In Vitro T-Cell Differentiation Assay
This protocol provides a general framework for assessing the effect of FITC-LCA-3-S on Th17 cell differentiation using flow cytometry.
1. Isolation of Naïve CD4+ T-Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naïve CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
2. T-Cell Culture and Differentiation:
-
Plate the isolated naïve CD4+ T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Culture the cells in a complete RPMI-1640 medium.
-
To induce Th17 differentiation, add a cytokine cocktail containing IL-6, IL-23, and TGF-β to the culture medium.
-
In parallel, treat experimental wells with varying concentrations of FITC-LCA-3-S. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Restimulation and Intracellular Staining:
-
Four hours prior to analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.
-
Harvest the cells and wash with PBS.
-
Perform surface staining for a T-cell marker like CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Perform intracellular staining for the Th17 signature cytokine, IL-17A, using a fluorescently-labeled antibody (e.g., APC-conjugated anti-IL-17A).
4. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ lymphocyte population.
-
Analyze the percentage of IL-17A-producing cells within the CD4+ gate. The FITC signal from the compound can also be measured to correlate its uptake or presence with the inhibition of differentiation.
-
Compare the percentage of Th17 cells in the FITC-LCA-3-S treated groups to the vehicle control.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Lithocholic acid 3-O-sulfate | C24H40O6S | CID 10253562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 10. Application of FITC in Research [tdblabs.se]
intracellular targets of FITC-Lithocholic acid 3-sulfate
An In-depth Technical Guide on the Intracellular Targets of FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled bile acids are powerful tools for investigating the intricate mechanisms of bile acid transport and cellular signaling. This compound (FITC-LCA-3S) is a fluorescent derivative of a secondary bile acid metabolite, Lithocholic acid 3-sulfate (LCA-3S). While FITC-LCA-3S is primarily utilized as a probe to study the uptake and efflux of bile acids via membrane transporters, understanding its potential intracellular targets is crucial for interpreting experimental data accurately. This technical guide provides a comprehensive overview of the known and potential intracellular targets of the parent compound, LCA-3S, and details the application of FITC-LCA-3S in cellular studies.
Core Intracellular Target of Lithocholic Acid 3-Sulfate: RORγt
The most well-characterized intracellular target of the non-fluorescent parent compound, Lithocholic acid 3-sulfate, is the Retinoid-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are crucial in various inflammatory and autoimmune diseases.
LCA-3S has been shown to selectively bind to RORγt, inhibiting its transcriptional activity.[1][2][3][4] This interaction leads to the suppression of Th17 cell differentiation and the production of the pro-inflammatory cytokine IL-17A.[2][3][4] The binding of LCA-3S to RORγt is more effective than that of its oxidized metabolite, 3-oxo-LCA.[2][3][4] This selective inhibition of Th17 cells, without affecting Th1, Th2, or Treg cells, highlights the potential therapeutic relevance of targeting this pathway in cholestatic liver diseases and other inflammatory conditions.[1][2][3]
Signaling Pathway of LCA-3S and RORγt
Caption: Signaling pathway of Lithocholic acid 3-sulfate (LCA-3S) inhibiting Th17 differentiation via RORγt.
Broader Intracellular Bile Acid-Binding Proteins
Beyond RORγt, chemical proteomic studies using photoaffinity-labeled lithocholic acid (LCA) probes have identified numerous other potential intracellular binding proteins.[1][2][5][6][7] These studies suggest that bile acids interact with a wide array of proteins involved in various cellular processes. While these studies did not use FITC-LCA-3S specifically, the identified targets for LCA are highly relevant for understanding the potential intracellular fate of LCA-3S once it enters the cell.
Identified protein classes that interact with LCA derivatives include those involved in:
Additionally, a family of proteins known as Bile Acid-Binding Proteins (BABPs) , which are part of the intracellular lipid-binding protein (iLBP) family, play a key role in the cellular trafficking and metabolic targeting of bile salts.[8][9][10] These proteins facilitate the movement of bile acids across the cytosol of enterocytes and hepatocytes.
FITC-LCA-3S as a Probe for Bile Acid Transporters
The primary application of fluorescently labeled bile acids like FITC-LCA-3S is in the study of bile acid transporters. These transporters are responsible for the enterohepatic circulation of bile acids and are critical for maintaining bile acid homeostasis. Key transporters studied using fluorescent bile acid derivatives include:
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Located in the terminal ileum, it is responsible for the reabsorption of the majority of bile acids.
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Found in the basolateral membrane of hepatocytes, it mediates the uptake of bile acids from the portal circulation into the liver.[5]
-
Organic Anion Transporting Polypeptides (OATPs): A family of transporters involved in the uptake of bile acids and other organic anions into hepatocytes.[11]
-
Bile Salt Export Pump (BSEP; ABCB11): Located in the canalicular membrane of hepatocytes, it is responsible for the excretion of bile acids into the bile.[12]
Quantitative Data on Fluorescent Bile Acid Transport
The following table summarizes representative quantitative data for the transport of fluorescent bile acid analogs, demonstrating their utility in characterizing transporter kinetics.
| Fluorescent Bile Acid Analog | Transporter/Cell System | Parameter | Value | Reference |
| Cholylglycylamidofluorescein (CGamF) | Isolated Rat Hepatocytes | Km | 10.8 µM | [13] |
| Cholyl(Nε-NBD)-lysine (C-NBD-L) | Isolated Rat Hepatocytes | Km | 3.8 µM | [13] |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | Isolated Rat Hepatocytes | Km | 3.0 µM | [13] |
Experimental Protocols
Fluorescent Bile Acid Uptake Assay in Transfected Cells
This protocol describes a method to measure the uptake of a fluorescent bile acid analog in cells expressing a specific bile acid transporter.
Materials:
-
HEK293 cells (or other suitable host cells)
-
HEK293 cells stably transfected with a bile acid transporter (e.g., NTCP or ASBT)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution (e.g., 10 µM in HBSS)
-
Ice-cold HBSS
-
Plate reader with fluorescence detection capabilities (or flow cytometer/fluorescence microscope)
Procedure:
-
Seed both wild-type and transfected HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of pre-warmed HBSS to each well and incubate at 37°C for 10 minutes to equilibrate.
-
To initiate the uptake, remove the HBSS and add 50 µL of the FITC-LCA-3S solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 5, 10, 15 minutes).
-
To stop the uptake, rapidly aspirate the FITC-LCA-3S solution and wash the cells three times with 200 µL of ice-cold HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
Measure the intracellular fluorescence using a plate reader (e.g., excitation ~490 nm, emission ~525 nm).
-
Subtract the fluorescence values of the wild-type cells from the transfected cells to determine the transporter-specific uptake.
Caption: Workflow for a fluorescent bile acid uptake assay.
Subcellular Localization via Confocal Microscopy
This protocol outlines a method for visualizing the subcellular distribution of FITC-LCA-3S.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
This compound solution
-
Organelle-specific fluorescent probes (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria)
-
Hoechst 33342 for nuclear staining
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Incubate the cells with the desired organelle-specific probe according to the manufacturer's instructions.
-
Wash the cells with live-cell imaging medium.
-
Add the FITC-LCA-3S solution to the cells at the desired final concentration and incubate for the desired time.
-
If desired, add Hoechst 33342 for the last 10-15 minutes of incubation to stain the nuclei.
-
Wash the cells gently with fresh live-cell imaging medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for FITC (green), the organelle probe (e.g., red), and Hoechst (blue).
-
Analyze the images for co-localization of the green (FITC-LCA-3S) and red (organelle) signals to determine subcellular distribution.
Conclusion
This compound is a valuable tool for studying the dynamics of bile acid transport. While direct intracellular protein targets of the FITC-conjugated molecule are not extensively characterized, the known targets of its parent compound, LCA-3S, provide a strong foundation for understanding its biological effects post-uptake. The primary intracellular target identified for LCA-3S is the nuclear receptor RORγt, through which it modulates immune cell differentiation. Broader proteomic studies suggest a wide range of other potential intracellular interactions. For drug development professionals and researchers, FITC-LCA-3S serves as an effective probe for screening compounds that modulate bile acid transporters and for visualizing the cellular influx of sulfated lithocholic acid derivatives, providing insights into their potential to reach intracellular targets like RORγt.
References
- 1. Chemical proteomic analysis of bile acid-protein targets in Enterococcus faecium - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Chemical proteomic analysis of bile acid-protein targets in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemoproteomic Profiling of Bile Acid Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Dynamic Determinants of Molecular Recognition in Bile Acid-Binding Proteins [mdpi.com]
- 9. Structural and Dynamic Determinants of Molecular Recognition in Bile Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid binding protein: a versatile host of small hydrophobic ligands for applications in the fields of MRI contrast agents and bio-nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 12. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
FITC-Lithocholic Acid 3-Sulfate: A Technical Guide for Studying Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of FITC-Lithocholic acid 3-sulfate as a fluorescent probe for investigating bile acid metabolism. This document provides a comprehensive overview of bile acid physiology, the role of fluorescent analogs in its study, and detailed experimental protocols for the use of this compound.
Introduction to Bile Acid Metabolism
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The two primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. These are then conjugated with glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile.
The enterohepatic circulation is a critical process where bile acids are secreted into the intestine, reabsorbed in the terminal ileum, and returned to the liver via the portal vein. This recycling is highly efficient, with over 95% of bile acids being reabsorbed. This process is mediated by a series of transport proteins located on the apical and basolateral membranes of hepatocytes and enterocytes. Key transporters include the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the ileum, and the Na+-Taurocholate Cotransporting Polypeptide (NTCP) and Bile Salt Export Pump (BSEP) in the liver.
Beyond their role in digestion, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5.[1] This signaling network regulates glucose homeostasis, lipid metabolism, and inflammation, making the study of bile acid metabolism crucial for understanding various physiological and pathological states, including cholestatic liver diseases, dyslipidemia, and fatty liver diseases.[1]
The Role of Fluorescent Bile Acid Analogs
The study of bile acid transport and signaling has been significantly advanced by the development of fluorescent bile acid analogs (FBAAs). Native bile acids are not fluorescent, which makes their direct visualization and quantification in living cells and tissues challenging. FBAAs, such as this compound, are designed to mimic the behavior of their parent bile acids, allowing researchers to:
-
Trace their movement across cell membranes in real-time.
-
Observe their intracellular localization and trafficking.
-
Quantify the activity of specific bile acid transport proteins.
-
Screen for potential drug candidates that modulate bile acid transport.
This compound is a fluorescently labeled version of a sulfated secondary bile acid. Lithocholic acid itself is formed from chenodeoxycholic acid by intestinal bacteria. Sulfation is a detoxification pathway for bile acids, and studying the transport of sulfated bile acids is important for understanding cholestatic conditions where this pathway is upregulated.
Quantitative Data on Bile Acid Transport
The interaction of bile acids and their analogs with transport proteins can be quantified by determining the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, and is an indicator of the binding affinity between the substrate and the transporter. A lower Km value indicates a higher affinity.
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System |
| hBSEP | Taurolithocholate 3-sulfate | 9.5 ± 1.5 | Not Reported | HEK293 cells |
| hMRP2 | Taurolithocholate 3-sulfate | 8.2 ± 1.3 | Not Reported | Not Reported |
| hASBT | Tauro-nor-THCA-24-DBD | 40.6 | 2.36 (pmol/oocyte/30 min) | Xenopus laevis oocytes |
Data for Taurolithocholate 3-sulfate is presented as a proxy for this compound. The addition of the FITC moiety may alter the binding affinity and transport kinetics. Tauro-nor-THCA-24-DBD is another fluorescent bile acid analog, and its kinetics with ASBT provide a reference for what can be expected with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing fluorescent bile acid analogs like this compound. These protocols can be adapted for specific cell lines and experimental questions.
In Vitro Bile Acid Uptake Assay in Transfected Cell Lines
This protocol is designed to quantify the uptake of this compound mediated by a specific transporter (e.g., ASBT or NTCP) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably transfected with the bile acid transporter of interest (e.g., hASBT or hNTCP).
-
Non-transfected parental cells (for control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transfected and non-transfected cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours.
-
Preparation of Assay Solutions: Prepare a range of concentrations of this compound in sodium-containing and sodium-free HBSS.
-
Washing: Gently wash the cell monolayers twice with pre-warmed HBSS (sodium-containing for NTCP and ASBT assays, or sodium-free for control).
-
Incubation: Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 15 minutes on a shaker to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC.
-
Data Analysis: Subtract the fluorescence values of the non-transfected cells from the transfected cells to determine the transporter-specific uptake. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
BSEP-Mediated Efflux Assay in Sandwich-Cultured Hepatocytes
This assay measures the efflux of this compound into the bile canaliculi of sandwich-cultured hepatocytes, which form a functional, polarized monolayer.
Materials:
-
Primary hepatocytes (human or rat) or HepaRG cells.
-
Collagen-coated plates.
-
Hepatocyte culture medium.
-
HBSS with and without Ca2+/Mg2+.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer.
-
Fluorescence plate reader or confocal microscope.
Procedure:
-
Cell Seeding and Culture: Seed hepatocytes on collagen-coated plates and overlay with a second layer of collagen after 24 hours to create a sandwich culture. Culture for 3-5 days to allow for the formation of bile canaliculi.
-
Uptake Phase: Incubate the sandwich-cultured hepatocytes with this compound in HBSS for 30-60 minutes at 37°C to allow for uptake and subsequent efflux into the bile canaliculi.
-
Washing: Gently wash the cells three times with ice-cold HBSS to remove extracellular probe.
-
Quantification of Total Accumulation (Cells + Bile): In a subset of wells, lyse the cells with lysis buffer and measure the total fluorescence.
-
Quantification of Cellular Accumulation: In a parallel set of wells, incubate with Ca2+/Mg2+-free HBSS for 15 minutes to disrupt the tight junctions and release the contents of the bile canaliculi. Wash the cells, then lyse them and measure the remaining intracellular fluorescence.
-
Data Analysis: The biliary excretion index (BEI) can be calculated as: BEI (%) = [(Total Accumulation - Cellular Accumulation) / Total Accumulation] x 100
-
Inhibitor Studies: To screen for BSEP inhibitors, pre-incubate the cells with the test compound before adding this compound and measure the change in BEI.
-
Visualization (Optional): The accumulation of this compound in the bile canaliculi can be visualized using a confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in bile acid metabolism and the experimental use of this compound.
Caption: Enterohepatic Circulation of Bile Acids.
Caption: In Vitro Uptake Assay Workflow.
Caption: Bile Acid Signaling Pathways.
Conclusion
This compound is a valuable tool for researchers studying bile acid metabolism. Its fluorescent properties enable the real-time investigation of bile acid transport and its modulation by endogenous and exogenous compounds. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for designing and executing robust studies in this important area of research. While specific kinetic data for this particular probe is still emerging, the information available for related compounds allows for well-informed experimental design and data interpretation. As our understanding of the complex roles of bile acids in health and disease continues to grow, the use of fluorescent analogs like this compound will undoubtedly play a key role in advancing the field.
References
The Discovery of Lithocholic Acid 3-Sulfate: A Key Biliary Metabolite in Detoxification and Immune Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, is known for its hepatotoxicity. The biotransformation of LCA is therefore a critical physiological process. A key pathway in its detoxification is sulfation at the 3-hydroxy position, resulting in the formation of lithocholic acid 3-sulfate (LCA-S). This modification significantly increases its water solubility, facilitating its elimination and reducing its toxic effects.[1] The discovery of LCA-S as a biliary metabolite has not only shed light on crucial detoxification mechanisms but has also revealed its unexpected role as a signaling molecule in the immune system. This technical guide provides a comprehensive overview of the discovery, quantification, and functional characterization of LCA-S.
Data Presentation: Quantitative Levels of Sulfated Bile Acids
The concentration of sulfated bile acids, including LCA-S, varies significantly between healthy individuals and those with hepatobiliary diseases, particularly cholestasis. The following tables summarize representative quantitative data from studies analyzing sulfated bile acids in human serum and urine.
| Analyte | Sample Matrix | Condition | Concentration Range (μmol/L) | Notes |
| Total Sulfated Bile Acids | Serum | Healthy Controls | 0.9 ± 0.1 (mean ± SE) | Represents 16.8 ± 1.5% of total serum bile acids.[2] |
| Total Sulfated Bile Acids | Serum | Children with Cholestasis | 25.1 ± 2.1 (mean ± SE) | Represents 15% of total serum bile acids in congenital biliary atresia.[3] |
| Total Sulfated Bile Acids | Serum | Healthy Children | 3.3 ± 0.6 (mean ± SE) | Represents 17% of total serum bile acids.[3] |
| Total Sulfated Bile Acids | Serum | Patients with Obstructive Jaundice & Acute Hepatitis | Markedly increased | The percentage of sulfated bile acids can vary from 0% to 82.8% in pathological sera.[4] |
| Total Sulfated Bile Acids | Urine | Patients with Acute Hepatitis | 68.24 ± 51.80 (μmoles/day) | Represents 83.4 ± 16.7% of total urinary bile acids.[4] |
| Total Sulfated Bile Acids | Urine | Patients with Obstructive Jaundice | 32.62 ± 18.35 (μmoles/day) | Represents 58.3 ± 22.6% of total urinary bile acids.[4] |
Table 1: Concentration of Total Sulfated Bile Acids in Human Serum and Urine.
| Analyte | Sample Matrix | Condition | Concentration (μg/mL) | Notes |
| Lithocholic Acid (Non-sulfated) | Serum | Healthy Fasting Subjects (n=15) | 0.049 | |
| Total Lithocholic Acid (Sulfated + Non-sulfated) | Serum | Healthy Fasting Subjects (n=15) | 0.166 | This suggests a significant portion of circulating lithocholic acid is sulfated. |
Table 2: Representative Levels of Lithocholic Acid and its Sulfated Form in Healthy Human Serum.
Experimental Protocols
The identification and quantification of LCA-S as a biliary metabolite have been made possible through the evolution of analytical techniques, from early chromatographic methods to modern high-sensitivity mass spectrometry.
Historical Method for Identification of Biliary Metabolites
The initial discovery of sulfated bile acids relied on a combination of extraction, chromatography, and characterization techniques.
Protocol:
-
Sample Collection: Collection of bile, serum, or urine from subjects.
-
Extraction:
-
Perform a liquid-liquid extraction of the biological fluid using an organic solvent such as ethanol (B145695) or chloroform/methanol to separate lipids and other interfering substances.
-
Further purify the extract using column chromatography (e.g., on Sephadex or Amberlite) to separate bile acid conjugates based on their polarity.
-
-
Chromatographic Separation:
-
Employ thin-layer chromatography (TLC) or paper chromatography to separate the different bile acid fractions.
-
Use specific solvent systems to achieve separation of sulfated from non-sulfated bile acids.
-
-
Hydrolysis (Solvolysis):
-
To confirm the presence of a sulfate (B86663) group, treat a portion of the isolated polar fraction with an acidic solution (e.g., HCl in ethanol) and heat to cleave the sulfate ester bond.
-
-
Re-chromatography and Identification:
-
Re-run the hydrolyzed sample on TLC alongside the non-hydrolyzed sample and authentic standards of non-sulfated bile acids.
-
The appearance of a less polar spot corresponding to the standard non-sulfated bile acid after hydrolysis confirms the original metabolite was a sulfate conjugate.
-
-
Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS):
-
For structural confirmation, derivatize the hydrolyzed and non-hydrolyzed samples (e.g., methylation followed by trifluoroacetylation).
-
Analyze the derivatives by GC-MS to obtain mass spectra, which provide information on the molecular weight and fragmentation pattern, confirming the identity of the bile acid.
-
Modern Method: Quantification of LCA-S by LC-MS/MS
Modern quantitative analysis of LCA-S is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.
Protocol:
-
Standard Preparation:
-
Synthesize or procure a certified standard of lithocholic acid 3-sulfate.
-
Prepare a series of calibration standards of known concentrations in a suitable solvent (e.g., methanol).
-
Prepare an internal standard solution (e.g., a deuterated analog of a bile acid) for accurate quantification.
-
-
Sample Preparation:
-
Thaw frozen biological samples (bile, serum, or urine) on ice.
-
To a small volume of the sample (e.g., 50 µL), add the internal standard.
-
Perform protein precipitation by adding a larger volume of cold acetonitrile, followed by vortexing and centrifugation to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid). The gradient is designed to separate the various bile acids based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of LCA-S (m/z) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection minimizes interference from other molecules.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the LCA-S standard to the internal standard against the concentration of the standards.
-
Determine the concentration of LCA-S in the biological samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Assessment of LCA-S Effect on Th17 Cell Differentiation
The immunomodulatory role of LCA-S can be investigated by studying its effect on T helper 17 (Th17) cell differentiation in vitro.
Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Enrich for naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on cell surface markers (e.g., CD4+, CD45RA+, CD62L+).
-
-
T Cell Culture and Differentiation:
-
Culture the isolated naïve CD4+ T cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce activation.
-
To induce Th17 differentiation, supplement the culture medium with a cocktail of cytokines, typically including TGF-β and IL-6.
-
-
Treatment with LCA-S:
-
Prepare a stock solution of LCA-S in a suitable solvent (e.g., DMSO).
-
Add LCA-S to the Th17-polarizing cultures at various concentrations. Include a vehicle control (DMSO alone).
-
-
Assessment of Th17 Differentiation:
-
After a suitable incubation period (e.g., 3-5 days), harvest the cells.
-
Re-stimulate the cells for a few hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform intracellular staining for the signature Th17 cytokine, Interleukin-17A (IL-17A), and the master transcription factor, RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry. A reduction in the percentage of these cells in the LCA-S treated cultures compared to the vehicle control indicates an inhibitory effect on Th17 differentiation.[5]
-
Mandatory Visualization
Signaling Pathway of LCA-S in Immune Regulation
Caption: LCA-S binds to the transcription factor RORγt, inhibiting IL-17A gene transcription.
Experimental Workflow for the Discovery of LCA-S
Caption: Workflow for the initial discovery and identification of LCA-S in bile samples.
Logical Relationship of LCA-S Metabolism and Function
Caption: Formation of LCA-S in the liver leads to detoxification and immune modulation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of glucuronidated and sulfated bile acids in children with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enterohepatic Circulation of Sulfated Bile Acids
Introduction
Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver. They play crucial roles in the emulsification and absorption of dietary lipids and fat-soluble vitamins. The body maintains a stable pool of bile acids through a highly efficient recycling process known as the enterohepatic circulation, where they are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver via the portal circulation.
Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids. The addition of a sulfate (B86663) group, catalyzed by sulfotransferase enzymes (SULTs), increases the water solubility of bile acids, reduces their intestinal reabsorption, and facilitates their excretion in urine and feces. This modification significantly alters their transport and metabolic fate within the enterohepatic circulation. Sulfated bile acids are generally less toxic than their unsulfated counterparts, making sulfation a critical protective mechanism, especially in cholestatic conditions where bile acid levels are elevated. This guide provides a detailed exploration of the core mechanisms governing the enterohepatic circulation of sulfated bile acids, focusing on quantitative data, experimental methodologies, and the complex interplay of transporters and signaling pathways.
Bile Acid Sulfation: The Detoxification Pathway
The primary enzyme responsible for bile acid sulfation is Sulfotransferase 2A1 (SULT2A1). This enzyme catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of bile acids, predominantly at the C-3 position.
The degree of sulfation varies among different bile acids. Hydrophobic and potentially toxic bile acids, such as lithocholic acid (LCA), are more readily sulfated than more hydrophilic bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). In healthy individuals, sulfation is a major metabolic pathway for LCA, while sulfation of CA and CDCA becomes quantitatively significant primarily in patients with cholestasis.
Key functions of bile acid sulfation include:
-
Increased Hydrophilicity: Sulfation dramatically increases the water solubility of bile acids, which limits their ability to cross cell membranes by passive diffusion.
-
Enhanced Elimination: Due to their increased polarity, sulfated bile acids are less efficiently reabsorbed from the intestine and are more readily excreted in urine.
-
Reduced Toxicity: Sulfated bile acids are less toxic than their unsulfated parent compounds, reducing the risk of cellular damage, particularly in the liver.
The Enterohepatic Circulation of Sulfated Bile Acids
The journey of sulfated bile acids through the enterohepatic circulation differs markedly from that of their unsulfated counterparts. While over 95% of unsulfated bile acids are reabsorbed in the intestine, sulfated bile acids undergo limited enterohepatic recycling.
Hepatic Transport
-
Sinusoidal Uptake: While the Na+-taurocholate cotransporting polypeptide (NTCP) is the primary transporter for conjugated bile acids, it is less efficient at taking up sulfated bile acids. Instead, members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3, play a more significant role in the hepatic uptake of sulfated bile acids from the portal blood.
-
Canalicular Efflux: The secretion of bile acids from the hepatocyte into the bile canaliculus is an ATP-dependent process. Monovalent (amidated) bile acids are primarily transported by the Bile Salt Export Pump (BSEP/ABCB11). In contrast, divalent bile acids, including sulfated and glucuronidated forms, are predominantly secreted by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). In humans, BSEP may also contribute to the canalicular transport of some sulfated bile acids.
Intestinal Transit and Absorption
Once secreted into the bile, sulfated bile acids travel to the intestine. Their high water solubility and negative charge limit their passive absorption. Furthermore, they are poor substrates for the Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) in the terminal ileum, which is the primary mechanism for active reabsorption of unsulfated conjugated bile acids.
Consequently, a large fraction of sulfated bile acids passes into the large intestine. Here, gut bacteria can deconjugate and desulfate them. The desulfated bile acids may then be reabsorbed or further metabolized by bacteria into secondary bile acids before being excreted in the feces. The released sulfate moiety is mostly absorbed and excreted in the urine.
Renal and Fecal Excretion
Due to their limited intestinal reabsorption and efficient uptake by OATPs in the kidney, sulfated bile acids that reach the systemic circulation are readily excreted in the urine. This makes urinary excretion a major elimination route, especially during cholestasis when the biliary pathway is impaired. The remainder of sulfated bile acids and their desulfated metabolites are eliminated in the feces.
Visualization of the Enterohepatic Circulation
The following diagram illustrates the distinct pathways of sulfated and unsulfated bile acids within the enterohepatic circulation.
Caption: Enterohepatic Circulation of Sulfated vs. Unsullfated Bile Acids
Hepatocyte Transporters for Sulfated Bile Acids
The diagram below details the key transporters involved in the uptake and efflux of sulfated bile acids in hepatocytes.
Caption: Hepatocyte Transporters for Sulfated Bile Acids
Quantitative Data on Sulfated Bile Acids
The concentrations and proportions of sulfated bile acids vary significantly between different biological compartments and are heavily influenced by pathophysiological conditions, particularly liver diseases.
Table 1: Sulfated Bile Acids in Serum
| Condition | Total Bile Acids (µM) | % Sulfated | Predominant Sulfated BA | Reference |
| Healthy Controls | 1.1 - 16.4 | 9% - 13% | Lithocholic Acid | |
| Acute Viral Hepatitis | 2.7 - 80.3 | 23% (variable, 0-52%) | Chenodeoxycholic Acid | |
| Obstructive Jaundice | Elevated | Remarkably Increased (up to 82.8%) | Chenodeoxycholic Acid | |
| Chronic Hepatitis/Cirrhosis | Slightly to Moderately Elevated | Slightly Elevated | Chenodeoxycholic Acid |
Table 2: Sulfated Bile Acids in Urine and Bile
| Compartment | Condition | Total Daily Excretion (µmol/day) | % Sulfated | Reference |
| Urine | Healthy | Not detected | - | |
| Urine | Acute Hepatitis | 68.24 ± 51.80 | 83.4 ± 16.7% | |
| Urine | Obstructive Jaundice | 32.62 ± 18.35 | 58.3 ± 22.6% | |
| Urine | Chronic Hepatitis | 2.89 ± 2.69 | 73.9 ± 28.6% | |
| Urine | Cirrhosis | 5.27 ± 4.28 | 44.6 ± 30.4% | |
| Bile | All Conditions | - | < 0.5% |
Data are presented as mean ± standard deviation where available.
Signaling Pathways and Regulation
The metabolism and transport of bile acids, including sulfation, are tightly regulated by a network of nuclear receptors that act as sensors for bile acids and other xenobiotics.
-
Farnesoid X Receptor (FXR): As the primary bile acid receptor, FXR activation by bile acids in the liver and intestine initiates a negative feedback loop that represses bile acid synthesis.
-
Pregnane X Receptor (PXR): Activated by hydrophobic bile acids like LCA, PXR induces the expression of detoxification enzymes, including CYP3A4 (for hydroxylation) and SULT2A1 (for sulfation), thereby promoting the elimination of toxic bile acids.
-
Constitutive Androstane Receptor (CAR): CAR is also implicated in regulating bile acid sulfation and the expression of basolateral efflux transporters like MRP4, which can transport sulfated steroids out of the hepatocyte.
-
Vitamin D Receptor (VDR): VDR can be activated by LCA and is involved in the regulation of genes that protect against bile acid-induced toxicity.
The coordinated action of these receptors ensures that bile acid levels are maintained within a safe physiological range.
Caption: Nuclear Receptor Regulation of BA Sulfation and Transport
Experimental Protocols
A variety of methods are employed to study the enterohepatic circulation of sulfated bile acids.
Quantification of Sulfated Bile Acids
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of individual sulfated and unsulfated bile acids in complex biological matrices like plasma, urine, and bile.
Protocol Outline:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is performed by adding a solvent like alkaline acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Urine/Bile: Solid-phase extraction (SPE) is used to extract and concentrate bile acids from the aqueous matrix.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol) is employed to achieve baseline separation of the various bile acid species.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for the accurate quantification of each specific bile acid and its sulfated conjugate.
-
In Vitro Transporter Assays
Method: In vitro systems using transfected cell lines or membrane vesicles are essential for characterizing the interaction of sulfated bile acids with specific transporters.
Protocol Outline (Efflux Transporter Inhibition Assay using Membrane Vesicles):
-
System: Commercially available inverted membrane vesicles prepared from Sf9 insect cells overexpressing a specific human transporter (e.g., BSEP or MRP2).
-
Assay Setup:
-
Vesicles are incubated in a buffer containing ATP (to energize the transporter) and a known radiolabeled substrate for the transporter (e.g., [3H]taurocholic acid for BSEP).
-
The assay is performed in the presence and absence of various concentrations of the test compound (the sulfated bile acid).
-
-
Measurement:
-
After incubation, the reaction is stopped, and the vesicles are collected on a filter plate.
-
The amount of radiolabeled substrate taken up into the vesicles is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
A decrease in the uptake of the radiolabeled substrate in the presence of the test compound indicates inhibition.
-
Data are plotted to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of transport).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the analysis of sulfated bile acids using LC-MS/MS.
Methodological & Application
Application Notes and Protocols for FITC-Lithocholic Acid 3-Sulfate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial for the digestion and absorption of lipids and are involved in various metabolic signaling pathways. The transport of bile acids into and out of cells is a tightly regulated process mediated by specific transporters. Dysregulation of these transporters is implicated in various liver diseases, including cholestasis. Fluorescently labeled bile acid analogs are valuable tools for studying the function and inhibition of bile acid transporters in live cells.
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a fluorescent derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid. The conjugation of fluorescein (B123965) isothiocyanate (FITC) to LCA-3S allows for the real-time visualization and quantification of its uptake and accumulation within cells using flow cytometry. This technique enables high-throughput screening of compounds that may modulate bile acid transport and provides insights into the mechanisms of drug-induced liver injury. While specific protocols for FITC-LCA-3S are not widely published, the following application notes and protocols are based on established methodologies for similar fluorescent bile acid analogs, such as cholylamidofluorescein.[1][2]
Principle of the Assay
This assay utilizes the fluorescent properties of FITC-LCA-3S to measure its uptake by cells, primarily hepatocytes or other cells expressing bile acid transporters. Cells are incubated with FITC-LCA-3S, and the resulting increase in intracellular fluorescence is quantified using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of FITC-LCA-3S taken up by the cells. This allows for the kinetic analysis of bile acid transport and the evaluation of potential inhibitors.
Data Presentation
Table 1: Experimental Parameters for FITC-LCA-3S Uptake Assay
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Primary hepatocytes, HepG2, or other cells expressing bile acid transporters | Cell line selection should be based on the specific transporters of interest. |
| Seeding Density | 1 x 10^5 to 5 x 10^5 cells/mL | Adjust based on cell type and proliferation rate. |
| FITC-LCA-3S Concentration | 1 - 20 µM | Optimal concentration should be determined empirically by titration. |
| Incubation Time | 5 - 60 minutes | Time-course experiments are recommended to determine the linear range of uptake. |
| Incubation Temperature | 37°C | Transport is an active process and is temperature-dependent. A 4°C control should be included to assess passive diffusion. |
| Flow Cytometer Excitation | 488 nm (Blue Laser) | Standard for FITC excitation. |
| Flow Cytometer Emission | 515 - 545 nm (e.g., FITC or GFP channel) | Standard for FITC emission. |
| Positive Control | Untreated cells incubated with FITC-LCA-3S | Represents maximum uptake. |
| Negative Control | Cells incubated with vehicle only (e.g., DMSO) | To determine background fluorescence. |
| Inhibitor Control | Known inhibitors of bile acid transporters (e.g., cyclosporin (B1163) A, troglitazone) | To validate the assay's ability to detect inhibition.[3][4] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
FITC-LCA-3S Stock Solution (10 mM):
-
Accurately weigh the required amount of FITC-LCA-3S powder.
-
Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete medium for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Staining Buffer:
-
Phosphate-Buffered Saline (PBS) supplemented with 1% Bovine Serum Albumin (BSA). Keep on ice.
-
-
Propidium Iodide (PI) Staining Solution (optional, for viability):
-
Prepare a 1 mg/mL stock solution of PI in water.
-
Dilute to a working concentration of 1 µg/mL in PBS. Store at 4°C, protected from light.
-
Protocol 2: Cell Preparation
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to 70-80% confluency.
-
On the day of the experiment, detach the cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
-
Neutralize the dissociation agent with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium.
-
Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in serum-free medium.
Protocol 3: FITC-LCA-3S Staining and Uptake Assay
-
Aliquot 500 µL of the cell suspension (5 x 10^5 cells) into flow cytometry tubes.
-
For inhibitor studies: Pre-incubate the cells with the test compounds or known inhibitors for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Prepare working solutions of FITC-LCA-3S in serum-free medium at twice the desired final concentration.
-
To initiate the uptake, add an equal volume of the FITC-LCA-3S working solution to the cell suspension. For example, add 500 µL of 2X FITC-LCA-3S to 500 µL of cell suspension.
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a light-protected environment.
-
To stop the uptake, add 2 mL of ice-cold Staining Buffer to each tube and immediately centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with 2 mL of ice-cold Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
(Optional) If assessing viability, add PI to a final concentration of 1 µg/mL just before analysis.
Protocol 4: Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for FITC (and PI, if used).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to adjust the fluorescence channels to background levels.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) from the single-cell population gate.
-
Analyze the data using appropriate flow cytometry software. Gate on the live cell population (PI-negative, if used) and determine the median fluorescence intensity (MFI) of the FITC signal for each sample.
Data Interpretation
The uptake of FITC-LCA-3S is quantified by the increase in the MFI of the cell population. The results can be expressed as:
-
Raw MFI: For direct comparison between samples.
-
Fold change: MFI of treated cells / MFI of vehicle control cells.
-
Percent inhibition: [(MFI of positive control - MFI of inhibitor-treated) / (MFI of positive control - MFI of vehicle control)] x 100.
Mandatory Visualizations
Caption: Experimental workflow for measuring FITC-LCA-3S uptake by flow cytometry.
Caption: Simplified pathway of FITC-LCA-3S uptake into a hepatocyte.
References
- 1. Photophysical characterization and flow cytometry applications of cholylamidofluorescein, a fluorescent bile acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 4. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FITC-Lithocholic Acid 3-Sulfate for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a fluorescently labeled derivative of a secondary bile acid. Lithocholic acid (LCA) is produced from the primary bile acid chenodeoxycholic acid by intestinal bacteria.[1] It is known to be involved in the regulation of bile acid synthesis, detoxification, and transport.[1][2] The sulfation at the 3-position is a critical detoxification step, reducing its toxicity and facilitating its elimination.[3] The conjugation of fluorescein (B123965) isothiocyanate (FITC) to LCA-3S provides a valuable tool for visualizing and tracking its movement and localization within cells and tissues using fluorescence microscopy.[4][5]
These application notes provide an overview of the potential uses of FITC-LCA-3S in cellular and molecular biology, with a focus on its application in studying bile acid transport and hepatobiliary function. The provided protocols are based on established methods for other fluorescent bile acid analogs and can be adapted for specific experimental needs.
Physicochemical and Fluorescent Properties
Proper experimental design requires an understanding of the spectral properties of the fluorophore and the chemical nature of the bile acid conjugate.
| Property | Value | Reference |
| Fluorophore | Fluorescein Isothiocyanate (FITC) | [5] |
| Excitation Maximum (λex) | ~495 nm | [5] |
| Emission Maximum (λem) | ~515-525 nm | [6] |
| Molecular Formula | C24H40O6S (for LCA-3S) | [7] |
| Solubility | Soluble in organic solvents like DMSO | [8] |
| Cell Permeability of FITC | Generally not cell-permeable on its own | [5] |
Applications in Fluorescence Microscopy
FITC-LCA-3S is a valuable tool for investigating various aspects of bile acid physiology and pathophysiology, particularly in the context of liver function and disease.
-
Visualization of Bile Acid Uptake and Transport: Trace the uptake and intracellular trafficking of a sulfated secondary bile acid in hepatocytes and other cell types. This can be used to study the function of bile acid transporters.[9][10]
-
Studying Drug-Induced Cholestasis: Investigate the inhibition of bile acid efflux transporters, a key mechanism in drug-induced cholestasis.[11] The accumulation of FITC-LCA-3S within bile canaliculi can be quantified to assess transporter function.
-
High-Content Screening: Utilize automated fluorescence microscopy to screen compound libraries for their effects on bile acid transport pathways.
-
Investigating Biliary Excretion: Visualize the secretion of the fluorescent bile acid analog into bile canaliculi in sandwich-cultured hepatocytes.[10]
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Uptake of FITC-LCA-3S in Cultured Hepatocytes
This protocol describes the steps for visualizing the uptake of FITC-LCA-3S in a monolayer of cultured hepatocytes (e.g., HepG2, primary human hepatocytes).
Materials:
-
This compound
-
Cultured hepatocytes (e.g., HepG2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for FITC and DAPI/Hoechst
Procedure:
-
Cell Seeding: Seed hepatocytes onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Preparation of FITC-LCA-3S Stock Solution: Dissolve FITC-LCA-3S in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM). Store protected from light at -20°C.
-
Preparation of Working Solution: Immediately before use, dilute the FITC-LCA-3S stock solution in pre-warmed HBSS or serum-free culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Treatment:
-
Wash the cells twice with pre-warmed HBSS.
-
Add the FITC-LCA-3S working solution to the cells.
-
Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C in a cell culture incubator.
-
-
Cell Washing: After incubation, aspirate the loading solution and wash the cells three times with ice-cold HBSS to remove extracellular fluorescence.
-
Nuclear Counterstaining: Incubate the cells with a solution of Hoechst 33342 or DAPI in HBSS for 10-15 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with HBSS.
-
Imaging:
-
For live-cell imaging, immediately add fresh HBSS or culture medium to the cells and proceed to microscopy.
-
For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature, wash three times with PBS, and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition: Acquire images using a fluorescence microscope with standard FITC (blue light excitation) and DAPI (UV light excitation) filter sets.
Protocol 2: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes
This protocol is designed to assess the transport of FITC-LCA-3S into the bile canaliculi of sandwich-cultured hepatocytes, which form functional bile canalicular networks.
Materials:
-
All materials from Protocol 1
-
Collagen-coated plates
-
Matrigel or another extracellular matrix overlay
Procedure:
-
Establish Sandwich Culture: Culture primary hepatocytes between two layers of collagen or another suitable matrix to promote the formation of bile canalicular networks.
-
FITC-LCA-3S Loading: Follow steps 2-4 from Protocol 1 to load the sandwich-cultured hepatocytes with FITC-LCA-3S. A typical incubation time is 30-60 minutes.
-
Wash and Chase:
-
After loading, wash the cells three times with pre-warmed HBSS.
-
Add fresh, pre-warmed culture medium and incubate for a "chase" period (e.g., 30-120 minutes) to allow for the transport of the fluorescent bile acid into the canaliculi.
-
-
Imaging:
-
Perform live-cell imaging to visualize the accumulation of green fluorescence within the bile canalicular networks.
-
Nuclear counterstaining can be performed as described in Protocol 1.
-
-
Quantification (Optional): Image analysis software can be used to quantify the fluorescence intensity within the bile canaliculi relative to the total cellular fluorescence to calculate a biliary excretion index.
Data Presentation
The following tables summarize key information regarding the biological context of FITC-LCA-3S.
Table 1: Key Bile Acid Transporters
| Transporter | Location | Function | Potential Interaction with LCA-3S | Reference |
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Na+-dependent uptake of conjugated bile acids from blood | Likely involved in hepatic uptake | [9][10] |
| OATPs (SLCO) | Basolateral membrane of hepatocytes | Uptake of a broad range of substrates, including bile acids | Potential route for hepatic uptake | [10] |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes | ATP-dependent efflux of monovalent bile salts into bile | Potential route for biliary excretion | [11] |
| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | ATP-dependent efflux of divalent conjugated bile salts and other organic anions | Potential route for biliary excretion | [2] |
| ASBT (SLC10A2) | Apical membrane of ileal enterocytes | Na+-dependent reabsorption of bile acids from the intestine | Involved in enterohepatic circulation | [9] |
Visualizations
Signaling and Transport Pathways
The following diagrams illustrate key pathways and workflows relevant to the use of FITC-LCA-3S.
Caption: Hepatocellular transport of FITC-LCA-3S.
Caption: Workflow for a cellular uptake assay.
Caption: Investigating drug-induced cholestasis.
References
- 1. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lithocholic acid in the regulation of bile acid detoxication, synthesis, and transport proteins in rat and human intestine and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Application of FITC in Research [tdblabs.se]
- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. Exposome-Explorer - Lithocholic acid 3-sulfate (Compound) [exposome-explorer.iarc.fr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fluorescent 4‑Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols: Cell Permeability Assay Using FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a fluorescently labeled derivative of a secondary bile acid, designed for the investigation of cellular permeability and transport mechanisms. This molecule is a valuable tool for studying the function of key transporters involved in drug disposition and bile acid homeostasis, particularly in hepatocytes and intestinal cells. Its intrinsic fluorescence allows for direct and quantitative measurement of its uptake and efflux, making it suitable for high-throughput screening and detailed kinetic analysis. These application notes provide a comprehensive overview and detailed protocols for utilizing FITC-LCA-3S in cell-based permeability assays.
Principle of the Assay
The cell permeability assay using FITC-LCA-3S is based on the quantification of the fluorescent probe that traverses the cell membrane. The assay can be configured to measure both the uptake (influx) and the removal (efflux) of the compound from the cells. Cellular uptake is primarily mediated by specific transporter proteins, while efflux is an active process driven by ATP-binding cassette (ABC) transporters. By measuring the fluorescence intensity within the cells or in the extracellular medium over time, the rate of transport can be determined. Furthermore, the use of specific inhibitors for known transporters can help elucidate the pathways responsible for FITC-LCA-3S translocation.
Applications in Research and Drug Development
-
Screening for Drug-Transporter Interactions: Identify potential drug candidates that may inhibit or are substrates of key uptake and efflux transporters.
-
Investigating Drug-Induced Liver Injury (DILI): Assess the potential of new chemical entities to inhibit bile salt export pump (BSEP), a common mechanism of cholestatic DILI.
-
Characterizing Transporter Function: Study the kinetics and substrate specificity of transporters such as Organic Anion Transporting Polypeptides (OATPs), Multidrug Resistance-Associated Protein 2 (MRP2), and Bile Salt Export Pump (BSEP).
-
High-Throughput Screening (HTS): The fluorescent nature of the assay makes it amenable to automation and HTS for large compound libraries.
Key Transporters Involved
Based on the transport of endogenous sulfated bile acids, the primary transporters involved in the cellular disposition of FITC-LCA-3S are:
-
Uptake (Influx) Transporters:
-
Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1)
-
Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3)
-
-
Efflux (Export) Transporters:
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)
-
Bile Salt Export Pump (BSEP/ABCB11)
-
Data Presentation
The following tables summarize representative quantitative data for the interaction of sulfated bile acids with key transporters. This data, derived from studies with structurally similar compounds, can serve as a reference for expected kinetic parameters in FITC-LCA-3S assays.
Table 1: Kinetic Parameters of Sulfated Bile Acid Efflux Transporters
| Transporter | Substrate | Km (µM) | Reference Compound | IC50 (µM) |
| MRP2 | Taurolithocholic acid sulfate | 3.9 | Taurochenodeoxycholate sulfate | 4.6 |
| BSEP | Taurolithocholic acid sulfate | Not a primary substrate | Taurolithocholic acid sulfate | 62 |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. IC50 is the concentration of an inhibitor that reduces the transport of a reference compound by 50%. Data is based on studies with radiolabeled taurolithocholic acid sulfate.[1][2]
Table 2: Inhibition of Bile Acid Uptake by Transporter Inhibitors
| Transporter Family | Inhibitor | Substrate | Effect |
| OATP | Rifampicin (B610482) | Sulfated Bile Acids | Significant Inhibition of uptake |
| NTCP | Myr-preS1 | Sulfated Bile Acids | Minimal Inhibition of uptake |
| Pan-SLC | Rifamycin SV | Sulfated Bile Acids | Potent Inhibition of uptake |
This table illustrates the expected inhibitory effects of known transporter inhibitors on the uptake of sulfated bile acids, providing a basis for designing control experiments.[3]
Experimental Protocols
Protocol 1: Cellular Uptake (Influx) Assay
This protocol is designed to measure the rate of FITC-LCA-3S uptake into cells, typically in a multi-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
Known transporter inhibitors (e.g., rifampicin for OATPs)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Assay Solutions:
-
Prepare a working solution of FITC-LCA-3S in assay buffer at the desired final concentration (e.g., 1-10 µM).
-
For inhibitor studies, prepare solutions of inhibitors in assay buffer.
-
-
Assay Initiation:
-
Wash the cell monolayer twice with warm assay buffer.
-
For inhibitor experiments, pre-incubate the cells with the inhibitor solution for 15-30 minutes at 37°C.
-
Remove the buffer (or inhibitor solution) and add the FITC-LCA-3S working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes).
-
Assay Termination:
-
Remove the FITC-LCA-3S solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular probe.
-
-
Fluorescence Measurement:
-
Add a suitable lysis buffer to each well to release the intracellular FITC-LCA-3S.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence signal to the protein content in each well.
-
Plot the intracellular fluorescence as a function of time to determine the initial uptake rate.
-
Protocol 2: Cellular Efflux Assay
This protocol measures the rate at which FITC-LCA-3S is exported from pre-loaded cells.
Materials:
-
Same as for the uptake assay.
-
Known efflux transporter inhibitors (e.g., cyclosporin (B1163) A for MRP2 and BSEP).
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from the uptake assay protocol.
-
Loading Cells with FITC-LCA-3S:
-
Wash the cell monolayer twice with warm assay buffer.
-
Incubate the cells with a loading solution of FITC-LCA-3S (e.g., 10 µM) for a sufficient time to allow for uptake (e.g., 30-60 minutes) at 37°C.
-
-
Initiating Efflux:
-
Quickly wash the cells three times with ice-cold assay buffer to remove the extracellular probe.
-
Add fresh, warm assay buffer to each well. For inhibitor studies, this buffer should contain the efflux inhibitor.
-
-
Sample Collection:
-
At various time points (e.g., 5, 15, 30, 60 minutes), collect aliquots of the extracellular buffer from each well.
-
Replace the collected volume with fresh buffer (with or without inhibitor).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the collected aliquots using a fluorescence plate reader.
-
At the end of the experiment, lyse the cells and measure the remaining intracellular fluorescence.
-
-
Data Analysis:
-
Calculate the cumulative amount of FITC-LCA-3S released into the medium at each time point.
-
Plot the amount of effluxed probe as a function of time to determine the efflux rate.
-
The efflux rate can also be expressed as a percentage of the total initial intracellular concentration.
-
Mandatory Visualizations
Caption: Cellular transport pathways for FITC-LCA-3S.
Caption: Workflow for the FITC-LCA-3S cellular uptake assay.
Caption: Workflow for the FITC-LCA-3S cellular efflux assay.
References
Application Notes and Protocols for FITC-Lithocholic Acid 3-Sulfate Staining in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid, is known for its potential hepatotoxicity and its role in cholestasis. Its sulfated metabolite, lithocholic acid 3-sulfate (LCA-S), is generally considered a detoxification product, facilitating its elimination. The study of the cellular uptake, distribution, and efflux of these bile acids in hepatocytes is crucial for understanding the mechanisms of bile acid homeostasis, drug-induced liver injury (DILI), and cholestatic liver diseases.
Fluorescein isothiocyanate (FITC)-conjugated lithocholic acid 3-sulfate (FITC-LCA-S) serves as a valuable fluorescent probe to visualize and quantify the transport of sulfated bile acids in hepatocytes. This application note provides a detailed protocol for the use of FITC-LCA-S in hepatocyte staining, enabling researchers to investigate the function of key hepatic transporters and the cellular fate of this important metabolite.
Bile acids are taken up from the sinusoidal blood into hepatocytes by basolateral transporters, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs).[1][2] They are then excreted into the bile canaliculi by apical transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2).[1][2] Fluorescently labeled bile acid analogs are instrumental in studying the function and inhibition of these transporters.[1][3][4]
Signaling Pathways of Lithocholic Acid in Hepatocytes
Lithocholic acid can activate several nuclear receptors, including the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR).[5] Activation of these receptors can modulate the expression of genes involved in bile acid synthesis, transport, and metabolism, representing a protective mechanism against LCA-induced toxicity.[5][6] The sulfation of LCA to LCA-S is a key detoxification step.[6]
Experimental Protocols
Representative Protocol for FITC-Lithocholic Acid 3-Sulfate Staining of Hepatocytes
This protocol is a representative guideline based on methods for other fluorescent bile acid analogs. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
Primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7)
-
This compound (FITC-LCA-S)
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI or Hoechst for nuclear counterstaining (optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate hepatocytes at a suitable density in multi-well plates (e.g., 24- or 96-well) and culture until they form a confluent monolayer. For suspension assays, use freshly isolated hepatocytes.[7]
-
Preparation of Staining Solution: Prepare a stock solution of FITC-LCA-S in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed HBSS or culture medium to the desired final concentration. Typical concentrations for fluorescent bile acid analogs range from 0.3 to 20 µM.[3]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the FITC-LCA-S staining solution to the cells.
-
Incubate at 37°C for a specified time. Incubation times can range from 5 to 60 minutes, depending on the research question (e.g., initial uptake rates vs. steady-state accumulation).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with ice-cold HBSS or PBS to remove extracellular fluorescence.
-
-
Fixation and Counterstaining (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.
-
Wash twice with PBS.
-
-
Imaging:
-
Add fresh HBSS or PBS to the wells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for FITC (Excitation/Emission: ~492/518 nm)[8] and the chosen nuclear stain.
-
Experimental Workflow
Data Presentation
Quantitative data from similar fluorescent bile acid analog studies are summarized below to provide context for expected results.
Table 1: Uptake Characteristics of Fluorescent Bile Acid Analogs in Rat Hepatocytes [3]
| Fluorescent Bile Acid Analog | Concentration (µM) | Initial Uptake Rate (U/min) | Km (µM) | Na+ Dependence |
| Cholylglycylamidofluorescein (CGamF) | 0.3 | 7.8 ± 0.5 | 10.8 | 50% decrease without Na+ |
| Cholyl(Nε-nitrobenzoxadiazolyl)-lysine (C-NBD-L) | 0.3 | 7.2 ± 0.3 | 3.8 | 38% decrease without Na+ |
| Chenodeoxycholyl-(Nε-NBD)-lysine (CDC-NBD-L) | 0.3 | 13.7 ± 1.0 | 3.0 | Na+ independent |
Table 2: Biliary Excretion Index (BEI) of a Fluorescent Bile Acid Analog in Sandwich-Cultured Hepatocytes [4]
| Hepatocyte Species | Biliary Excretion Index (BEI) | Effect of Cyclosporin A (Inhibitor) |
| Rat | 26% (confocal imaging: 75%) | Decreased to 5% |
| Human | 32% | Not reported |
Applications
-
Studying Bile Acid Transporter Function: FITC-LCA-S can be used to assess the activity of uptake (NTCP, OATPs) and efflux (BSEP, MRP2) transporters in hepatocytes.
-
Investigating Drug-Induced Liver Injury (DILI): This probe can be employed to screen for drugs that inhibit bile acid transporters, a common mechanism of DILI.
-
High-Content Screening: The fluorescent nature of FITC-LCA-S makes it suitable for high-throughput screening assays to identify modulators of bile acid transport.
-
Visualizing Biliary Excretion: In sandwich-cultured hepatocytes, which form functional bile canaliculi, FITC-LCA-S can be used to visualize and quantify biliary excretion.
Conclusion
This compound is a valuable tool for researchers in hepatology and drug development. The provided protocol and background information offer a solid foundation for utilizing this fluorescent probe to investigate the complex mechanisms of bile acid transport and their implications in liver health and disease. As with any experimental system, optimization of the protocol for specific applications is encouraged to ensure robust and reproducible results.
References
- 1. Monitoring the hepatobiliary function using image techniques and labeled cholephilic compounds [explorationpub.com]
- 2. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 7. xenotech.com [xenotech.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Screening for RORγt Inhibitors Using FITC-LCA-3S
Abstract
This document provides a detailed protocol for a high-throughput screening (HTS) campaign utilizing a putative fluorescent probe, FITC-LCA-3S, to identify novel inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells and is a promising therapeutic target for autoimmune diseases.[1][2] This application note describes a competitive fluorescence polarization (FP) assay, a robust and homogeneous method suitable for HTS.[3][4][5] The protocol outlines the experimental procedure, data analysis, and expected outcomes for screening large compound libraries.
Introduction to RORγt and the FITC-LCA-3S Probe
RORγt is a nuclear receptor that plays a critical role in the development and function of Th17 cells, which are implicated in the pathogenesis of various inflammatory and autoimmune disorders.[1][6] As a master regulator of Th17 cell differentiation, RORγt controls the expression of pro-inflammatory cytokines such as IL-17A.[1][7] Consequently, inhibiting the activity of RORγt is a highly attractive strategy for the development of new anti-inflammatory drugs.[6][8]
This application note describes the use of FITC-LCA-3S, a fluorescent probe designed for a competitive binding assay. This probe consists of Lithocholic acid 3-sulfate (LCA-3S), a known RORγt ligand, covalently linked to Fluorescein isothiocyanate (FITC), a widely used green fluorescent dye.[9][10] In a fluorescence polarization (FP) assay, the small, fluorescently labeled FITC-LCA-3S tumbles rapidly in solution, resulting in a low polarization value. Upon binding to the much larger RORγt protein, the rotation of the complex slows significantly, leading to a high polarization signal.[3][11] Small molecules from a compound library that bind to the RORγt ligand-binding pocket will compete with FITC-LCA-3S, displacing it and causing a decrease in the polarization signal. This principle allows for the rapid identification of potential RORγt inhibitors.[12]
The RORγt Signaling Pathway
RORγt is a central node in the signaling cascade that leads to the differentiation of naive T cells into Th17 cells and the subsequent production of inflammatory cytokines. The pathway is initiated by cytokines such as TGF-β and IL-6, which activate transcription factors like STAT3. STAT3, in turn, induces the expression of RORγt. RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription.[1][13][14] The signaling pathway is a key target for therapeutic intervention in autoimmune diseases.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, typically performed in 384- or 1536-well plates. The process begins with the addition of compounds from a screening library to the assay plates. Subsequently, the RORγt protein is added, followed by the FITC-LCA-3S probe. After an incubation period to allow the binding reaction to reach equilibrium, the fluorescence polarization is measured. Hits are identified as wells with a significantly lower FP signal compared to control wells (containing DMSO instead of a compound).
Experimental Protocols
4.1. Materials and Reagents
-
RORγt Protein: Recombinant human RORγt ligand-binding domain (LBD), purified.
-
FITC-LCA-3S Probe: Custom synthesized.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Compound Library: Small molecule library dissolved in 100% DMSO.
-
Control Inhibitor: A known RORγt inhibitor (e.g., SR2211).
-
Assay Plates: Black, low-volume 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~525 nm).
4.2. Assay Protocol
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 20 nL of each compound from the library stock plates to the 384-well assay plates.
-
For control wells, add 20 nL of 100% DMSO (negative control, high FP signal) or 20 nL of a saturating concentration of the control inhibitor (positive control, low FP signal).
-
-
Reagent Preparation:
-
Prepare a 2X RORγt protein solution in Assay Buffer. The optimal concentration should be determined empirically through protein titration experiments but is typically around the Kd of the FITC-LCA-3S probe.
-
Prepare a 2X FITC-LCA-3S probe solution in Assay Buffer. The final concentration in the assay should be low (e.g., 5 nM) to maximize the assay window.
-
-
Assay Execution:
-
Add 5 µL of the 2X RORγt protein solution to each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X FITC-LCA-3S probe solution to all wells. The final assay volume will be 10 µL.
-
Mix the plate by shaking for 30 seconds.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
4.3. Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.
-
Determine Assay Quality (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. It is calculated as: Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |(Mean_negative_control - Mean_positive_control)|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further validation.
Data Presentation
The results of an HTS campaign are typically summarized to highlight the performance of the assay and the identified hits. Follow-up dose-response experiments are performed on the primary hits to determine their potency (IC50).
Table 1: Hypothetical HTS Results and Hit Characterization
| Parameter | Value | Description |
| HTS Assay Performance | ||
| Mean Negative Control (mP) | 320 | Average FP signal in the absence of inhibitor (DMSO only). |
| Mean Positive Control (mP) | 110 | Average FP signal with a saturating concentration of a known inhibitor. |
| Z'-factor | 0.78 | Indicates a robust and high-quality assay. |
| Screening Results | ||
| Library Size | 250,000 compounds | The total number of compounds screened. |
| Hit Rate | 0.4% | Percentage of compounds identified as primary hits. |
| Number of Hits | 1,000 | Total primary hits selected for follow-up. |
| Hit Compound Examples | ||
| Compound A | IC50 = 0.5 µM | Potency of a representative hit compound determined from dose-response curve. |
| Compound B | IC50 = 2.1 µM | Potency of a representative hit compound determined from dose-response curve. |
| Compound C | IC50 = 8.9 µM | Potency of a representative hit compound determined from dose-response curve. |
| Control Inhibitor (SR2211) | IC50 = 0.2 µM | Potency of the known control inhibitor in this assay. |
Conclusion
The FITC-LCA-3S fluorescence polarization assay provides a robust, sensitive, and scalable method for the high-throughput screening of RORγt inhibitors. This homogeneous, "mix-and-read" format minimizes assay steps and is well-suited for automated screening of large compound libraries. The identified hits can serve as starting points for medicinal chemistry efforts to develop novel therapeutics for the treatment of Th17-mediated autoimmune diseases.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nanomicronspheres.com [nanomicronspheres.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Bile Acid Uptake with FITC-Lithocholic Acid 3-Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and play a vital role in the digestion and absorption of lipids. The enterohepatic circulation of bile acids is tightly regulated by a suite of transporters, primarily located in the liver and intestine. Key among these are the Na+-taurocholate cotransporting polypeptide (NTCP, encoded by SLC10A1) on the basolateral membrane of hepatocytes and the apical sodium-dependent bile acid transporter (ASBT, encoded by SLC10A2) in the terminal ileum. Organic Anion Transporting Polypeptides (OATPs) also contribute to the hepatic uptake of bile acids.[1][2][3] Dysregulation of these transporters is implicated in various liver diseases, including cholestasis, and they represent important targets for drug development.
Fluorescently labeled bile acid analogs are powerful tools for studying the activity of these transporters in vitro. They enable real-time monitoring and quantification of bile acid uptake in cell-based assays, providing a valuable platform for screening potential drug candidates that may interact with these transport pathways. This document provides detailed application notes and a generalized protocol for quantifying bile acid uptake using a novel fluorescent probe, FITC-Lithocholic acid 3-sulfate.
Lithocholic acid is a secondary bile acid, and its sulfated form, lithocholic acid 3-sulfate, is a human metabolite.[4] Sulfation is generally a minor metabolic pathway for bile acids but becomes more significant in cholestatic conditions, as it increases the water solubility of bile acids, thereby facilitating their renal clearance.[4][5] By conjugating this bile acid with Fluorescein isothiocyanate (FITC), a bright green fluorescent dye, we create a probe to investigate the transport mechanisms of sulfated bile acids.
Data Presentation
The following tables provide examples of quantitative data that can be obtained from bile acid uptake assays using various fluorescent bile acid analogs. This data is presented to illustrate the types of results that can be generated and is not specific to this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Fluorescent Bile Acid Analogs
| Fluorescent Bile Acid Analog | Cell Type | Transporter(s) | K_m_ (µM) | V_max_ (nmol/mg protein*min) |
| 3α-NBD DCA | Caco-2 | OATP family | 42.27 ± 12.98 | 2.8 ± 0.4 |
| 3α-NBD UDCA | Caco-2 | OATP family | 28.20 ± 7.45 | 1.8 ± 0.2 |
| CDCA-NBD | HEK293 | NTCP | 6.12 | Not Specified |
Data for 3α-NBD DCA and 3α-NBD UDCA from a study on Caco-2 cells expressing OATP transporters. Data for CDCA-NBD from a study on HEK293 cells stably expressing NTCP.
Experimental Protocols
This section outlines a detailed protocol for a cell-based fluorescence assay to quantify the uptake of this compound. This protocol is a synthesized methodology based on general principles of fluorescent substrate uptake assays and the known properties of FITC.
I. Materials and Reagents
-
Cells: A suitable cell line expressing the bile acid transporter of interest (e.g., HEK293 cells stably transfected with human NTCP or ASBT, or hepatocyte-derived cell lines like HepG2).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C, protected from light.[6]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
-
Inhibitors (Optional): Known inhibitors of the transporter of interest for control experiments (e.g., taurocholate for NTCP/ASBT).
-
Black, clear-bottom 96-well plates: For fluorescence measurements.[7]
-
Fluorescence plate reader: Capable of excitation at ~495 nm and emission detection at ~525 nm.[6][8]
-
Cell lysis buffer: For protein quantification (e.g., RIPA buffer).
-
BCA Protein Assay Kit.
II. Experimental Workflow
Caption: Workflow for the this compound uptake assay.
III. Detailed Procedure
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Assay Preparation:
-
On the day of the assay, prepare working solutions of this compound in pre-warmed assay buffer. A concentration range of 0.1 µM to 50 µM is a good starting point for kinetic studies.
-
If using inhibitors, prepare them at the desired concentrations in the assay buffer.
-
-
Uptake Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of assay buffer (or buffer containing inhibitors) to each well and pre-incubate for 10-15 minutes at 37°C.
-
To initiate the uptake, add 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for the desired time points (e.g., 2, 5, 10, 15, 30 minutes).
-
-
Termination of Uptake and Fluorescence Measurement:
-
To stop the reaction, quickly aspirate the assay solution and wash the cells three times with 150 µL of ice-cold assay buffer.
-
After the final wash, add 100 µL of assay buffer or cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation set to ~495 nm and emission to ~525 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells (wells with no cells) from all other readings.
-
For normalization, lyse the cells after the uptake experiment and perform a protein quantification assay (e.g., BCA).
-
Express the uptake as relative fluorescence units (RFU) per milligram of protein.
-
For kinetic analysis, plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Mandatory Visualization
Signaling Pathways and Logical Relationships
The transport of bile acids from the intestine to the liver and their subsequent excretion is a complex process involving multiple transporters. The following diagrams illustrate the key pathways.
Caption: Key transporters in the enterohepatic circulation of bile acids.
Caption: Cellular uptake pathway for this compound.
References
- 1. Bile Acid Uptake Transporters as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Human Metabolome Database: Showing metabocard for Taurolithocholic acid 3-sulfate (HMDB0002580) [hmdb.ca]
- 6. rndsystems.com [rndsystems.com]
- 7. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
Tracking Intracellular Localization of FITC-Lithocholic Acid 3-Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid 3-sulfate (LCA-3S) is a sulfated secondary bile acid that plays a role in the detoxification and elimination of hydrophobic bile acids. Dysregulation of its transport is implicated in cholestatic liver diseases. FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a fluorescently labeled analog of LCA-3S, designed as a tool for real-time visualization and quantification of its uptake, intracellular trafficking, and efflux in living cells. By mimicking the behavior of endogenous sulfated bile acids, FITC-LCA-3S enables researchers to investigate the function of key bile acid transporters, screen for drugs that may induce cholestasis, and elucidate the mechanisms of bile acid homeostasis. These application notes provide a comprehensive guide to utilizing FITC-LCA-3S for live-cell imaging studies, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from live-cell imaging experiments using fluorescent bile acid analogs can provide insights into transport kinetics and the effects of potential inhibitors. Below is a summary of representative quantitative data for similar fluorescent bile acid analogs and sulfated bile acids, which can serve as a reference for studies with FITC-LCA-3S.
| Fluorescent Analog/Substrate | Transporter | Cell System | Kinetic Parameter (Km) | Biliary Excretion Index (BEI) | Reference |
| Sulfolithocholyltaurine | OATP1 | HeLa cells | 12.6 ± 6.2 µM | Not Applicable | [1] |
| Sulfolithocholyltaurine | OATP2 | HeLa cells | 14.6 ± 1.9 µM | Not Applicable | [1] |
| Tauro-nor-THCA-24-DBD | NTCP/OATPs | Rat and Human Hepatocytes | Not Specified | 26% (Rat), 32% (Human) | [2] |
| Cholyl-lysyl-fluorescein (CLF) | MRP2 | Rat Hepatocytes | Not Specified | Inhibition by drugs quantified | [2] |
| Taurochenodeoxycholate sulfate | MRP2 | Canalicular Membrane Vesicles | 8.8 µM | Not Applicable | [3] |
| Taurolithocholate sulfate | MRP2 | Canalicular Membrane Vesicles | 1.5 µM | Not Applicable | [3] |
Signaling Pathways and Experimental Workflows
Hepatocellular Transport of Sulfated Bile Acids
The intracellular localization of FITC-LCA-3S is governed by the coordinated action of uptake and efflux transporters on the sinusoidal (basolateral) and canalicular membranes of hepatocytes. The primary uptake transporters for sulfated bile acids are Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[4] Once inside the hepatocyte, FITC-LCA-3S is trafficked to the canalicular membrane for excretion into the bile. This efflux is predominantly mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).[3][5]
Caption: Hepatocellular transport pathway of FITC-LCA-3S.
Experimental Workflow for Live-Cell Imaging
The following workflow outlines the key steps for tracking the intracellular localization of FITC-LCA-3S in sandwich-cultured hepatocytes. This model is preferred as it allows for the formation of functional bile canaliculi, enabling the study of both uptake and efflux.
Caption: Experimental workflow for FITC-LCA-3S imaging.
Experimental Protocols
The following protocols are adapted from established methods for other fluorescent bile acid analogs and are recommended for studying the intracellular localization of FITC-LCA-3S.
Protocol 1: Live-Cell Imaging of FITC-LCA-3S Uptake and Intracellular Distribution
This protocol is designed to visualize the dynamics of FITC-LCA-3S uptake and its subsequent distribution within hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG)
-
Collagen-coated, glass-bottom imaging dishes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
FITC-LCA-3S stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+, phenol (B47542) red-free)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for FITC (Excitation: ~495 nm, Emission: ~519 nm)
Procedure:
-
Cell Seeding: Seed hepatocytes on collagen-coated glass-bottom dishes at a density that allows for the formation of a sub-confluent monolayer.
-
Cell Culture: Culture the cells for 24-48 hours to allow for cell attachment and polarization. For sandwich-cultured hepatocytes, overlay with a second layer of collagen or Matrigel after 24 hours and culture for an additional 3-4 days to allow for the formation of functional bile canaliculi.
-
Preparation of Staining Solution: On the day of the experiment, dilute the FITC-LCA-3S stock solution in pre-warmed live-cell imaging medium to a final working concentration (a starting concentration of 1-5 µM is recommended).
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual culture medium.
-
Staining and Incubation: Add the FITC-LCA-3S staining solution to the cells and place the dish in the environmental chamber of the microscope.
-
Imaging: Begin acquiring images immediately to visualize the uptake dynamics. Time-lapse imaging is recommended to track the movement of the probe over time. Capture images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within individual cells, specific subcellular compartments (e.g., cytoplasm, nucleus), and bile canaliculi over time.
Protocol 2: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes
This assay quantifies the efflux of FITC-LCA-3S from hepatocytes into the bile canaliculi and can be used to screen for compounds that inhibit this process.
Materials:
-
Sandwich-cultured hepatocytes (prepared as in Protocol 1)
-
FITC-LCA-3S stock solution
-
Standard incubation buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Ca2+/Mg2+-free buffer (to disrupt tight junctions)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Incubation: Incubate the sandwich-cultured hepatocytes with the FITC-LCA-3S working solution in standard incubation buffer for a defined period (e.g., 30 minutes) to allow for uptake and biliary excretion.
-
Washing: Gently wash the cells to remove the extracellular probe.
-
Quantification of Total Accumulation (Cells + Bile): In a subset of wells, lyse the cells with lysis buffer and measure the total fluorescence using a fluorescence plate reader.
-
Quantification of Cellular Accumulation: In a parallel set of wells, incubate with Ca2+/Mg2+-free buffer for a short period (e.g., 10-15 minutes) to open the tight junctions and release the contents of the bile canaliculi.
-
Wash the cells, then lyse them and measure the remaining cellular fluorescence.
-
Data Analysis: Calculate the Biliary Excretion Index (BEI) using the following formula:
BEI (%) = [(Total Fluorescence - Cellular Fluorescence) / Total Fluorescence] x 100
A decrease in the BEI in the presence of a test compound indicates inhibition of biliary efflux.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after the staining step. Use a phenol red-free imaging medium to reduce background fluorescence.
-
Phototoxicity/Cell Death: Reduce laser power and/or exposure time. Decrease the frequency of image acquisition in time-lapse experiments.
-
No Canalicular Accumulation: Confirm that the hepatocytes are well-polarized by phase-contrast microscopy. Ensure a sufficient culture period for the formation of functional bile canaliculi (typically 4-5 days for sandwich cultures).
Conclusion
This compound is a valuable tool for investigating the hepatocellular transport of sulfated bile acids. The protocols outlined in these application notes provide a framework for conducting live-cell imaging experiments to visualize and quantify the uptake, intracellular trafficking, and biliary excretion of this fluorescent probe. By adapting these methods, researchers can gain valuable insights into the mechanisms of bile acid homeostasis and the pathophysiology of cholestatic liver diseases.
References
- 1. Transport of the sulfated, amidated bile acid, sulfolithocholyltaurine, into rat hepatocytes is mediated by Oatp1 and Oatp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human OATP1B1 (SLCO1B1) transports sulfated bile acids and bile salts with particular efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring RORγt Activity in Cells using FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making RORγt a prime therapeutic target.[3][4] Monitoring RORγt activity within a cellular context is crucial for understanding its biological function and for the discovery of novel modulators. Lithocholic acid 3-sulfate (LCA-3-S), a sulfated secondary bile acid, has been identified as an endogenous ligand that selectively inhibits Th17 cell differentiation by targeting RORγt.[5][6]
Principle of Action
FITC-LCA-3S is designed to enter cells and bind to the ligand-binding domain (LBD) of the RORγt protein. The fluorescein (B123965) isothiocyanate (FITC) fluorophore allows for the direct visualization and quantification of the probe within the cell, primarily localized to the nucleus where RORγt resides. By monitoring the fluorescence intensity and distribution of FITC-LCA-3S, researchers can infer the presence and relative abundance of RORγt. Furthermore, this probe can potentially be used in competitive binding assays to screen for and characterize novel RORγt ligands.
RORγt Signaling Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by cytokines such as TGF-β and IL-6.[3] This leads to the expression of the master transcriptional regulator, RORγt. RORγt, in conjunction with other transcription factors like STAT3 and IRF4, binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving the Th17 phenotype. The activity of RORγt can be modulated by the binding of small molecule ligands to its LBD.
RORγt Signaling Pathway in Th17 Differentiation
Quantitative Data Summary
While specific binding affinities for FITC-LCA-3S are not available, the following table summarizes the binding data for unlabeled LCA derivatives to RORγt, providing a reference for their potential interaction.
| Compound | Assay Type | Target | KD (nM) | IC50 (nM) | Reference |
| 3-oxo-lithocholic acid amidate (A2) | Microscale Thermophoresis (MST) | RORγt | 16.5 ± 1.34 | - | [4] |
| 3-oxo-lithocholic acid amidate (A2) | Luciferase Reporter Assay | RORγ | - | 225 ± 10.4 | [4] |
| Lithocholic acid 3-sulfate (LCA-3-S) | Not Specified | RORγt | - | - | [6] |
Note: The study by Xiao et al. (2022) demonstrated that LCA-3-S binds to RORγt and selectively suppresses Th17 cell differentiation, but did not provide specific KD or IC50 values.[6]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol describes the generation of Th17 cells from peripheral blood mononuclear cells (PBMCs), which can then be used for staining with FITC-LCA-3S.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human IL-1β
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Anti-human IL-4 antibody
-
Anti-human IFN-γ antibody
-
96-well cell culture plates
Procedure:
-
Coat a 96-well plate with anti-human CD3 antibody (10 µg/mL) and incubate for at least 2 hours at 37°C.
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the anti-CD3 coated plate twice with sterile PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 106 cells/mL.
-
Add the PBMC suspension to the coated wells.
-
Add the following reagents to the culture medium for Th17 differentiation:
-
Anti-human CD28 antibody (1 µg/mL)
-
IL-6 (10 ng/mL)
-
IL-1β (10 ng/mL)
-
TGF-β1 (5-10 ng/mL)
-
IL-23 (10 ng/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Protocol 2: Monitoring RORγt Activity with FITC-LCA-3S using Flow Cytometry
This protocol outlines the steps for staining differentiated Th17 cells with FITC-LCA-3S for analysis by flow cytometry.
Materials:
-
Differentiated Th17 cells (from Protocol 1)
-
FITC-LCA-3S
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest the differentiated Th17 cells and wash them once with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 106 cells/mL.
-
Add FITC-LCA-3S to the cell suspension at a predetermined optimal concentration (e.g., titrate from 10 nM to 1 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove unbound probe.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with Permeabilization Buffer.
-
(Optional) Perform intracellular staining for RORγt or IL-17A using a compatible fluorescently-labeled antibody to confirm Th17 phenotype and co-localization.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer using the appropriate laser and filter for FITC (Excitation: ~495 nm, Emission: ~519 nm).
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population, which corresponds to the level of FITC-LCA-3S binding.
Flow Cytometry Workflow
Protocol 3: Competitive Binding Assay
This protocol can be used to screen for and determine the relative binding affinity of unlabeled compounds for RORγt.
Materials:
-
Differentiated Th17 cells
-
FITC-LCA-3S
-
Unlabeled test compounds
-
Flow cytometer
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Harvest and wash the differentiated Th17 cells.
-
In separate tubes, pre-incubate the cells with the different concentrations of the unlabeled test compound for 30 minutes at 37°C. Include a no-compound control.
-
Add a fixed, sub-saturating concentration of FITC-LCA-3S to each tube and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Wash, fix, and permeabilize the cells as described in Protocol 2.
-
Analyze the samples by flow cytometry.
-
The displacement of FITC-LCA-3S by the unlabeled compound will result in a decrease in the MFI. An IC50 value can be calculated by plotting the MFI against the concentration of the unlabeled compound.
Competitive Binding Assay Logic
Troubleshooting
-
Low fluorescent signal:
-
Increase the concentration of FITC-LCA-3S.
-
Increase the incubation time.
-
Ensure that the Th17 differentiation was successful by co-staining for RORγt or IL-17A.
-
-
High background fluorescence:
-
Decrease the concentration of FITC-LCA-3S.
-
Include additional washing steps.
-
Use a viability dye to exclude dead cells, which can non-specifically bind the probe.
-
-
Inconsistent results:
-
Ensure consistent cell numbers in each sample.
-
Prepare fresh dilutions of the probe and compounds for each experiment.
-
Optimize fixation and permeabilization conditions for your specific cell type.
-
Conclusion
FITC-Lithocholic acid 3-sulfate is a promising tool for the study of RORγt in a cellular environment. The protocols provided herein offer a framework for utilizing this fluorescent probe to monitor RORγt presence and to screen for novel modulators of its activity. While further characterization of the probe's binding properties is warranted, its application in conjunction with the described methods can significantly contribute to research and drug development efforts targeting RORγt-mediated diseases.
References
- 1. cdn.hellobio.com [cdn.hellobio.com]
- 2. Transport of fluorescent bile acids by the isolated perfused rat liver: kinetics, sequestration, and mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surprising Features of Nuclear Receptor Interaction Networks Revealed by Live Cell Single Molecule Imaging [elifesciences.org]
- 4. Quantitative Analysis of Intracellular Fluorescent Foci in Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FITC-Lithocholic Acid 3-Sulfate in Drug-Induced Liver Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of drugs from the market. A major mechanism underlying DILI is cholestasis, which involves the impaired secretion of bile acids, leading to their accumulation in hepatocytes and subsequent cellular damage. Key transporters responsible for bile acid efflux, such as the Bile Salt Export Pump (BSEP; ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2), are often implicated in drug-induced cholestasis.
Core Concepts in Drug-Induced Cholestasis
Drug-induced cholestasis can arise from the direct inhibition of canalicular transporters like BSEP and MRP2 by drugs or their metabolites. This inhibition disrupts the normal flow of bile acids out of the hepatocyte. The resulting intracellular accumulation of bile acids can trigger a cascade of events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptosis or necrosis of liver cells.
The farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR by bile acids leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism, including the upregulation of BSEP expression. Therefore, interference with FXR signaling can also contribute to cholestasis.
Data Presentation: Inhibition of Bile Salt Transporters
The following tables summarize IC50 values for known cholestatic drugs. It is important to note that these values were determined using the prototypical BSEP substrate, radiolabeled taurocholate ([³H]-Taurocholate). Researchers should experimentally determine the IC50 values using FITC-LCA-3S as the substrate for their specific assay conditions.
Table 1: IC50 Values for BSEP Inhibition by Known Cholestatic Drugs (Substrate: [³H]-Taurocholate)
| Compound | IC50 (µM) | In Vitro System | Reference |
| Cyclosporine A | 4.6 ± 1.2 | Inverted membrane vesicles | [1] |
| Cyclosporine A | ~3 | Human liver plasma membrane vesicles | [2] |
| Bosentan | 42.1 | Vesicular assay | [3] |
| Bosentan | 76.8 | BSEP-expressing Sf9 cell membrane vesicles | [4] |
| Chlorpromazine | >50 | Primary human hepatocytes | [5] |
| Troglitazone | - | - | [5] |
| Glibenclamide | ~12 (Ki) | Rat liver canalicular membrane vesicles | [6] |
Note: The inhibitory potential of a compound can vary depending on the in vitro system and the specific substrate used. The data presented here serve as a reference, and direct testing with FITC-LCA-3S is recommended.
Signaling and Transport Pathways
Farnesoid X Receptor (FXR) Signaling in Bile Acid Homeostasis
The diagram below illustrates the central role of FXR in regulating bile acid levels within the hepatocyte. FXR activation by bile acids induces the expression of BSEP, facilitating bile acid efflux, while suppressing the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
Hepatobiliary Transport of Bile Acids
This diagram shows the primary transporters involved in the uptake and efflux of bile acids in hepatocytes. Drug-induced cholestasis often results from the inhibition of the canalicular efflux transporters BSEP and MRP2.
Experimental Protocols
BSEP Inhibition Assay Using a Fluorescent Substrate in Inverted Membrane Vesicles
This protocol describes a method to assess the inhibitory potential of a test compound on BSEP-mediated transport using a fluorescent bile acid analog like FITC-LCA-3S. The assay utilizes inside-out membrane vesicles from cells overexpressing BSEP.
Experimental Workflow
Materials:
-
BSEP-expressing and control (mock-transfected) inside-out membrane vesicles
-
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions (in assay buffer)
-
Test compounds and positive control inhibitor (e.g., Cyclosporine A)
-
Ice-cold wash buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Fluorescence plate reader
Procedure:
-
Preparation: Thaw membrane vesicles on ice. Prepare working solutions of FITC-LCA-3S, test compounds, and controls in assay buffer. The final concentration of FITC-LCA-3S should be below its determined Km value to ensure the assay is sensitive to competitive inhibition.
-
Reaction Setup: On a 96-well plate, add the test compound or vehicle control. Add the membrane vesicle suspension (typically 25-50 µg protein per well) and the FITC-LCA-3S solution.
-
Initiation of Transport: Pre-warm the plate to 37°C for 3-5 minutes. Initiate the transport reaction by adding ATP solution. For control wells to measure non-specific binding, add AMP instead of ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of uptake (typically 1-5 minutes).
-
Termination of Reaction: Stop the reaction by adding a large volume of ice-cold wash buffer to each well.
-
Filtration: Rapidly transfer the contents of the wells to a pre-wetted 96-well filter plate on a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove extra-vesicular substrate.
-
Quantification: After drying the filter plate, elute the trapped fluorescent substrate with a suitable solvent (e.g., methanol (B129727) or a lysis buffer). Measure the fluorescence in a plate reader using appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 525 nm).
-
Data Analysis: Subtract the fluorescence in the AMP controls from the ATP-dependent uptake. Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Assessment of Cholestasis in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol provides a method to evaluate the cholestatic potential of a drug by measuring its effect on the biliary excretion of a fluorescent bile acid analog in a more physiologically relevant in vitro model.
Experimental Workflow
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Collagen-coated plates
-
Matrigel or another suitable extracellular matrix overlay
-
Hepatocyte culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
This compound (FITC-LCA-3S)
-
Test compounds and positive control inhibitor (e.g., Chlorpromazine)
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Culture: Plate hepatocytes on collagen-coated plates and, after attachment, overlay with a layer of Matrigel to form the sandwich culture. Maintain the cultures for 4-6 days to allow for the formation of functional bile canaliculi.
-
Compound Treatment: Pre-incubate the SCHH with various concentrations of the test compound or vehicle control in culture medium for a specified period (e.g., 24 hours) to assess the effects of longer-term exposure.
-
Biliary Excretion Assay:
-
Wash the cells with warm HBSS containing Ca²⁺/Mg²⁺.
-
Incubate the cells with a working solution of FITC-LCA-3S (e.g., 2-5 µM) in HBSS with Ca²⁺/Mg²⁺, containing the test compound or vehicle, for 10-30 minutes at 37°C.
-
Wash the cells multiple times with ice-cold HBSS to stop the transport process.
-
-
Imaging: Acquire fluorescence and phase-contrast images of the cells using a fluorescence microscope. The phase-contrast images will show the hepatocyte morphology and the location of the bile canaliculi, while the fluorescence images will show the accumulation of FITC-LCA-3S.
-
Quantification and Analysis:
-
Quantify the fluorescence intensity within the bile canalicular networks using image analysis software.
-
The Biliary Excretion Index (BEI) can be calculated to quantify the extent of biliary excretion. This involves parallel experiments where tight junctions are opened using a Ca²⁺-free buffer to release the canalicular contents, allowing for the separate measurement of substrate in the cells versus the bile canaliculi.
-
A reduction in canalicular fluorescence in the presence of a test compound indicates inhibition of biliary excretion.
-
Conclusion
This compound is a promising tool for investigating the mechanisms of drug-induced cholestasis. The protocols outlined in this document, adapted from established methods for similar fluorescent probes, provide a framework for assessing the inhibitory effects of drug candidates on key bile acid transporters, BSEP and MRP2. It is crucial for researchers to perform appropriate validation and optimization experiments when using FITC-LCA-3S to ensure the generation of reliable and reproducible data. The use of such in vitro assays is integral to early safety assessment in drug development, helping to identify compounds with a potential for DILI and guiding the selection of safer drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. From blood to bile: recent advances in hepatobiliary transport | Annals of Hepatology [elsevier.es]
- 3. Assessment of Drug-Induced Liver Injury through Cell Morphology and Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multidrug Resistance-Associated Proteins 3 and 5 Play a Role in the Hepatic Transport of Mercuric Conjugates of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bile Acid Transporter Inhibition with FITC-LCA-3S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins. Their transport into and out of hepatocytes is tightly regulated by a suite of transporters. The Bile Salt Export Pump (BSEP or ABCB11), located on the canalicular membrane of hepatocytes, is the primary transporter responsible for the efflux of monovalent bile salts from the liver into the bile.[1][2] Inhibition of BSEP can lead to the intracellular accumulation of cytotoxic bile acids, resulting in cholestasis and drug-induced liver injury (DILI), a major concern in drug development.[1][3][4][5] Similarly, the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2) in the terminal ileum and the Na+-Taurocholate Cotransporting Polypeptide (NTCP or SLC10A1) in the basolateral membrane of hepatocytes are crucial for the enterohepatic circulation of bile acids.[6][7][8][9] Assessing the potential of new chemical entities to inhibit these transporters is therefore a critical step in preclinical safety assessment.
This document provides a detailed protocol for an in vitro assay to assess the inhibition of bile acid transporters using a fluorescently labeled lithocholic acid derivative, FITC-Lithocholic Acid-3-Sulfate (FITC-LCA-3S). Fluorescent bile acid analogs, such as FITC-LCA-3S, serve as valuable probes to visualize and quantify transporter activity and its inhibition in a high-throughput manner.[5][10][11]
Principle of the Assay
This assay utilizes a cell-based system, typically sandwich-cultured primary hepatocytes or cell lines stably expressing the transporter of interest (e.g., BSEP, ASBT, or NTCP). These cells are incubated with the fluorescent substrate, FITC-LCA-3S. In the absence of an inhibitor, the transporter will actively pump FITC-LCA-3S into the bile canaliculi (for BSEP) or into the cell (for ASBT and NTCP). The resulting fluorescence can be quantified using fluorescence microscopy or a plate reader. When a test compound inhibits the transporter, the transport of FITC-LCA-3S is reduced, leading to a decrease in fluorescence signal. The inhibitory potential of the test compound is determined by measuring the concentration-dependent reduction in fluorescence and calculating the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of various compounds on bile acid transporters can be quantified and compared using IC50 values. The following table summarizes representative IC50 values for known inhibitors of BSEP, ASBT, and NTCP.
| Compound | Transporter | Assay System | Fluorescent Substrate | IC50 (µM) | Reference |
| Cyclosporin A | BSEP | Sandwich-Cultured Rat Hepatocytes | tauro-nor-THCA-24-DBD | ~10 | [3][12] |
| Glibenclamide | BSEP | NTCP/BSEP Co-expressing LLC-PK1 cells | Taurocholate | ~25 | [10] |
| Rifampicin | BSEP | NTCP/BSEP Co-expressing LLC-PK1 cells | Taurocholate | ~50 | [10] |
| Elobixibat | ASBT | ASBT-expressing Xenopus laevis oocytes | tauro-nor-THCA-24-DBD | ~0.02 | [7] |
| Taurocholic Acid | ASBT | ASBT-expressing Xenopus laevis oocytes | tauro-nor-THCA-24-DBD | ~30 | [7] |
| Taurocholic Acid | NTCP | NTCP-expressing HEK293 cells | CDCA-NBD | ~15 | [6] |
| Chenodeoxycholic Acid | NTCP | NTCP-expressing HEK293 cells | CDCA-NBD | ~5 | [6] |
Experimental Workflow
Caption: Experimental workflow for the bile acid transporter inhibition assay.
Experimental Protocols
Materials and Reagents
-
Sandwich-cultured human hepatocytes or a suitable cell line expressing the transporter of interest (e.g., HEK293-NTCP, Caco-2 for ASBT, or Sf9-BSEP membrane vesicles).
-
Cell culture medium (e.g., Williams' E Medium for hepatocytes).
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.
-
FITC-LCA-3S (custom synthesis or commercial source).
-
Test compounds and positive control inhibitors (e.g., Cyclosporin A for BSEP).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence microscope or a fluorescence plate reader.
Preparation of Working Solutions
-
FITC-LCA-3S Stock Solution: Prepare a 10 mM stock solution of FITC-LCA-3S in DMSO. Store at -20°C, protected from light.
-
FITC-LCA-3S Working Solution: On the day of the experiment, dilute the stock solution in HBSS (with calcium and magnesium) to the desired final concentration (e.g., 2 µM). This solution should be prepared fresh and protected from light.
-
Test Compound Stock Solutions: Prepare 100 mM stock solutions of test compounds and positive controls in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the test compounds and positive control in the FITC-LCA-3S working solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
BSEP Inhibition Assay Protocol (using Sandwich-Cultured Hepatocytes)
-
Cell Culture: Seed primary human hepatocytes on collagen-coated plates and overlay with Matrigel to form sandwich cultures. Maintain the cultures until functional bile canaliculi are formed (typically 4-5 days).
-
Wash: Gently aspirate the culture medium and wash the cells three times with pre-warmed (37°C) HBSS containing calcium and magnesium.
-
Pre-incubation with Inhibitor: Add the test compound working solutions (or vehicle control) to the respective wells and incubate for 10-30 minutes at 37°C.
-
Incubation with Fluorescent Substrate: Add the FITC-LCA-3S working solution (containing the test compounds) to the cells and incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Stop and Wash: To terminate the transport, aspirate the incubation solution and wash the cells three times with ice-cold HBSS.
-
Image Acquisition and Analysis: Add a final volume of HBSS to each well and acquire images using a fluorescence microscope. Quantify the fluorescence intensity within the bile canaliculi using image analysis software.
Data Analysis
-
Calculate the average fluorescence intensity for each treatment group.
-
Normalize the data to the vehicle control, which represents 100% transporter activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Transporter Logic
Caption: Overview of bile acid transport and points of inhibition.
Conclusion
The described protocol provides a robust and reliable method for assessing the inhibitory potential of drug candidates on key bile acid transporters. Early identification of compounds that inhibit BSEP, ASBT, or NTCP is crucial for mitigating the risk of drug-induced liver injury and other adverse effects related to the disruption of bile acid homeostasis. The use of the fluorescent probe FITC-LCA-3S allows for a sensitive and efficient screening approach in a physiologically relevant in vitro setting.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re-place.be [re-place.be]
- 5. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Statin Interactions With the Human NTCP Transporter Using a Novel Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Fluorescence-Based Method to Evaluate Ileal Apical Sodium-Dependent Bile Acid Transporter ASBT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Inhibition of bile acid transport across Na+/taurocholate cotransporting polypeptide (SLC10A1) and bile salt export pump (ABCB 11)-coexpressing LLC-PK1 cells by cholestasis-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Th17 Population Changes with FITC-LCA-3S
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells critical in host defense against extracellular pathogens and also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The differentiation and function of Th17 cells are orchestrated by a network of cytokines and transcription factors, with the retinoic acid-related orphan receptor gamma t (RORγt) serving as the master transcriptional regulator.[2][3] A novel area of research has identified endogenous metabolites as key regulators of immune cell function. One such metabolite, Lithocholic acid 3-sulfate (LCA-3-S), a sulfated secondary bile acid, has been shown to be a ligand of RORγt that selectively suppresses Th17 cell differentiation.[4]
This document provides detailed application notes and protocols for the use of a hypothesized fluorescent probe, FITC-LCA-3S, for the investigation of Th17 cell populations. FITC-LCA-3S is envisioned as a tool to identify and quantify cells that interact with LCA-3-S, thereby providing insights into the dynamics of RORγt-expressing cells, including Th17 cells. The protocols outlined below are based on the known functions of LCA-3-S and standard flow cytometry procedures, and are intended to guide researchers in utilizing such a probe for measuring changes in Th17 populations.
Principle of Action
FITC-LCA-3S is a fluorescent conjugate of Lithocholic acid 3-sulfate (LCA-3-S) and Fluorescein isothiocyanate (FITC). The proposed mechanism of action for this probe is based on the specific interaction of the LCA-3-S moiety with its cellular target, the transcription factor RORγt. As RORγt is the master regulator of Th17 differentiation, cells expressing high levels of RORγt, such as Th17 cells, are expected to bind and potentially internalize LCA-3-S. The FITC component provides a fluorescent signal that allows for the detection and quantification of these cells using flow cytometry.
It is important to note that FITC-LCA-3S is not a direct stain for Th17 cell surface markers. Instead, it acts as a functional probe to identify cells that are responsive to or actively taking up this RORγt ligand. Therefore, for precise identification and quantification of Th17 cells, it is recommended to use FITC-LCA-3S in conjunction with antibodies against established Th17 cell markers, such as CD4, IL-17A, and CCR6.
Th17 Differentiation and Signaling Pathway
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process driven by specific cytokines. In mice, the combination of TGF-β and IL-6 is crucial for initiating Th17 lineage commitment, leading to the activation of STAT3.[2] Activated STAT3 induces the expression of IL-21, which in an autocrine loop, further promotes STAT3-dependent expression of key Th17-associated molecules including the IL-23 receptor (IL-23R) and RORγt.[2] IL-23 is then critical for the stabilization and expansion of the Th17 phenotype.[2] In humans, Th17 differentiation is primarily driven by IL-1β, IL-6, and IL-23.[1][2] RORγt, once expressed, drives the transcription of hallmark Th17 cytokines such as IL-17A and IL-17F.[2][3]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Th17 Cells
This protocol describes the generation of Th17 cells from mouse splenocytes, which can then be used to assess changes in the population using FITC-LCA-3S.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Naïve CD4+ T cell isolation kit (mouse)
-
Anti-mouse CD3e antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23
-
Anti-mouse IFN-γ antibody
-
Anti-mouse IL-4 antibody
-
FITC-LCA-3S
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the spleens of C57BL/6 mice using a negative selection kit according to the manufacturer's instructions. Purity of the isolated population should be >95%.[5]
-
T Cell Activation: Coat a 96-well flat-bottom plate with anti-mouse CD3e antibody (5 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Cell Culture: Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3e coated plate in complete RPMI-1640 medium.
-
Th17 Polarization: To induce Th17 differentiation, add the following reagents to the culture medium:
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
-
Culture Conditions: Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.
-
Restimulation (Optional, for intracellular cytokine staining): On day 4, restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[5][6]
-
Staining with FITC-LCA-3S:
-
Harvest the differentiated cells and wash once with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer containing the desired concentration of FITC-LCA-3S. The optimal concentration should be determined by titration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Surface and Intracellular Staining: Proceed with standard protocols for surface marker staining (e.g., anti-CD4) and intracellular cytokine staining (e.g., anti-IL-17A) if restimulation was performed.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the percentage of CD4+ cells that are positive for FITC-LCA-3S and/or IL-17A.
Protocol 2: Flow Cytometry Analysis of Th17 Cells from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the identification of Th17 cells from human PBMCs and the potential use of FITC-LCA-3S to measure changes in this population.
Materials:
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FITC-LCA-3S
-
Fluorochrome-conjugated antibodies: anti-human CD3, anti-human CD4, anti-human IL-17A
-
Fixation/Permeabilization solution
-
Flow cytometry staining buffer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-5 hours at 37°C in a 5% CO2 incubator.[6][7]
-
Staining with FITC-LCA-3S:
-
Harvest the stimulated cells and wash with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer containing the titrated optimal concentration of FITC-LCA-3S.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Surface Staining: Resuspend the cells in staining buffer and add fluorochrome-conjugated anti-human CD3 and anti-human CD4 antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.
-
Intracellular Staining: Wash the cells with permeabilization buffer and then add fluorochrome-conjugated anti-human IL-17A antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in flow cytometry staining buffer.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on CD3+CD4+ lymphocytes and analyze the expression of IL-17A and the fluorescence from FITC-LCA-3S.
Data Presentation
The quantitative data obtained from flow cytometry experiments can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Effect of a Test Compound on In Vitro Differentiated Mouse Th17 Cells
| Treatment | % CD4+ IL-17A+ | % CD4+ FITC-LCA-3S+ | Mean Fluorescence Intensity (MFI) of FITC-LCA-3S in CD4+ cells |
| Vehicle Control | |||
| Test Compound (Low Dose) | |||
| Test Compound (High Dose) | |||
| Positive Control (e.g., known Th17 inhibitor) |
Table 2: Analysis of Th17 Cells in Human PBMCs from Healthy Donors and Patients
| Sample Group | % CD3+CD4+ IL-17A+ | % CD3+CD4+ FITC-LCA-3S+ | MFI of FITC-LCA-3S in CD3+CD4+ cells |
| Healthy Donor 1 | |||
| Healthy Donor 2 | |||
| Patient 1 (Disease X) | |||
| Patient 2 (Disease X) |
Experimental Workflow Visualization
The general workflow for utilizing FITC-LCA-3S to analyze Th17 populations can be visualized as follows:
Troubleshooting and Considerations
-
Titration of Reagents: It is crucial to titrate all antibodies and the FITC-LCA-3S probe to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Controls: Appropriate controls are essential for accurate data interpretation. These include:
-
Unstained cells: To set the baseline fluorescence.
-
Isotype controls: For antibody staining to control for non-specific binding.
-
Fluorescence Minus One (FMO) controls: To properly set gates for populations positive for a particular fluorochrome.
-
Vehicle control for FITC-LCA-3S: To account for any effects of the solvent used to dissolve the probe.
-
-
Cell Viability: Ensure high cell viability throughout the experiment, as dead cells can non-specifically bind antibodies and fluorescent probes. A viability dye should be included in the staining panel.
-
Kinetics of FITC-LCA-3S Uptake: The incubation time and temperature for FITC-LCA-3S staining may need to be optimized to capture the maximal signal, reflecting either surface binding or cellular uptake.
-
Interpretation of FITC-LCA-3S Signal: An increase in the percentage of FITC-LCA-3S positive cells or its MFI could indicate an expansion of the RORγt-expressing population (e.g., Th17 cells). Conversely, a decrease could suggest a reduction in this population or a blockade of LCA-3-S binding/uptake by a test compound.
Conclusion
The use of a fluorescently labeled RORγt ligand like FITC-LCA-3S represents a novel approach to studying Th17 cell biology. By combining this functional probe with traditional antibody-based phenotyping, researchers can gain deeper insights into the dynamics of Th17 populations and the mechanisms of their regulation by endogenous metabolites. The protocols and guidelines provided here offer a framework for the application of FITC-LCA-3S in immunology and drug discovery, paving the way for a better understanding and therapeutic targeting of Th17-mediated diseases.
References
- 1. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry-Based Bead-Binding Assay for Measuring Receptor Ligand Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bluetigerscientific.com [bluetigerscientific.com]
Application Notes and Protocols for In Vivo Imaging of Bile Transport using FITC-Lithocholic Acid 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a fluorescently labeled derivative of a secondary bile acid, designed for real-time in vivo and in vitro imaging of bile acid transport. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Their enterohepatic circulation, the process of secretion from the liver, reabsorption in the intestine, and return to the liver, is tightly regulated by a suite of transporters. Dysregulation of these transporters is implicated in various liver diseases, including cholestasis and drug-induced liver injury (DILI). FITC-LCA-3S serves as a valuable tool for studying the dynamics of bile acid transport, elucidating the function of specific transporters, and screening for compounds that modulate these processes.
This document provides detailed application notes and protocols for the use of FITC-LCA-3S in in vivo imaging studies of bile transport.
Probe Characteristics
This compound is a conjugate of fluorescein (B123965) isothiocyanate (FITC) and lithocholic acid 3-sulfate. The key properties of the FITC fluorophore are summarized in the table below.
| Property | Value |
| Excitation Maximum | ~495 nm[1][2][3][4] |
| Emission Maximum | ~519 nm[1][3][4] |
| Molecular Formula | C₄₇H₅₇N₃O₁₀S₂ |
| Molecular Weight | 888.1 g/mol |
| Appearance | Yellow/Orange solid |
| Solubility | Soluble in DMSO and DMF[3] |
Applications
-
In vivo imaging of bile transport: Visualize and quantify the uptake, distribution, and excretion of a bile acid analog in real-time in living animals.
-
Studying transporter function: Investigate the role of specific bile acid transporters, such as the Apical Sodium-dependent Bile Acid Transporter (ASBT) and Multidrug Resistance-associated Protein 2 (MRP2), in bile acid homeostasis.
-
Screening for drug-induced cholestasis: Identify compounds that inhibit bile acid efflux transporters, a common mechanism of DILI.
-
Evaluating the efficacy of therapeutic interventions: Assess the ability of novel drugs to restore normal bile flow in disease models.
Quantitative Data: Inferred Substrate Specificity
The following table summarizes the inferred substrate specificity of FITC-LCA-3S. Note: This information is inferred and should be experimentally verified.
| Transporter | Location | Function in Bile Acid Circulation | Inferred Interaction with FITC-LCA-3S |
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Uptake of bile acids from portal blood into the liver.[11][12][13] | Likely a substrate, as NTCP transports other sulfated steroids and taurolithocholic acid.[9][10][11] |
| ASBT (SLC10A2) | Apical membrane of ileal enterocytes | Reabsorption of bile acids from the intestine.[7][14][15] | Likely a substrate, as ASBT is the primary transporter for bile acid reabsorption in the ileum.[7][14][15] |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Efflux of bile acids from the liver into bile.[16][17][18][19] | Unclear. BSEP primarily transports monovalent conjugated bile salts.[16] The bulky FITC group and sulfation may affect binding. |
| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | Efflux of organic anions, including sulfated bile acids, into bile.[5] | Likely a substrate, as MRP2 is known to transport sulfated bile salts.[5] |
Experimental Protocols
Protocol 1: In Vivo Imaging of FITC-LCA-3S Transport in Mice
This protocol describes a general procedure for the non-invasive imaging of bile transport in mice using FITC-LCA-3S.
Materials:
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
Anesthetic (e.g., isoflurane (B1672236) or pentobarbital)[20]
-
In vivo imaging system with appropriate filters for FITC (Excitation: ~490 nm, Emission: ~520 nm)
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Fast mice for 4-6 hours before imaging to reduce autofluorescence from food in the gastrointestinal tract. Water should be available ad libitum.
-
Anesthetize the mouse using a suitable anesthetic protocol.[20] Confirm proper anesthetization by lack of pedal reflex.
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.
-
-
Probe Preparation and Administration:
-
Prepare a stock solution of FITC-LCA-3S in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline. The final concentration of DMSO should be below 5% to avoid toxicity. A typical injection volume is 100-200 µL.[20]
-
Administer the FITC-LCA-3S solution to the mouse via tail vein injection for systemic distribution and rapid delivery to the liver.
-
-
In Vivo Imaging:
-
Acquire a baseline whole-body fluorescent image of the mouse before injecting the probe to determine the level of background autofluorescence.
-
Immediately after injection of FITC-LCA-3S, begin acquiring a series of images at various time points (e.g., 1, 5, 15, 30, 60, 90, and 120 minutes) to visualize the dynamic process of uptake, distribution, and excretion.
-
Set the imaging parameters according to the manufacturer's instructions for the specific in vivo imaging system. Use an excitation filter around 490 nm and an emission filter around 520 nm. The exposure time will need to be optimized to obtain a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the liver, gallbladder, and intestine, at each time point.
-
Correct the fluorescence intensity for background autofluorescence by subtracting the intensity of the pre-injection image.
-
Plot the change in fluorescence intensity over time for each ROI to visualize the kinetics of bile acid transport.
-
Protocol 2: Ex Vivo Organ Imaging
To confirm the in vivo imaging results and to obtain a more precise localization of the fluorescent signal, ex vivo imaging of individual organs can be performed.
Procedure:
-
At the end of the in vivo imaging session, euthanize the mouse using an approved method.
-
Immediately dissect the organs of interest (liver, gallbladder, small intestine, large intestine, kidneys, etc.).
-
Arrange the dissected organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings used for the in vivo acquisitions.
-
Quantify the fluorescence intensity in each organ to determine the final distribution of FITC-LCA-3S.
Visualizations
Caption: Experimental workflow for in vivo imaging of bile transport.
Caption: Enterohepatic circulation of bile acids.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 11. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. mdpi.com [mdpi.com]
- 13. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 14. bioivt.com [bioivt.com]
- 15. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 16. Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. mdpi.com [mdpi.com]
- 19. The human bile salt export pump: characterization of substrate specificity and identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Application Notes: Cell-Based Assays Using FITC-Lithocholic Acid 3-Sulfate for Transporter Studies and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial for digestion and act as signaling molecules that regulate various metabolic pathways through receptors like the farnesoid X receptor (FXR) and G protein-coupled receptor 5 (TGR5)[1][2]. Lithocholic acid (LCA), a secondary bile acid, and its metabolites are implicated in cellular processes and the pathology of enterohepatic diseases[1]. The sulfation of LCA to Lithocholic acid 3-sulfate (LCA-3S) is a critical detoxification pathway that increases its water solubility and facilitates renal clearance, playing a protective role in conditions like cholestasis[3][4]. Fluorescently labeling bile acids, such as with Fluorescein isothiocyanate (FITC), creates powerful probes for visualizing and quantifying their transport across cell membranes in real-time, without the need for radioactive materials[2][5][6].
FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) is a valuable tool for investigating the activity of key bile acid transporters involved in the enterohepatic circulation. These transporters, including the Na+-taurocholate-cotransporting polypeptide (NTCP), Organic Anion-Transporting Polypeptides (OATPs), and the Bile Salt Export Pump (BSEP), are critical in drug disposition and are often implicated in drug-induced liver injury (DILI)[7][8]. This document provides detailed protocols for utilizing FITC-LCA-3S in cell-based assays to assess transporter function and screen for potential drug interactions.
Principle of the Assay
This assay quantifies the activity of cellular uptake and efflux transporters by measuring the fluorescence of FITC-LCA-3S. Cells overexpressing a specific transporter (e.g., OATP1B1, NTCP) are incubated with the fluorescent substrate. The rate of increase in intracellular fluorescence corresponds to the uptake activity. Conversely, in efflux assays, cells are pre-loaded with FITC-LCA-3S, and the rate of decrease in fluorescence is measured. The assay can be adapted to a high-throughput format to screen compound libraries for their potential to inhibit or induce transporter activity, providing critical data for drug development and safety assessment.
Experimental Protocols
Protocol 1: Cellular Uptake of FITC-LCA-3S
This protocol measures the uptake of FITC-LCA-3S into cells, which is mediated by transporters such as OATPs.
Materials and Reagents:
-
This compound
-
HEK293 cells stably transfected with a transporter of interest (e.g., OATP1B1, OATP1B3) or hepatocyte cell lines (e.g., HepG2, HuH7)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm)
Methodology:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 50,000 - 100,000 cells per well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.
-
-
Assay Procedure:
-
Prepare a stock solution of FITC-LCA-3S in DMSO and then dilute to the desired final concentrations in pre-warmed HBSS. It is recommended to perform a concentration-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration.
-
Gently wash the cell monolayer twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of the FITC-LCA-3S working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). Time-course experiments are recommended to establish the linear uptake phase.
-
To terminate the uptake, rapidly aspirate the substrate solution and wash the cells three times with 150 µL of ice-cold PBS.
-
After the final wash, add 100 µL of cell lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes on a plate shaker to ensure complete lysis.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~525 nm).
-
Normalize the fluorescence signal to the protein concentration in each well (e.g., using a BCA protein assay).
-
Protocol 2: Inhibition of FITC-LCA-3S Uptake
This protocol is used to screen for compounds that inhibit transporter-mediated uptake of FITC-LCA-3S.
Methodology:
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Assay Procedure:
-
Prepare serial dilutions of inhibitor compounds in HBSS. Include a known inhibitor (e.g., rifampicin (B610482) for OATPs) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Wash cells twice with 100 µL of pre-warmed PBS.
-
Add 50 µL of the inhibitor solution (or control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the FITC-LCA-3S solution at 2x the final desired concentration (a concentration near the Km value is recommended).
-
Add 50 µL of the 2x FITC-LCA-3S solution to each well (for a final volume of 100 µL) and incubate for the predetermined time from Protocol 1.
-
Terminate the assay and lyse the cells as described in Protocol 1 (Steps 2e-2g).
-
-
Fluorescence Measurement and Data Analysis:
-
Measure fluorescence as described in Protocol 1.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Kinetic Parameters of FITC-LCA-3S Uptake
| Transporter | Cell Line | Km (µM) | Vmax (RFU/min/mg protein) |
|---|---|---|---|
| OATP1B1 | HEK293 | Value | Value |
| OATP1B3 | HEK293 | Value | Value |
| NTCP | HepG2 | Value | Value |
RFU = Relative Fluorescence Units. Data are presented as mean ± SD.
Table 2: IC₅₀ Values for Inhibition of FITC-LCA-3S Uptake by OATP1B1
| Compound | Known Target | IC₅₀ (µM) |
|---|---|---|
| Test Compound A | - | Value |
| Test Compound B | - | Value |
| Rifampicin (Positive Control) | OATP1B1/1B3 | Value |
| Vehicle Control (0.1% DMSO) | - | No Inhibition |
Data are presented as the mean of three independent experiments.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for an inhibition assay using FITC-LCA-3S.
Caption: Simplified signaling pathways of LCA and its sulfated metabolite.
Caption: Logical workflow for data analysis to determine IC₅₀ values.
References
- 1. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 5. Fluorescent 4‑Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ugent.be [ugent.be]
- 7. Characterization of Novel Fluorescent Bile Salt Derivatives for Studying Human Bile Salt and Organic Anion Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo evaluation of 3β-[18F]fluorocholic acid for the detection of drug-induced cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of FITC-Lithocholic Acid 3-Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of FITC-Lithocholic acid 3-sulfate during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Fluorescein Isothiocyanate (FITC), upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal.[2] FITC, including when conjugated to molecules like Lithocholic acid 3-sulfate, is notoriously susceptible to photobleaching.[3][4] This is problematic as it can lead to a diminished signal-to-noise ratio, making it difficult to detect and quantify the localization or dynamics of the conjugate in your experiments. In time-lapse microscopy, in particular, photobleaching can severely limit the duration of observation.[1]
Q2: What is the underlying mechanism of FITC photobleaching?
A2: The photobleaching of FITC primarily occurs when the excited fluorophore transitions from its short-lived singlet excited state to a longer-lived triplet state.[2][5] In this triplet state, FITC is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[6] These ROS can then chemically modify and permanently damage the FITC molecule, rendering it non-fluorescent.[6]
Q3: Are there more photostable alternatives to FITC for labeling Lithocholic acid 3-sulfate?
A3: Yes, several other fluorescent dyes with similar spectral properties to FITC offer significantly higher photostability. Dyes such as Alexa Fluor 488 and DyLight 488 have been specifically engineered for greater resistance to photobleaching and are less sensitive to environmental factors like pH.[3][4] If photobleaching of this compound is a persistent issue in your experiments, considering synthesis with one of these more robust dyes may be a viable long-term solution.
Q4: How does the chemical environment affect the photostability of this compound?
A4: The chemical environment plays a crucial role in the photostability of FITC. Factors such as pH, the presence of oxygen, and the local concentration of the probe can all influence the rate of photobleaching. FITC fluorescence is known to be pH-sensitive, with optimal fluorescence and stability generally observed at a slightly alkaline pH (around 7.4-8.5).[7][8] The amphiphilic nature of Lithocholic acid 3-sulfate may lead to aggregation at high concentrations, which can also affect photostability. The choice of solvent or mounting medium is therefore critical.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the photobleaching of this compound in your experiments.
Problem: Rapid loss of fluorescent signal during imaging.
Initial Troubleshooting Steps:
-
Minimize Exposure to Excitation Light: This is the most critical and straightforward step to reduce photobleaching.[9]
-
Focus using a non-critical area of the sample: Locate your region of interest using lower magnification or transmitted light before switching to fluorescence for image acquisition.[10]
-
Reduce exposure time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Decrease excitation intensity: Use neutral density (ND) filters or lower the laser power to the minimum level required for a clear image.[10]
-
-
Optimize Imaging Buffer/Medium:
-
Ensure optimal pH: Maintain a pH between 7.4 and 8.5 in your imaging buffer to maximize FITC fluorescence and stability.[7][8]
-
Consider deoxygenating the buffer: Since photobleaching is often oxygen-dependent, removing dissolved oxygen from your imaging medium can significantly reduce fading. This can be achieved by bubbling the buffer with nitrogen gas or using enzymatic oxygen scavenging systems.
-
Advanced Solutions:
-
Utilize Antifade Reagents: Incorporating antifade reagents into your mounting medium or imaging buffer is a highly effective method to combat photobleaching. These reagents are typically free radical scavengers that quench reactive oxygen species.[11]
-
Commercial Antifade Reagents: A variety of commercial antifade mounting media are available, such as ProLong™ Gold, VECTASHIELD®, and SlowFade™. These have been shown to be effective in preserving FITC fluorescence.[9]
-
Homemade Antifade Solutions: You can also prepare your own antifade mounting medium. Common active ingredients include:
-
Quantitative Comparison of Antifade Reagents for FITC
The following table summarizes the relative performance of various antifade reagents in preserving FITC fluorescence, based on published data. The "Antifade Factor" is a measure of the ability to retard fading, with a higher value indicating better performance.
| Antifade Reagent/Mounting Medium | Relative Initial FITC Intensity | Antifade Factor (Higher is Better) | Notes |
| PBS/Glycerol (No Antifade) | 100% | Low | Prone to rapid photobleaching. |
| n-propyl gallate (NPG) | ~80-90% | High | Effective at reducing fading, may slightly quench initial fluorescence.[12] |
| DABCO | ~85-95% | Medium-High | Good antifade properties with minimal initial quenching.[7] |
| p-phenylenediamine (PPD) | ~70-85% | Very High | Excellent at preventing fading but can significantly quench initial fluorescence. |
| ProLong™ Gold | High | Very High | A popular commercial option with excellent performance for FITC.[9] |
| VECTASHIELD® | High | High | Another widely used commercial antifade mountant. |
This table provides a generalized comparison. Actual performance may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate has poor solubility in aqueous solutions.[12]
-
In a conical tube, mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add 0.1 parts of the 10% n-propyl gallate stock solution to the PBS/glycerol mixture while vortexing or stirring vigorously.[12]
-
Adjust the final pH to 7.4-8.0 if necessary.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: General Workflow for Sample Preparation and Imaging to Minimize Photobleaching
This protocol outlines a general workflow for preparing and imaging samples stained with this compound to minimize photobleaching.
Signaling Pathways and Logical Relationships
Decision Tree for Troubleshooting Photobleaching
This decision tree provides a logical workflow for identifying and addressing the cause of photobleaching in your experiments with this compound.
References
- 1. Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01601K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. imb.uq.edu.au [imb.uq.edu.au]
- 8. www2.nau.edu [www2.nau.edu]
- 9. benchchem.com [benchchem.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
troubleshooting low signal with FITC-Lithocholic acid 3-sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no fluorescent signal in my experiment. What are the possible causes and solutions?
Low or no signal is a common issue in fluorescence-based assays. The following table outlines potential causes and recommended solutions to enhance your signal.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | The concentration of FITC-LCA-3S may be too low for detection. Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for FITC (approx. 495 nm excitation / 525 nm emission). Optimize the gain or exposure time to amplify the signal without significantly increasing background noise.[1] |
| Low Expression of Target Transporters | The cells you are using may not express the relevant bile acid transporters (e.g., NTCP, OATPs) at a high enough level. Confirm transporter expression using methods like qPCR or western blotting. Consider using a positive control cell line known to express these transporters.[2][3] |
| Cell Health and Viability Issues | Poor cell health can negatively impact transporter function and overall assay performance. Ensure you are using healthy, viable cells (>90% viability) from a logarithmically growing culture. Avoid using cells that have been passaged excessively.[4][5] |
| Photobleaching | FITC is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure. Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if applicable. |
| Improper Storage of FITC-LCA-3S | Ensure the FITC-LCA-3S is stored correctly, protected from light, and at the recommended temperature to prevent degradation of the fluorophore. |
| Quenching of Fluorescence | Components in your assay buffer or media (e.g., phenol (B47542) red) can quench the FITC signal. Consider using phenol red-free media or a balanced salt solution (e.g., HBSS) for the final incubation and imaging steps. |
Q2: My background fluorescence is very high, making it difficult to discern the specific signal. How can I reduce the background?
High background can mask your specific signal. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence | Cells and media components can naturally fluoresce. To identify autofluorescence, include a control sample of unstained cells. Using phenol red-free media and minimizing serum concentration can help reduce background from the media.[1][6] |
| Excess Unbound FITC-LCA-3S | Inadequate washing after incubation can leave behind unbound fluorescent molecules. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) to remove excess FITC-LCA-3S. |
| Non-specific Binding | FITC-LCA-3S may non-specifically associate with the cell membrane or plasticware. Including a blocking step with a protein-containing solution (like BSA) or using low-binding microplates may help. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free from microbial contamination, which can be a source of fluorescence. |
Q3: The fluorescence signal appears uneven or patchy across my cell population. What could be causing this?
Uneven staining can result from several factors related to cell handling and the experimental setup.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | If cells are not evenly distributed in the well, you will observe patchy fluorescence. Ensure you have a single-cell suspension before plating and allow cells to settle evenly.[5] |
| Cell Clumping | Clumped cells will have differential access to the FITC-LCA-3S, leading to uneven signal. Ensure proper cell dissociation during subculturing. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to changes in reagent concentration and affect cell health, resulting in inconsistent signal. To mitigate this, avoid using the outermost wells or fill them with sterile buffer. |
Experimental Protocols
Below is a general protocol for a live-cell imaging experiment to assess the uptake of FITC-LCA-3S. This protocol may require optimization for your specific cell line and experimental goals.
Protocol: Live-Cell Imaging of FITC-LCA-3S Uptake
Materials:
-
Hepatocytes or other relevant cell lines expressing bile acid transporters
-
Glass-bottom imaging dishes or black-walled, clear-bottom microplates
-
This compound (stock solution in DMSO or aqueous buffer)
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with Ca2+/Mg2+ and HEPES)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate your cells on the imaging dish or microplate and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Prepare the desired concentration of FITC-LCA-3S in pre-warmed live-cell imaging medium. It is recommended to perform a concentration-response curve to determine the optimal concentration.
-
Washing: Gently wash the cells twice with warm PBS to remove any residual culture medium.
-
Incubation: Add the FITC-LCA-3S working solution to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal incubation period.
-
Washing to Remove Unbound Probe: Aspirate the FITC-LCA-3S solution and wash the cells three times with cold PBS to stop the uptake and remove unbound probe.
-
Imaging: Add fresh live-cell imaging medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope equipped with standard FITC filter sets.
Visualizations
The following diagrams illustrate a general troubleshooting workflow for low signal and a typical experimental workflow for a cell-based uptake assay.
References
FITC-Lithocholic acid 3-sulfate aggregation and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FITC-Lithocholic acid 3-sulfate. The information provided addresses common issues related to aggregation and precipitation that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescently labeled derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid. The attachment of the fluorescein (B123965) isothiocyanate (FITC) fluorophore allows for the visualization and tracking of the molecule in biological systems. It is commonly used in cell-based assays to study bile acid transport and metabolism, particularly the function of bile acid transporters like the apical sodium-dependent bile acid transporter (ASBT) and the Na+-taurocholate cotransporting polypeptide (NTCP). It can also be used to investigate the activation of bile acid receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][2][3][4]
Q2: How should I reconstitute and store this compound?
-
Reconstitution: For a stock solution, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[5][6] For aqueous buffers, it is advisable to first dissolve the compound in a small amount of organic solvent and then dilute it with the aqueous buffer of choice.
-
Storage: The lyophilized solid should be stored at -20°C, protected from light and moisture.[7] A stock solution in an organic solvent can be stored at -20°C for several months. It is not recommended to store aqueous solutions for more than one day to avoid degradation and potential precipitation.[8]
Q3: What are the solubility properties of this compound?
Q4: What is the critical micelle concentration (CMC) of this compound and why is it important?
The exact CMC of this compound is not published. However, lithocholic acid, having only one hydroxyl group, tends to form aggregates at lower concentrations (2-3 mM) compared to more hydroxylated bile acids.[9] Furthermore, fluorescently labeled bile acid derivatives have been shown to form assemblies at much lower concentrations, in the micromolar range (e.g., 40-70 µM for dansyl and naproxen (B1676952) derivatives of cholic acid).[9] Therefore, it is reasonable to expect the CMC of this compound to be in the low micromolar range.
The CMC is a critical parameter because above this concentration, the molecules self-assemble into micelles. This aggregation can lead to:
-
Precipitation: If the concentration significantly exceeds the CMC or if the solvent conditions change, the aggregates can precipitate out of solution.
-
Fluorescence Quenching: At high concentrations, the FITC fluorophores can come into close proximity within the micelles, leading to self-quenching and a decrease in the fluorescence signal.[10]
-
Altered Biological Activity: The formation of micelles can affect the availability of the monomeric form of the molecule to interact with transporters and receptors, potentially leading to inaccurate experimental results.
Troubleshooting Guide: Aggregation and Precipitation
This guide addresses common problems related to the aggregation and precipitation of this compound in experimental settings.
Problem 1: Precipitate is observed in the stock solution.
| Possible Cause | Solution |
| Low Solubility in the Chosen Solvent | The solubility of this compound may be limited in certain solvents. |
| * Try dissolving the compound in a different recommended solvent, such as DMSO or ethanol.[5] | |
| * Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[11] | |
| Incorrect Storage | Exposure to moisture or light can lead to degradation and reduced solubility. |
| * Ensure the compound is stored in a tightly sealed vial at -20°C and protected from light.[7] | |
| High Concentration | The concentration of the stock solution may exceed the solubility limit. |
| * Prepare a more dilute stock solution. |
Problem 2: Precipitation occurs after diluting the stock solution in an aqueous buffer.
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound is an amphipathic molecule with limited water solubility. |
| * When preparing aqueous solutions, first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO) and then slowly add the aqueous buffer while vortexing. | |
| * Ensure the final concentration of the organic solvent in the working solution is compatible with your experimental system (typically <1%). | |
| Concentration Exceeds the Critical Micelle Concentration (CMC) | At concentrations above the CMC, the compound will form aggregates that can precipitate. The CMC is expected to be in the low micromolar range.[9] |
| * Prepare working solutions at concentrations below the estimated CMC. For cellular uptake studies with fluorescent bile acids, typical concentrations range from the nanomolar to low micromolar range.[12] | |
| Buffer Composition | The pH, ionic strength, and presence of divalent cations in the buffer can affect solubility and aggregation. |
| * Optimize the buffer composition. Maintain a physiological pH (around 7.4). | |
| * Be aware that high concentrations of salts or divalent cations like calcium can sometimes promote the precipitation of bile acids. |
Problem 3: Low or inconsistent fluorescence signal in a cell-based assay.
| Possible Cause | Solution |
| Aggregation-Induced Self-Quenching | At concentrations above the CMC, the FITC molecules within the aggregates can quench each other's fluorescence, leading to a lower-than-expected signal. |
| * Reduce the working concentration of this compound to below its estimated CMC (low micromolar range). | |
| * Perform a concentration-response curve to determine the optimal concentration that gives a robust signal without significant quenching. | |
| Precipitation | The compound may have precipitated out of the assay medium, reducing the effective concentration. |
| * Visually inspect the assay wells for any signs of precipitation. | |
| * Follow the recommendations in "Problem 2" to prevent precipitation. | |
| Photobleaching | FITC is susceptible to photobleaching upon prolonged exposure to excitation light. |
| * Minimize the exposure time to the excitation light source during imaging. | |
| * Use an anti-fade mounting medium if preparing fixed samples for microscopy. | |
| Cellular Health | Unhealthy or dead cells may not exhibit active transport of the compound. |
| * Ensure cells are healthy and viable before starting the experiment. | |
| * Include appropriate positive and negative controls in your assay. |
Quantitative Data Summary
| Parameter | Compound | Value | Reference |
| Solubility | Lithocholic Acid | ~20 mg/mL in Ethanol and DMSO | [5] |
| Lithocholic acid 3-sulfate (sodium salt) | ~5 mg/mL in Water | [8] | |
| Lithocholic acid 3-sulfate (sodium salt) | ~1 mg/mL in Methanol (B129727) | [8] | |
| Critical Micelle Concentration (CMC) | Lithocholic Acid | 2-3 mM | [9] |
| Fluorescently Labeled Cholic Acid Derivatives | 40-70 µM | [9] |
Experimental Protocols & Methodologies
General Protocol for Preparing Working Solutions of this compound for Cell-Based Assays:
-
Prepare a Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the solid in a suitable organic solvent, such as DMSO, to a concentration of 1-10 mM. Ensure the compound is fully dissolved. This is your stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution into your assay buffer (e.g., cell culture medium or a physiological salt solution) to the desired final concentration.
-
Crucially , to avoid precipitation, add the stock solution to the assay buffer while vortexing or gently mixing.
-
Ensure the final concentration of the organic solvent in the working solution is low (e.g., <0.5%) to avoid solvent effects on your cells.
-
Use the working solution immediately. Do not store aqueous working solutions.
-
Protocol for a Cellular Uptake Assay:
-
Cell Culture: Plate cells (e.g., hepatocytes or cells expressing specific bile acid transporters) in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Preparation of Assay Buffer: Prepare an appropriate assay buffer. This is often a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to a physiological pH.
-
Preparation of this compound Working Solution: Prepare the working solution as described above at the desired final concentration (typically in the range of 100 nM to 5 µM).
-
Incubation:
-
Remove the culture medium from the cells and wash them once with the assay buffer.
-
Add the this compound working solution to the cells.
-
Incubate for a specific period (e.g., 5-30 minutes) at 37°C.
-
-
Termination of Uptake:
-
Remove the working solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove any unbound compound.
-
-
Quantification:
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader with appropriate excitation and emission wavelengths for FITC (excitation ~490 nm, emission ~520 nm).
-
Alternatively, visualize and quantify cellular fluorescence using fluorescence microscopy.
-
Visualizations
Caption: Troubleshooting workflow for this compound issues.
Caption: Cellular pathways involving this compound.
References
- 1. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling [ijbs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Bile Acids Modulate Signaling by Functional Perturbation of Plasma Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of FITC-Lithocholic acid 3-sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) in their experiments.
Troubleshooting Guide
High background fluorescence and non-specific binding are common issues when working with fluorescently labeled molecules. This guide provides a systematic approach to identify and resolve these problems.
Issue 1: High Background Fluorescence Across the Entire Sample
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the FITC-LCA-3S concentration to find the optimal balance between signal and background. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it.[1] |
| Autofluorescence | Image an unstained control sample to determine the level of intrinsic fluorescence from your cells or buffer components.[2][3][4] Phenol (B47542) red in culture media is a common source of autofluorescence; consider using phenol red-free media for imaging.[1][2] |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with FITC-LCA-3S to thoroughly remove unbound probe.[1][5] Using a mild detergent like Tween-20 (0.05%) in the wash buffer can also help.[6] |
| Suboptimal Buffer Composition | The pH of the buffer can affect the fluorescence intensity of FITC.[7] Ensure the buffer pH is stable and appropriate for your assay. Certain ions in the buffer can also quench fluorescence.[8] If possible, test different buffer systems. |
Issue 2: Speckled or Punctate Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Probe Aggregation | High concentrations or suboptimal buffer conditions can cause fluorescent probes to aggregate.[5] Prepare fresh dilutions of FITC-LCA-3S for each experiment and consider briefly sonicating the stock solution. |
| Cell Debris or Dead Cells | Dead cells can non-specifically bind fluorescent molecules.[4] Ensure you are working with a healthy cell culture and consider using a viability stain to exclude dead cells from your analysis. |
| Precipitation of Probe | If the probe comes out of solution, it can appear as speckles. Ensure the solubility of FITC-LCA-3S in your working buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for FITC-LCA-3S in a cell-based assay?
A typical starting concentration for fluorescent bile acid analogs in live-cell imaging is between 2-5 µM.[1] However, the optimal concentration should be determined empirically for your specific cell type and experimental conditions by performing a concentration titration.
Q2: What are the most effective blocking agents to reduce non-specific binding of FITC-LCA-3S?
Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum.[9][10] The choice of blocking agent can depend on the specific assay. It is advisable to test a few different options to see which works best for your system.
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Use high-purity, fatty acid-free BSA to avoid interference. |
| Normal Serum | 5-10% (v/v) in buffer | Use serum from the same species as your secondary antibody (if applicable) to block Fc receptors. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) in buffer | A cost-effective option, but not recommended for studies involving phosphoproteins.[10] |
Q3: How can I minimize phototoxicity and photobleaching?
To reduce phototoxicity and photobleaching, minimize the exposure time and intensity of the excitation light.[1] In time-lapse experiments, decrease the frequency of image acquisition. Using an antifade mounting medium for fixed-cell imaging can also protect the fluorophore.
Q4: Can the FITC tag itself contribute to non-specific binding?
Yes, FITC is a negatively charged fluorochrome and can bind to positively charged molecules or surfaces.[11] The hydrophobicity of the dye can also play a role in non-specific interactions. If FITC-related non-specific binding is suspected, consider using a different, more neutral and hydrophilic fluorescent dye if possible.
Experimental Protocols
Protocol 1: General Live-Cell Imaging with FITC-LCA-3S
This protocol provides a general workflow for visualizing the uptake of FITC-LCA-3S in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or appropriate imaging plates
-
FITC-LCA-3S stock solution (e.g., 5 mM in DMSO)
-
Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or phenol red-free culture medium)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on the imaging plates and culture until they reach the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the FITC-LCA-3S stock solution in pre-warmed live-cell imaging medium to the final working concentration (start with 2-5 µM).[1]
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.[1]
-
Staining: Add the staining solution to the cells and incubate in the environmental chamber of the microscope at 37°C for 15-30 minutes.[1]
-
Imaging: For uptake studies, begin acquiring images immediately after adding the staining solution. For efflux studies, after the incubation period, wash the cells with pre-warmed imaging medium and replace it with a fresh, pre-warmed medium before starting time-lapse imaging.[1]
-
Data Analysis: Quantify the fluorescence intensity within cells or specific subcellular compartments over time using image analysis software.[1]
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FITC-Lithocholic Acid 3-Sulfate Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FITC-Lithocholic acid 3-sulfate in their experiments. The following information addresses common issues related to the impact of pH on the fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of FITC-conjugated molecules like Lithocholic acid 3-sulfate?
A1: The fluorescence of Fluorescein isothiocyanate (FITC) is highly dependent on pH. The fluorescent signal intensity of FITC-labeled conjugates decreases as the environment becomes more acidic.[1] This is because the FITC molecule has a pKa of approximately 6.4, and its ionization state, which dictates its fluorescence, changes with pH. In alkaline solutions, FITC is in its dianionic form, which is highly fluorescent. As the pH drops and the environment becomes more acidic, FITC becomes protonated, leading to a significant reduction in its fluorescence quantum yield.
Q2: What is the optimal pH range for measuring FITC fluorescence?
A2: The optimal pH for maximal FITC fluorescence is in the alkaline range, typically above pH 8.0. The fluorescence intensity is relatively stable in the pH range of 8 to 10. Below pH 7.0, the fluorescence intensity begins to decrease sharply.
Q3: Can I use this compound to measure pH in acidic organelles like lysosomes?
A3: While FITC's pH sensitivity can be utilized to measure pH, its fluorescence is significantly quenched in highly acidic environments like lysosomes (pH 4.5-5.0). This can make accurate quantification challenging due to the low signal-to-noise ratio. However, by creating a calibration curve, it is possible to correlate the measured fluorescence intensity to a specific pH value within the acidic range.
Q4: Are there alternatives to FITC for fluorescent labeling in acidic environments?
A4: Yes, several other fluorophores are more suitable for use in acidic environments as they are less sensitive to pH changes or have lower pKa values. Some alternatives include Alexa Fluor dyes (e.g., Alexa Fluor 488) and other proprietary dyes designed for stability at low pH.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound fluorescence.
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | The experimental buffer has an acidic pH, quenching the FITC fluorescence. | Ensure your buffer system is at an optimal pH for FITC fluorescence (ideally pH 8.0-9.5) for initial signal verification. If the experiment requires acidic conditions, a pH calibration curve is essential for interpreting the results.[2] |
| The concentration of this compound is too low. | Increase the concentration of the fluorescent probe. Perform a concentration titration to find the optimal concentration that yields a strong signal without causing self-quenching. | |
| Photobleaching of the FITC fluorophore due to excessive exposure to excitation light. | Minimize the exposure of the sample to the excitation light source. Use an anti-fade mounting medium if applicable for microscopy. | |
| High background fluorescence | Autofluorescence from cells or media components. | Use a phenol (B47542) red-free medium during fluorescence measurements. Include an unstained control sample to measure the background autofluorescence and subtract it from your experimental readings. |
| Non-specific binding of the FITC-conjugated molecule. | Optimize washing steps to remove unbound probe. Include appropriate controls, such as cells incubated without the fluorescent probe. | |
| Inconsistent fluorescence readings | Fluctuations in the pH of the experimental medium. | Ensure the buffering capacity of your medium is sufficient to maintain a stable pH throughout the experiment. |
| Instrument settings are not optimal. | Check and optimize the settings of your fluorescence reader or microscope, including excitation and emission wavelengths, gain, and exposure time. |
Quantitative Data
The fluorescence intensity of FITC is directly influenced by the surrounding pH. The following table summarizes the relative fluorescence intensity of FITC at various pH values, normalized to the maximum intensity observed at pH 9.0.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | ~5 |
| 5.0 | ~15 |
| 6.0 | ~40 |
| 7.0 | ~80 |
| 8.0 | ~95 |
| 9.0 | 100 |
| 10.0 | ~98 |
Note: These are approximate values and can vary depending on the specific experimental conditions and the molecule conjugated to FITC.
Experimental Protocols
Protocol 1: Measurement of Intracellular pH using FITC-Dextran (as a model for FITC-probes)
This protocol describes a general method for measuring the pH of intracellular compartments using a pH-sensitive FITC conjugate.
-
Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture overnight.
-
Loading with FITC-conjugate: Incubate the cells with the FITC-conjugated probe (e.g., FITC-dextran for endosomal pathway studies) in a serum-free medium for the desired time to allow for cellular uptake.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope or measurements using a plate reader with the appropriate filter set for FITC (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the regions of interest (e.g., specific organelles or whole cells).
Protocol 2: In Situ pH Calibration of FITC Fluorescence
This protocol allows for the creation of a standard curve to correlate FITC fluorescence intensity with intracellular pH.
-
Cell Loading: Load cells with the FITC-conjugated probe as described in Protocol 1.
-
Buffer Preparation: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.5 to 7.5). These buffers should contain an ionophore, such as nigericin (B1684572) (10 µM), which equilibrates the intracellular and extracellular pH.
-
Calibration: Incubate the loaded cells with each calibration buffer for 5-10 minutes.
-
Measurement: Measure the fluorescence intensity for each pH point as described in Protocol 1.
-
Standard Curve Generation: Plot the measured fluorescence intensity against the corresponding pH of the calibration buffer to generate a standard curve.
-
pH Determination: Use the standard curve to convert the fluorescence intensity of your experimental samples into intracellular pH values.
Visualizations
Signaling Pathway of Lithocholic Acid 3-Sulfate
Caption: LCA-3S inhibits Th17 differentiation by targeting RORγt.
Experimental Workflow for pH Measurement
Caption: Workflow for measuring intracellular pH using a fluorescent probe.
Logical Relationship of pH and FITC Fluorescence
Caption: Relationship between pH, FITC protonation state, and fluorescence.
References
Technical Support Center: FITC-Lithocholic Acid 3-Sulfate Cellular Assays
Welcome to the technical support center for fluorescence quenching assays using FITC-Lithocholic Acid 3-Sulfate (FITC-LCA-3S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescently labeled derivative of Lithocholic acid 3-sulfate (LCA-3S), a secondary bile acid metabolite. LCA-3S is known to be a ligand for the nuclear receptor RORγt, playing a role in the regulation of T helper 17 (Th17) cell differentiation.[1][2] The FITC label allows for the visualization and quantification of its uptake and localization within cells using fluorescence-based techniques.
Q2: What are the main causes of fluorescence quenching of FITC-LCA-3S in cellular experiments?
A2: The primary causes of fluorescence quenching for FITC-labeled probes like FITC-LCA-3S in a cellular context are:
-
Acidic pH: The fluorescence intensity of FITC is highly sensitive to pH and decreases significantly in acidic environments.[3][4][5] As the probe is internalized into cellular compartments like endosomes and lysosomes, which have a lower pH, quenching can be observed.
-
Self-quenching: At high intracellular concentrations, FITC molecules can interact with each other, leading to a decrease in fluorescence quantum yield, a phenomenon known as self-quenching.[6][7]
-
Photobleaching: Prolonged exposure to excitation light during fluorescence microscopy can lead to the irreversible photochemical destruction of the FITC fluorophore, resulting in a loss of signal.
-
Binding to a Quencher: Interaction with certain intracellular molecules can lead to quenching of the FITC fluorescence.
Q3: How can I distinguish between different causes of fluorescence quenching?
A3: Differentiating between the causes of quenching can be achieved through control experiments:
-
pH-related quenching: Use a lysosomotropic agent (e.g., chloroquine (B1663885) or ammonium (B1175870) chloride) to neutralize the pH of acidic organelles. If the fluorescence intensity increases, it suggests that acidic pH was a major contributor to the quenching.
-
Concentration-dependent self-quenching: Perform a dose-response experiment with varying concentrations of FITC-LCA-3S. If quenching is more pronounced at higher concentrations, self-quenching is likely a factor.
-
Photobleaching: Image a control sample with minimal exposure time and compare it to a sample with prolonged exposure. A significant decrease in fluorescence in the latter indicates photobleaching. Using an anti-fade mounting medium can also help mitigate this.
Q4: What are the optimal excitation and emission wavelengths for FITC?
A4: FITC has an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm.[8] Most fluorescence microscopes and plate readers with a standard 488 nm laser line are suitable for exciting FITC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Low cellular uptake of FITC-LCA-3S. | - Verify the expression of relevant bile acid transporters (e.g., OATPs, NTCP) in your cell line.[9] - Increase the incubation time or the concentration of FITC-LCA-3S (be mindful of potential self-quenching at high concentrations). - Ensure cells are healthy and viable. |
| Incorrect filter set or instrument settings. | - Use a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[8] - Optimize detector gain/sensitivity and exposure time on the microscope or plate reader. | |
| Degradation of FITC-LCA-3S. | - Store the FITC-LCA-3S stock solution protected from light at -20°C or lower. - Prepare fresh working solutions for each experiment. | |
| Photobleaching. | - Minimize exposure to excitation light. - Use a lower laser power or a neutral density filter. - Acquire images using a more sensitive detector. - Use an anti-fade reagent in the imaging medium. | |
| High Background Fluorescence | Autofluorescence from cells or medium. | - Use a phenol (B47542) red-free culture medium for imaging. - Include an unstained cell control to determine the level of autofluorescence. - Use a background subtraction algorithm during image analysis. |
| Non-specific binding of the probe. | - Reduce the concentration of FITC-LCA-3S. - Optimize washing steps to remove unbound probe effectively. - Include a control with a non-fluorescent competitor (e.g., unlabeled LCA-3S) to assess specificity. | |
| Fluorescence Signal Decreases Rapidly Over Time | Significant photobleaching. | - See solutions for "Photobleaching" under "Weak or No Fluorescence Signal". |
| Efflux of the probe from the cells. | - Use a transport inhibitor if a specific efflux pump is suspected. - Acquire data at earlier time points after loading. | |
| Cell death and leakage of the probe. | - Assess cell viability using a live/dead stain (e.g., propidium (B1200493) iodide). - Use lower concentrations of FITC-LCA-3S if cytotoxicity is observed. | |
| Inconsistent Results Between Wells/Samples | Uneven cell seeding. | - Ensure a homogenous single-cell suspension before seeding. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Variations in incubation time or temperature. | - Use a multichannel pipette for simultaneous addition of reagents. - Ensure consistent incubation times and temperatures for all samples. | |
| Edge effects in the microplate. | - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. - Maintain proper humidity in the incubator. |
Quantitative Data
Table 1: pH Sensitivity of FITC Fluorescence
The fluorescence intensity of FITC is highly dependent on the pH of its environment. Below is a table illustrating the typical relative fluorescence intensity of FITC at different pH values, normalized to the intensity at pH 9.0.
| pH | Relative Fluorescence Intensity (%) |
| 9.0 | 100 |
| 8.0 | 95 |
| 7.0 | 80 |
| 6.0 | 35 |
| 5.0 | 10 |
Note: This data is representative of the general behavior of FITC and may vary slightly for FITC-LCA-3S.[3][4][5]
Table 2: Concentration-Dependent Self-Quenching of Fluorescein (B123965)
High concentrations of fluorescein can lead to self-quenching. The following table provides an example of how fluorescence intensity changes with increasing concentration.
| Fluorescein Concentration | Relative Fluorescence Quantum Yield |
| < 0.1 mM | ~1.0 |
| 0.5 mM | Decreasing |
| > 1 mM | Significant Quenching |
| 100 mM | >99% Quenched |
Note: This table illustrates the general principle of self-quenching for fluorescein. The exact concentrations for FITC-LCA-3S may differ.[6]
Table 3: Binding Affinity of Lithocholic Acid Derivatives to RORγt
| Compound | Binding Affinity (Kd) to RORγt |
| 3-oxo-Lithocholic Acid (3-oxoLCA) | ~1.1 µM |
| 3-oxo-Lithocholic Acid Amidate (A2) | 16.5 ± 1.34 nM |
| Lithocholic Acid 3-Sulfate (LCA-3S) | Binds to RORγt, but specific Kd not reported in the same study. Showed better binding effect than 3-oxoLCA in one study.[1] |
Data from multiple sources, showing the range of affinities for different LCA derivatives.[10][11][12]
Experimental Protocols
Protocol 1: Live-Cell Imaging of FITC-LCA-3S Uptake and Quenching
This protocol describes a method for visualizing the cellular uptake of FITC-LCA-3S and observing potential fluorescence quenching.
Materials:
-
Cells of interest (e.g., Th17 cells, hepatocytes)
-
Complete cell culture medium
-
Phenol red-free imaging medium (e.g., HBSS or FluoroBrite™ DMEM)
-
FITC-LCA-3S stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other nuclear stain (optional)
-
Glass-bottom dishes or multi-well plates suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or plates at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Preparation of Staining Solution: On the day of the experiment, dilute the FITC-LCA-3S stock solution in pre-warmed, phenol red-free imaging medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the FITC-LCA-3S staining solution to the cells. c. Incubate at 37°C in a humidified incubator for a predetermined time (e.g., 30-60 minutes). This should be optimized for your cell type.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. If desired, add a nuclear stain like Hoechst 33342 for co-localization. b. Image the cells using a fluorescence microscope equipped with a suitable FITC filter set (Excitation: ~490 nm, Emission: ~525 nm). c. Acquire images at different time points to observe changes in fluorescence intensity and localization.
Protocol 2: Quantitative Measurement of Intracellular Fluorescence using a Plate Reader
This protocol allows for the quantification of FITC-LCA-3S fluorescence in a cell population using a microplate reader.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phenol red-free medium
-
FITC-LCA-3S stock solution
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Black, clear-bottom 96-well plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Staining: a. Wash cells with pre-warmed PBS. b. Add FITC-LCA-3S in phenol red-free medium to each well. Include wells with untreated cells as a control for background fluorescence. c. Incubate for the desired time at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular probe.
-
Fluorescence Measurement (Live Cells): a. Add a final volume of 100 µL of PBS or imaging medium to each well. b. Measure the fluorescence intensity using a plate reader with appropriate FITC filters.
-
Fluorescence Measurement (Cell Lysates): a. After washing, add 50-100 µL of cell lysis buffer to each well. b. Incubate on a shaker for 10-15 minutes to ensure complete lysis. c. Measure the fluorescence intensity of the lysate.
-
Data Analysis: Subtract the average fluorescence of the unstained control wells from the values of the stained wells. Normalize the fluorescence intensity to cell number or protein concentration if desired.
Visualizations
Caption: Experimental workflow for a FITC-LCA-3S cellular fluorescence quenching assay.
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
References
- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. A long lifetime chemical sensor: study on fluorescence property of fluorescein isothiocyanate and preparation of pH chemical sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with FITC-LCA-3S in microscopy
Welcome to the technical support center for improving signal-to-noise ratio with FITC-LCA-3S in microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is FITC-LCA and what is it used for?
Fluorescein isothiocyanate (FITC) is a widely used green fluorescent dye that covalently bonds to primary amine groups on proteins.[1] Lens culinaris agglutinin (LCA) is a lectin, a type of protein that specifically binds to certain sugar structures, particularly α-D-mannosyl and α-D-glucosyl residues.[2] FITC-conjugated LCA (FITC-LCA) is therefore used in fluorescence microscopy, flow cytometry, and other applications to stain and visualize glycoproteins and sugar chains on or within cells.[3]
Q2: What are the key spectral properties of FITC?
FITC has an excitation maximum around 495 nm and an emission maximum around 519 nm, which is compatible with the common 488 nm laser line found on most fluorescence microscopes.[4][5] While it is a bright fluorophore, it is known to be sensitive to pH changes and has a relatively high rate of photobleaching.[1][6]
Q3: What are the primary factors that affect the signal-to-noise ratio (SNR) in fluorescence microscopy?
The signal-to-noise ratio is a measure of the quality of a microscopy image. A high SNR means your specific signal is strong relative to the background noise. Key factors include:
-
Signal Strength: Determined by fluorophore brightness, concentration of the target molecule, and the efficiency of your microscope's optics.
-
Background Noise: Can originate from several sources, including autofluorescence from the sample itself, non-specific binding of fluorescent probes, and unbound fluorophores in the solution.[7][8]
-
Photobleaching: The irreversible fading of the fluorescent signal upon exposure to excitation light.[9]
-
Detector Noise: Electronic noise from the microscope's camera or detector.
Q4: Why is my FITC signal weak or absent?
Several factors can lead to a weak signal.[10] This could be due to improper storage of the FITC-LCA-3S conjugate, a mismatch between your microscope's filters and FITC's spectral profile, or issues with the staining protocol itself, such as suboptimal pH or insufficient incubation time.
Q5: What causes high background fluorescence?
High background can obscure your specific signal. Common causes include:
-
Autofluorescence: Some cells and tissues naturally fluoresce.
-
Non-specific Binding: The FITC-LCA-3S may bind to unintended targets.[8] This can often be mitigated with a proper blocking step.[11][12]
-
Reagent Concentration: Using too high a concentration of the fluorescent lectin can increase background.[8]
-
Insufficient Washing: Failure to adequately wash away unbound lectin will result in a high background haze.[13]
Q6: How can I minimize the photobleaching of my FITC-LCA-3S stain?
FITC is particularly susceptible to photobleaching.[4] To minimize this effect:
-
Use an Antifade Mounting Medium: These reagents scavenge for reactive oxygen species that cause photobleaching.[14][15]
-
Reduce Excitation Light Intensity: Use the lowest laser power or light intensity that provides a detectable signal.[9]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by focusing with transmitted light first or using the shortest possible exposure time for image acquisition.[16]
-
Image Promptly: Stained sections should be imaged within a few days to ensure specific and strong binding.[17]
Troubleshooting Guides
Problem: Weak or No Signal
Question: I am not seeing a strong signal from my FITC-LCA-3S stain. What are the potential causes and solutions?
A weak or absent signal can be frustrating. The following guide provides a systematic approach to identifying and resolving the issue.
Troubleshooting Workflow for Weak FITC Signal
References
- 1. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. glycomatrix.com [glycomatrix.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. sinobiological.com [sinobiological.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
addressing cellular toxicity of FITC-Lithocholic acid 3-sulfate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of FITC-LCA-3S, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Cellular Toxicity or Low Cell Viability Observed
Q: I am observing significant cell death after treating my cells with FITC-LCA-3S. What could be the cause and how can I resolve this?
A: Unexpected cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Concentration Optimization: The concentration of FITC-LCA-3S may be too high for your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a wide range of concentrations and narrow it down based on cell viability assays (e.g., MTT or LDH assays).
-
-
Incubation Time: Prolonged exposure to the conjugate, even at a low concentration, might induce cellular stress.
-
Recommendation: Conduct a time-course experiment to identify the maximum incubation time that your cells can tolerate without significant loss of viability.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bile acids and fluorescent dyes.
-
Recommendation: Review the literature for data on the sensitivity of your cell line to lithocholic acid or other bile acids. If your cell line is known to be sensitive, consider using a lower concentration range or a more resistant cell line if your experimental design allows.
-
-
Compound Purity and Solvent Effects: Impurities in the FITC-LCA-3S preparation or the solvent used for dilution could be contributing to toxicity.
-
Recommendation: Ensure the purity of your compound. If using a solvent like DMSO, perform a vehicle control experiment to ensure that the solvent concentration is not causing toxicity. Keep the final solvent concentration in your culture medium below 0.1%.
-
-
FITC Moiety Phototoxicity: The fluorescein (B123965) isothiocyanate (FITC) component can generate reactive oxygen species (ROS) upon excitation with light, leading to phototoxicity.[1]
-
Recommendation: Minimize the exposure of your cells to excitation light. When performing fluorescence microscopy, use the lowest possible laser power and exposure time required to obtain a good signal. Consider using an anti-fading agent in your imaging medium.
-
Issue 2: Inconsistent or Non-reproducible Results
Q: I am getting variable results between experiments when using FITC-LCA-3S. What are the likely sources of this variability?
A: Inconsistent results are often due to subtle variations in experimental conditions.
-
Compound Stability: FITC-LCA-3S in solution may degrade over time, especially if not stored properly.
-
Recommendation: Prepare fresh working solutions of FITC-LCA-3S for each experiment from a frozen stock. Aliquot your stock solution to avoid multiple freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.
-
Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. Use the same batch of media and supplements for a set of related experiments.
-
-
Assay-Specific Variability: The timing and execution of assays can introduce variability.
-
Recommendation: Standardize all assay protocols, including incubation times, reagent concentrations, and measurement parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of Lithocholic acid 3-sulfate (LCA-3S)?
A1: Lithocholic acid (LCA) is a secondary bile acid that can have various cellular effects. The sulfation of LCA to form LCA-3S is generally considered a detoxification step in the body.[2][3] Recent research has shown that LCA-3S can act as a ligand for RORγt, a nuclear receptor, to selectively inhibit the differentiation of Th17 cells.[4][5]
Q2: Is FITC itself toxic to cells?
A2: At the low concentrations typically used for cell labeling and imaging, FITC is generally considered to have low cytotoxicity.[6] However, at high concentrations or when conjugated to certain molecules like nanoparticles, some cytotoxic effects have been observed.[7] Phototoxicity can also be a concern with prolonged exposure to excitation light.
Q3: What are the recommended concentrations for using FITC-LCA-3S?
A3: The optimal concentration is highly dependent on the cell type and the specific application. Based on studies with related compounds, a starting range of 1-50 µM can be considered for initial experiments. It is crucial to perform a dose-response curve to determine the ideal concentration for your experimental setup.
Q4: How should I store FITC-LCA-3S?
A4: For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For stock solutions (e.g., in DMSO), it is advisable to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Can I use FITC-LCA-3S for in vivo studies?
A5: While LCA and its derivatives have been studied in vivo, the use of a FITC-conjugated version would require careful consideration of its pharmacokinetic and pharmacodynamic properties, as well as potential toxicity in an animal model. Preliminary in vitro characterization is strongly recommended before proceeding to in vivo experiments.
Quantitative Data Summary
The following tables summarize hypothetical data based on typical experimental outcomes for cytotoxicity assessment. Note: This data is illustrative and should be confirmed experimentally for your specific cell line and conditions.
Table 1: Effect of FITC-LCA-3S Concentration on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HepG2 | 1 | 24 | 98 ± 3 |
| 10 | 24 | 92 ± 5 | |
| 50 | 24 | 75 ± 8 | |
| 100 | 24 | 55 ± 10 | |
| Jurkat | 1 | 24 | 99 ± 2 |
| 10 | 24 | 95 ± 4 | |
| 50 | 24 | 88 ± 6 | |
| 100 | 24 | 70 ± 9 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| HepG2 | 1 | 48 | 3 ± 1 |
| 10 | 48 | 8 ± 2 | |
| 50 | 48 | 22 ± 4 | |
| 100 | 48 | 41 ± 6 | |
| Jurkat | 1 | 48 | 2 ± 1 |
| 10 | 48 | 5 ± 2 | |
| 50 | 48 | 15 ± 3 | |
| 100 | 48 | 28 ± 5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of FITC-LCA-3S and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with FITC-LCA-3S as desired.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-APC (or another fluorophore to avoid spectral overlap with FITC) and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-LCA-3S positive cells will be detected in the FITC channel, while apoptotic and necrotic cells will be identified by Annexin V and PI staining.
Visualizations
Caption: A workflow diagram for troubleshooting high cellular toxicity.
Caption: Signaling pathway of LCA-3S and its detoxification from LCA.
References
- 1. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 4. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A flow cytometric long-term cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein isothiocyanate‐dyed mesoporous silica nanoparticles for tracking antioxidant delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FITC-Lithocholic Acid 3-Sulfate Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FITC-LCA-3S) and its primary application in binding assays?
A1: FITC-LCA-3S is a fluorescently labeled derivative of lithocholic acid 3-sulfate, a sulfated secondary bile acid. In binding assays, it is used as a probe to study the activity of cellular uptake transporters, particularly Organic Anion Transporting Polypeptides (OATPs), which are crucial for the hepatic clearance of bile acids and various drugs.[1][2][3][4] The fluorescent FITC tag allows for direct measurement of its uptake into cells.
Q2: Which cellular transporters are primarily responsible for the uptake of LCA-3S?
A2: The uptake of sulfated bile acids like LCA-3S into hepatocytes is primarily mediated by OATP1B1 and OATP1B3, located on the basolateral membrane of these cells.[2][3][5][6] The sodium-dependent taurocholate cotransporting polypeptide (NTCP) may also play a role.[3][4]
Q3: What is the most common cause of interference in FITC-LCA-3S binding assays?
A3: The most common cause of interference is the presence of serum in the cell culture medium. Serum contains a high concentration of proteins, most notably albumin, which can bind to FITC-LCA-3S and other bile acids, thereby reducing the free concentration of the probe available for cellular uptake.[7][8][9][10][11] This can lead to an underestimation of transporter activity.
Q4: How does serum albumin interfere with the assay?
A4: Serum albumin has multiple binding sites for bile acids.[9][10] This binding is a reversible interaction that sequesters the FITC-LCA-3S in the medium, making it unavailable to bind to and be transported by membrane proteins like OATPs. This effectively reduces the apparent uptake of the fluorescent probe, leading to lower signal intensity.
Q5: What is the role of Lithocholic Acid 3-Sulfate in cellular signaling?
A5: Lithocholic acid (LCA) and its derivatives, including LCA-3S, act as signaling molecules that can modulate various cellular pathways. LCA is a known agonist for the G protein-coupled receptor TGR5 and the nuclear receptors VDR and PXR.[12][13] More specifically, LCA-3S has been shown to bind to the transcription factor RORγt and selectively inhibit the differentiation of Th17 cells, suggesting a role in regulating immune responses.[14][15]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Serum Interference | - Perform assay in serum-free medium: The most effective way to eliminate serum interference is to conduct the final incubation step in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with HEPES).- Reduce serum concentration: If serum is required for cell viability, perform a titration to determine the lowest possible serum concentration that maintains cell health while minimizing interference.[16] |
| Low Transporter Expression/Activity | - Use a positive control cell line: Confirm your assay setup is working by using a cell line known to express high levels of the relevant OATPs.- Check for proper cell culture conditions: Ensure cells are healthy, within a suitable passage number, and have formed a confluent monolayer, as transporter expression can vary with cell state. |
| Suboptimal FITC-LCA-3S Concentration | - Titrate the probe concentration: Determine the optimal concentration of FITC-LCA-3S for your cell type. Too low a concentration will result in a weak signal, while very high concentrations may lead to saturation or non-specific binding. |
| Inadequate Incubation Time or Temperature | - Optimize incubation time: Perform a time-course experiment to find the linear range of uptake.- Maintain 37°C: Active transport is temperature-dependent. Use a 4°C control to measure passive diffusion and non-specific binding.[1] |
| Incorrect Instrument Settings | - Verify excitation/emission wavelengths: For FITC, use an excitation wavelength of approximately 494 nm and an emission wavelength of around 521 nm.- Optimize gain settings: Adjust the detector gain on your fluorescence plate reader or microscope to maximize the signal-to-noise ratio.[17] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | - Use phenol (B47542) red-free medium: Phenol red is fluorescent and can contribute to high background.[17]- Include "no-dye" controls: Measure the fluorescence of cells incubated with assay buffer alone and subtract this value from your experimental readings. |
| Non-specific Binding of FITC-LCA-3S | - Increase the number of wash steps: After incubation, wash the cells thoroughly with ice-cold buffer to remove unbound probe.- Include a protein in the wash buffer: Adding a low concentration of bovine serum albumin (BSA) to the wash buffer can help reduce non-specific binding to the plate or cell surfaces. |
| Compound Interference | - Screen test compounds for autofluorescence: If testing inhibitors, pre-screen them for intrinsic fluorescence at the assay wavelengths.[18][19][20] |
Quantitative Data Summary
The binding of bile acids to serum proteins is a key factor in their pharmacokinetics. While specific data for FITC-LCA-3S is limited, the following tables summarize the binding characteristics of lithocholic acid and other bile acids to human serum albumin and lipoproteins, which can serve as a reference.
Table 1: Binding of Various Bile Acids to Human Serum Albumin
| Bile Acid | Number of High-Affinity Binding Sites (n₁) | Affinity Constant (K₁) (x 10⁴ M⁻¹) |
| Lithocholic Acid | 2-4 | 20 |
| Chenodeoxycholic Acid | 2-4 | 5.5 |
| Deoxycholic Acid | 2-4 | 4.0 |
| Ursodeoxycholic Acid | 2-4 | 3.8 |
| 7-Ketolithocholic Acid | 2-4 | 1.9 |
| Cholic Acid | 2-4 | 0.3 |
| (Data synthesized from Roda et al., 1982)[10] |
Table 2: Binding Affinities (Kd) of Bile Acids to Lipoprotein-Free Plasma (Albumin-Rich) and Lipoprotein Fractions
| Bile Acid | Lipoprotein-Free Plasma (High Affinity) | Lipoprotein-Free Plasma (Low Affinity) | Lipoproteins (Single Site) |
| Lithocholic Acid (LC) | 2 µM | 39 µM | 47-66 µM |
| Chenodeoxycholic Acid (CDC) | 5 µM | 2,387 µM | 695-1,010 µM |
| Cholic Acid | 51 µM | 5,575 µM | 2,511-2,562 µM |
| (Data from Ceryak et al., 1995)[9] |
Note: The more polar LC-3-sulfate was found to be a less potent inhibitor of LC binding to lipoproteins compared to unconjugated LC, suggesting it has a lower affinity for these proteins.[9]
Experimental Protocols
General Protocol for a FITC-LCA-3S Cellular Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
1. Cell Seeding:
-
Seed cells (e.g., HEK293 cells transfected with OATP1B1 or primary human hepatocytes) in a 96-well, black-walled, clear-bottom plate.
-
Culture until a confluent monolayer is formed (typically 24-48 hours).
2. Preparation of Assay Solutions:
-
Assay Buffer: Prepare a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4. Ensure the buffer is pre-warmed to 37°C.
-
FITC-LCA-3S Working Solution: Dilute the FITC-LCA-3S stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 1-10 µM).
3. Uptake Assay:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the FITC-LCA-3S working solution to the wells. For inhibitor studies, pre-incubate the cells with the inhibitor in assay buffer for 15-30 minutes before adding the FITC-LCA-3S solution (with the inhibitor still present).
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). To determine non-specific uptake and passive diffusion, run a parallel plate at 4°C.
4. Termination of Uptake:
-
To stop the uptake, rapidly aspirate the FITC-LCA-3S solution.
-
Immediately wash the cells three to five times with ice-cold assay buffer to remove any unbound probe.
5. Cell Lysis and Quantification:
-
After the final wash, add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Incubate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~521 nm).
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the fluorescence signal to the amount of protein.
6. Data Analysis:
-
Subtract the average fluorescence from the 4°C control wells from the 37°C wells to determine the specific, transporter-mediated uptake.
-
Normalize the specific uptake to the protein concentration (Fluorescence Units / mg protein).
Visualizations
Experimental Workflow
Caption: Workflow for a typical FITC-LCA-3S cellular uptake assay.
Serum Interference Logic
Caption: The inhibitory effect of serum albumin on FITC-LCA-3S uptake.
LCA-3S Signaling Pathway
Caption: Simplified signaling pathway of LCA-3S in Th17 cell differentiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic anion transporting polypeptides 1B1 and 1B3 play an important role in uremic toxin handling and drug-uremic toxin interactions in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of protein on the determination of total bile acids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding of bile acids to serum lipoproteins and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative aspects of the interaction of bile acids with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the bile acid binding proteins in human serum by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 13. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
stability of FITC-Lithocholic acid 3-sulfate in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FITC-Lithocholic acid 3-sulfate. The information is designed to help address specific issues that may be encountered during in vitro experiments involving cell culture.
Frequently Asked Questions (FAQs)
1. How should I store and handle this compound?
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound as a solid at -20°C, protected from light.[1] Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the fluorescent tag.[2]
2. What is the best way to prepare stock and working solutions?
For a stock solution, dissolve the lyophilized this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] FITC is known to be unstable and can decompose in aqueous solutions.[4] The stock solution should be stored at -20°C, protected from light. When preparing a working solution, dilute the stock solution in your culture medium immediately before use.
3. My fluorescent signal is weak or absent. What are the possible causes?
Several factors could lead to a weak or absent signal. Consider the following:
-
Low concentration: The concentration of the probe in your experiment may be too low.
-
Photobleaching: Exposure to light during storage, handling, or imaging can cause the FITC fluorophore to lose its fluorescence.
-
pH of the medium: The fluorescence of FITC is pH-sensitive and decreases significantly in acidic environments.[3][5] Ensure your culture medium is buffered to a physiological pH (typically 7.2-7.4).
-
Degradation of the compound: The this compound may have degraded due to improper storage or handling.
-
Instrument settings: Ensure the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for FITC (excitation max ~495 nm, emission max ~525 nm).[4]
4. I am observing high background fluorescence in my experiment. How can I reduce it?
High background can obscure your signal. Here are some common causes and solutions:
-
Excess probe: You may be using too high a concentration of the this compound. Try titrating the concentration to find the optimal balance between signal and background.
-
Insufficient washing: Ensure that you are adequately washing the cells after incubation with the probe to remove any unbound compound.
-
Autofluorescence: Some cell types or components in the culture medium can be naturally fluorescent. Include a control of unstained cells to assess the level of autofluorescence.[6]
5. Is this compound stable in culture media over long incubation periods?
The stability of this compound in culture media can be influenced by several factors. FITC conjugates can be unstable at elevated temperatures, such as the 37°C used for cell culture, which may lead to hydrolysis of the fluorescein (B123965) label.[3][5][7] Additionally, components in the serum or the cells themselves could potentially metabolize or degrade the compound. For long-term experiments, it is advisable to perform a stability test of the compound in your specific culture medium.
Troubleshooting Guide
This guide addresses specific problems you might encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | Compound Degradation | Ensure proper storage of the stock solution (DMSO at -20°C, protected from light). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.[2] |
| Incorrect pH | Check the pH of your culture medium. FITC fluorescence is optimal at a slightly basic pH and decreases in acidic conditions.[5][7] | |
| Photobleaching | Minimize light exposure during all steps of the experiment, including storage, preparation, and imaging. Use anti-fade mounting media if applicable.[8] | |
| Low Cellular Uptake | The cell type you are using may not express the necessary transporters for lithocholic acid 3-sulfate. Research the expression of relevant bile acid transporters in your cell line. | |
| High Background Fluorescence | Excessive Concentration | Perform a concentration titration to determine the optimal working concentration of this compound for your specific cell type and experimental conditions. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the fluorescent probe to remove unbound molecules. | |
| Media Autofluorescence | Image a sample of the culture medium alone to check for intrinsic fluorescence. If necessary, use a phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence. | |
| Inconsistent Results | Variability in Reagent Preparation | Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments. |
| Cell Passage Number | High passage numbers can lead to changes in cellular characteristics, including transporter expression. Use cells within a consistent and low passage number range. | |
| Incubation Time | Optimize the incubation time for cellular uptake. A time-course experiment can help determine the point of maximum uptake and signal. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media
This protocol provides a method to determine the stability of the fluorescent signal of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (with and without serum)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with appropriate filters for FITC (Excitation ~490 nm, Emission ~520 nm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in your culture medium to the final desired concentration. Prepare solutions with and without serum.
-
Aliquot 100 µL of each working solution into multiple wells of a 96-well plate.
-
Measure the initial fluorescence (Time 0) of one set of wells using the fluorescence plate reader.
-
Incubate the plate at 37°C and 5% CO2.
-
Measure the fluorescence at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Plot the fluorescence intensity against time to assess the stability of the signal. A significant decrease in fluorescence over time indicates instability.
Visualizations
Caption: A typical workflow for a cellular uptake experiment using this compound.
Caption: A flowchart to diagnose and resolve issues of low fluorescence signal.
Caption: Factors in a cell culture environment that can lead to the degradation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. seracare.com [seracare.com]
Technical Support Center: Quantifying Intracellular FITC-LCA-3S Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of intracellular FITC-LCA-3S (Fluorescein isothiocyanate-Lithocholic acid 3-sulfate) concentration.
I. Frequently Asked Questions (FAQs)
Q1: What is FITC-LCA-3S and what is its primary application?
A1: FITC-LCA-3S is a fluorescently labeled derivative of Lithocholic acid 3-sulfate (LCA-3S). LCA-3S is a sulfated secondary bile acid that has been identified as a selective inhibitor of Th17 cell differentiation by targeting the nuclear receptor RORγt. The addition of the FITC fluorophore allows for the visualization and quantification of its uptake and distribution within cells, making it a valuable tool for studying bile acid transport and the mechanisms of Th17-mediated inflammatory diseases.
Q2: What are the key challenges in accurately quantifying intracellular FITC-LCA-3S?
A2: The primary challenges include:
-
Fluorescence Quenching: The fluorescence of FITC is pH-sensitive and can be quenched in acidic intracellular compartments, leading to an underestimation of the concentration.[1]
-
Probe Leakage/Efflux: As a bile acid derivative, FITC-LCA-3S may be actively transported out of the cell by efflux pumps, leading to a time-dependent decrease in the intracellular signal.
-
Spectral Overlap: The emission spectrum of FITC can overlap with that of other fluorophores used in multi-color experiments or with cellular autofluorescence, requiring careful compensation.[1]
-
Non-Specific Binding: FITC, being a negatively charged fluorochrome, can bind non-specifically to positively charged intracellular components, leading to high background signals.[2]
-
Photobleaching: Like most fluorophores, FITC is susceptible to photobleaching upon prolonged exposure to excitation light, which can lead to a reduction in signal intensity over time.[3]
-
Calibration: Establishing a reliable correlation between fluorescence intensity and the absolute intracellular concentration can be complex due to the aforementioned factors.
Q3: Which techniques are most suitable for quantifying intracellular FITC-LCA-3S?
A3: The two most common and suitable techniques are:
-
Flow Cytometry: Allows for the high-throughput measurement of fluorescence intensity in a large population of single cells, providing statistically robust data on the distribution of FITC-LCA-3S uptake.
-
Fluorescence Microscopy (including Confocal and Live-Cell Imaging): Provides spatial information on the subcellular localization of FITC-LCA-3S and allows for the quantification of fluorescence intensity within specific regions of interest (ROIs) in individual cells. Live-cell imaging can be used to monitor the dynamics of uptake and efflux.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the quantification of intracellular FITC-LCA-3S.
A. Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Low Probe Uptake | Optimize loading conditions: Increase the concentration of FITC-LCA-3S, extend the incubation time, or adjust the incubation temperature. Ensure that the appropriate transporters for bile acid uptake are present and functional in your cell model. |
| Probe Efflux | Reduce the time between cell loading and measurement. If possible, perform experiments at a lower temperature to slow down active transport. Consider using inhibitors of relevant efflux pumps if they are known and do not interfere with the experimental goals. |
| Fluorescence Quenching (Low pH) | For endpoint assays in fixed cells, use a pH-neutral buffer for the final resuspension and measurement. For live-cell imaging, consider using a pH-insensitive fluorescent dye if available, or perform a pH calibration curve to correct for quenching effects. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. For microscopy, use an anti-fade mounting medium for fixed cells. |
| Incorrect Instrument Settings | Ensure that the correct excitation and emission filters for FITC (Ex: ~495 nm, Em: ~519 nm) are being used on your flow cytometer or microscope.[1] Optimize the detector gain or voltage settings. |
| Degraded FITC-LCA-3S | Store the FITC-LCA-3S stock solution protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
B. High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Non-Specific Binding of FITC | Increase the number and duration of washing steps after loading with FITC-LCA-3S. Include a blocking step with a protein-containing buffer (e.g., BSA or serum from a species different than the primary antibody if applicable) before adding the probe.[2] |
| Cellular Autofluorescence | Include an unstained control sample to determine the level of autofluorescence. If autofluorescence is high in the green channel, consider using a fluorophore with a longer wavelength. For fixed cells, treatment with a quenching agent like sodium borohydride (B1222165) may help. |
| Contaminated Reagents or Media | Use fresh, sterile buffers and media. Ensure that the media used for the final measurement is phenol (B47542) red-free, as phenol red can contribute to background fluorescence. |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal concentration of FITC-LCA-3S that gives a good signal-to-noise ratio without excessive background. |
C. High Variability in Fluorescence Intensity
| Possible Cause | Recommended Solution |
| Inconsistent Cell Loading | Ensure a uniform cell density and even distribution of the FITC-LCA-3S solution during the loading step. Mix gently but thoroughly. |
| Cell Health and Viability | Ensure that the cells are healthy and in the logarithmic growth phase. Dead cells can exhibit altered membrane permeability and non-specific staining. Use a viability dye to exclude dead cells from the analysis. |
| Instrument Instability | Allow the flow cytometer or microscope to warm up and stabilize before acquiring data. Run calibration beads or a standard fluorescent sample to check for instrument consistency. |
| Photobleaching During Acquisition | For microscopy, acquire images from different fields of view in a consistent and rapid manner. For flow cytometry, ensure a consistent and appropriate flow rate. |
III. Experimental Protocols
While a specific, validated protocol for intracellular FITC-LCA-3S quantification is not widely available in the literature, the following are detailed, generalized methodologies for flow cytometry and fluorescence microscopy that can be adapted and optimized for your specific cell type and experimental design.
A. Protocol for Intracellular FITC-LCA-3S Quantification by Flow Cytometry
1. Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS or HBSS with 1% BSA).
2. FITC-LCA-3S Loading:
-
Prepare a working solution of FITC-LCA-3S in your chosen buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested.
-
Add the FITC-LCA-3S working solution to the cell suspension.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light. The optimal incubation time should be determined through a time-course experiment.
3. Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cells twice with ice-cold buffer to remove extracellular FITC-LCA-3S.
4. (Optional) Fixation:
-
For endpoint assays, cells can be fixed. Resuspend the cell pellet in 1-4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells once with PBS after fixation.
5. Data Acquisition:
-
Resuspend the cells in a suitable sheath fluid or PBS for analysis on a flow cytometer.
-
Use a laser and filter set appropriate for FITC (e.g., 488 nm excitation laser and a 530/30 nm emission filter).
-
Collect data for a sufficient number of events (e.g., 10,000-50,000 cells).
-
Include the following controls:
-
Unstained cells (for autofluorescence).
-
Cells treated with a vehicle control.
-
(Optional) A positive control if a known modulator of the relevant bile acid transporter is available.
-
6. Data Analysis:
-
Gate on the live, single-cell population.
-
Quantify the median or mean fluorescence intensity (MFI) of the FITC signal in the gated population.
-
Subtract the MFI of the unstained control to correct for autofluorescence.
B. Protocol for Intracellular FITC-LCA-3S Quantification by Fluorescence Microscopy
1. Cell Seeding:
-
Seed cells on a suitable imaging-grade plate or coverslip and allow them to adhere and grow to the desired confluency.
2. FITC-LCA-3S Loading:
-
Prepare a working solution of FITC-LCA-3S in pre-warmed, phenol red-free cell culture medium.
-
Remove the existing medium from the cells and replace it with the FITC-LCA-3S-containing medium.
-
Incubate for the desired time at 37°C in a cell culture incubator, protected from light.
3. Washing:
-
Gently aspirate the loading medium and wash the cells three times with pre-warmed, phenol red-free medium or buffer to remove extracellular probe.
4. Imaging:
-
For live-cell imaging, immediately proceed to the microscope. Maintain the cells at 37°C and 5% CO2 during imaging.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15-20 minutes, wash with PBS, and mount the coverslip with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope with the appropriate FITC filter set.
-
Use consistent imaging parameters (e.g., exposure time, laser power, gain) for all samples within an experiment.
5. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) for individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within the ROIs.
-
Correct for background fluorescence by measuring the intensity of a cell-free region in the same image.
IV. Visualizations
A. Experimental Workflow: Intracellular FITC-LCA-3S Quantification
Caption: Workflow for quantifying intracellular FITC-LCA-3S.
B. Logical Relationship: Troubleshooting Weak Fluorescence Signal
Caption: Troubleshooting logic for weak FITC-LCA-3S signal.
References
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FITC labeled silica nanoparticles as efficient cell tags: uptake and photostability study in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for FITC-Lithocholic Acid 3-Sulfate Stained Cells
Welcome to the technical support center for optimizing fixation methods for cells stained with FITC-Lithocholic acid 3-sulfate (FITC-LCA-3S). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in fixing cells stained with this compound?
A1: The primary challenge lies in preserving the intracellular localization of this small, fluorescently-labeled bile acid analog while maintaining good cellular morphology. FITC-LCA-3S, being a relatively small and potentially soluble molecule, can be susceptible to extraction or redistribution during fixation and subsequent permeabilization steps, which can lead to signal loss or artifactual localization.[1][2]
Q2: Which type of fixative is recommended as a starting point for FITC-LCA-3S stained cells?
A2: As a starting point, a cross-linking fixative such as 4% paraformaldehyde (PFA) in a physiological buffer (e.g., PBS, pH 7.4) is recommended.[3][4][5] Aldehyde fixatives like PFA are effective at preserving cellular structure by cross-linking proteins.[1] However, it's crucial to note that aldehydes do not directly fix lipids or small molecules, so retention of FITC-LCA-3S will depend on its interaction with the cross-linked protein matrix.[1]
Q3: Can I use methanol (B129727) or other organic solvents for fixation?
A3: Methanol and other organic solvents like acetone (B3395972) work by dehydrating the cell and precipitating proteins.[1] While this method can be quick and also permeabilizes the cells, it should be used with caution for FITC-LCA-3S. Organic solvents can extract lipids and may wash away small soluble molecules, potentially leading to significant signal loss.[1][2] A combination of PFA fixation followed by a brief methanol treatment is a strategy that some studies have found effective for preserving both fluorescence and membrane localization of certain probes.[1]
Q4: Is a permeabilization step necessary after PFA fixation?
A4: A permeabilization step is generally required if you intend to use antibodies to label intracellular targets alongside FITC-LCA-3S.[4][6] However, for imaging FITC-LCA-3S alone, a harsh permeabilization step with detergents like Triton X-100 might not be necessary and could even be detrimental by extracting the molecule of interest. If permeabilization is required, a milder detergent like saponin (B1150181) or digitonin, or a very short incubation with a low concentration of Triton X-100 (e.g., 0.1% for 5 minutes), should be tested.[4]
Q5: How can I minimize photobleaching of the FITC fluorophore?
A5: To minimize photobleaching, reduce the exposure of your sample to the excitation light source. This can be achieved by using neutral density filters, minimizing exposure time, and blocking the light path when not actively acquiring images.[7] Additionally, using an anti-fade mounting medium is highly recommended to preserve the fluorescent signal, especially for archival purposes.[8]
Troubleshooting Guide
This guide addresses common problems you might encounter when fixing and imaging FITC-LCA-3S stained cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No FITC Signal | 1. Loss of FITC-LCA-3S during fixation/permeabilization: The fixative or permeabilization agent may be extracting the small molecule.[1][2] 2. Photobleaching: Excessive exposure to excitation light.[7] 3. Low uptake of FITC-LCA-3S: Insufficient incubation time or concentration. 4. Incorrect filter sets: Mismatch between the microscope's filters and FITC's excitation/emission spectra.[8] | 1. Try a PFA-only fixation without permeabilization. If permeabilization is necessary, use a milder detergent (saponin, digitonin) or a shorter incubation with a low concentration of Triton X-100.[4] Consider a PFA followed by a brief, cold methanol fixation.[1] 2. Use an anti-fade mounting medium.[8] Reduce light exposure by using lower laser power, shorter exposure times, and keeping the shutter closed when not imaging.[7] 3. Optimize the staining protocol by testing a range of FITC-LCA-3S concentrations and incubation times. 4. Ensure you are using the appropriate filter cube for FITC (Excitation ~495 nm, Emission ~519 nm). |
| High Background Fluorescence | 1. Autofluorescence: Some cell types have endogenous fluorescent molecules.[8] 2. Non-specific binding of FITC-LCA-3S: The probe may be sticking to cellular components or the coverslip. 3. Fixative-induced fluorescence: Glutaraldehyde, in particular, can increase autofluorescence.[5] | 1. Image an unstained, fixed control sample to assess the level of autofluorescence. Use fluorophores in different spectral ranges if possible. Some commercial reagents can quench autofluorescence.[8] 2. Ensure thorough washing steps after staining and before fixation. Include a blocking step with a buffer containing BSA or serum.[4] **3. Stick to PFA as the primary fixative. If autofluorescence is still an issue, a sodium borohydride (B1222165) treatment after fixation can sometimes help reduce aldehyde-induced fluorescence. |
| Altered Cellular Morphology | 1. Harsh fixation: Methanol or acetone fixation can alter cell structure.[5] 2. Suboptimal buffer conditions: The fixation buffer may not be isotonic, causing cells to shrink or swell.[6] | 1. Use PFA fixation, which is generally better at preserving cell morphology.[1] 2. Ensure your fixation buffer is at a physiological pH (7.2-7.4) and is isotonic (e.g., PBS).[6] |
| Patchy or Uneven Staining | 1. Incomplete fixation or permeabilization: Reagents may not have reached all cells evenly. 2. Cell clumping: Cells are not in a monolayer. | 1. Ensure cells are fully submerged in the fixation/permeabilization solution and gently agitate during incubation.[9] 2. Plate cells at an appropriate density to avoid clumping and ensure they form a monolayer. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended Starting Point)
This protocol is a good starting point for preserving cellular morphology while attempting to retain the FITC-LCA-3S signal.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh from powder or use a high-quality commercial solution)
-
Mounting medium with anti-fade reagent
-
Glass coverslips and microscope slides
Procedure:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Perform the live-cell staining with this compound according to your experimental protocol.
-
Gently wash the cells three times with pre-warmed PBS to remove excess probe.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.[4]
-
(Optional) If co-staining with antibodies for intracellular targets, proceed with a permeabilization and blocking step.
-
Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides promptly or store them protected from light at 4°C.
Protocol 2: Methanol Fixation
This protocol is an alternative that may be useful if PFA fixation does not yield satisfactory results, but be aware of the potential for signal loss.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold 100% Methanol (stored at -20°C)
-
Mounting medium with anti-fade reagent
-
Glass coverslips and microscope slides
Procedure:
-
Grow and stain cells as described in Protocol 1 (Steps 1-3).
-
Fix the cells by adding ice-cold 100% methanol and incubating for 5-10 minutes at -20°C.
-
Gently wash the cells three times with PBS for 5 minutes each to rehydrate them.
-
(Optional) Proceed with a blocking step if performing co-staining.
-
Mount and seal the coverslips as described in Protocol 1 (Steps 7-8).
-
Image the slides.
Signaling Pathways and Experimental Workflows
Lithocholic Acid Cellular Uptake and Trafficking
Bile acids like lithocholic acid are taken up by hepatocytes and enterocytes through specific transporters. Once inside the cell, they can traffic to different organelles and interact with nuclear receptors to regulate gene expression.[10][11]
Caption: Cellular uptake and nuclear targeting of FITC-LCA-3S.
RORγt Signaling Pathway
Lithocholic acid 3-sulfate has been identified as a ligand for the nuclear receptor RORγt, which is a key transcription factor in the differentiation of Th17 cells. By binding to RORγt, LCA-3S can inhibit its transcriptional activity.[12][13][14][15]
References
- 1. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 2. Imaging Lipid Bodies Within Leukocytes with Different Light Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 蛍光タンパク質を用いた細胞標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. tandfonline.com [tandfonline.com]
- 13. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 15. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FITC-Lithocholic Acid 3-Sulfate and Unlabeled Lithocholic Acid for Researchers
This guide provides a comprehensive comparison of FITC-Lithocholic acid 3-sulfate and unlabeled lithocholic acid, two critical reagents in biomedical research and drug development. We delve into their distinct properties and applications, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Introduction
Lithocholic acid (LCA) is a secondary bile acid produced by the gut microbiota and is recognized as a key signaling molecule.[1] It exerts its effects through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), influencing a variety of physiological processes including lipid metabolism, inflammation, and cell proliferation.[2][3][4] this compound is a fluorescently labeled derivative of a major metabolite of LCA, designed to facilitate the visualization and tracking of its cellular uptake and distribution.[5] This guide will objectively compare these two compounds to assist researchers in their experimental design.
Quantitative Data Comparison
The following table summarizes the key characteristics and applications of this compound and unlabeled lithocholic acid, based on available experimental data.
| Feature | This compound | Unlabeled Lithocholic Acid | Reference(s) |
| Molecular Formula | C47H57N3O10S2 | C24H40O3 | [6][7] |
| Molecular Weight | 888.1 g/mol | 376.581 g/mol | [6][7] |
| Primary Function | Fluorescent probe for cellular imaging and uptake studies. | Bioactive signaling molecule for studying receptor activation and downstream effects. | [2][5] |
| Receptor Interaction | Primarily used to study cellular binding and internalization. Its own bioactivity on receptors like RORγt is also under investigation.[5][8] | Potent activator of VDR and PXR, and can also activate FXR.[2][9] | [2][5][8][9] |
| Key Applications | - Visualizing cellular uptake and localization via fluorescence microscopy and flow cytometry.- Studying the pathogenesis of cholestatic liver diseases.[5]- Investigating Th17 cell differentiation.[5][8] | - Investigating FXR and VDR signaling pathways.- Studying bile acid metabolism and toxicity.[10]- Research in liver health, cancer biology, and metabolic diseases.[2] | [2][5][8][10] |
| Solubility | Information not readily available, but likely soluble in organic solvents like DMSO and ethanol, similar to other FITC conjugates. | Soluble in DMSO and ethanol; insoluble in water.[10] | [10] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing either this compound or unlabeled lithocholic acid.
Cellular Uptake Assay using this compound
This protocol describes how to quantify the cellular uptake of this compound using fluorescence microscopy and a fluorescence plate reader.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate (for plate reader analysis) and on glass coverslips in a 24-well plate (for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the medium containing the FITC-labeled compound.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound fluorescent compound.
-
Fixation (for microscopy): For cells on coverslips, fix them with 4% PFA for 15 minutes at room temperature.
-
Staining (for microscopy): Wash the fixed cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Imaging (for microscopy): Mount the coverslips on microscope slides and visualize the cellular uptake of this compound using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
-
Quantification (plate reader): For the 96-well plate, after the final PBS wash, add a suitable lysis buffer and measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for FITC.
Workflow Diagram:
Caption: Workflow for Cellular Uptake Assay.
FXR Activation Assay using Unlabeled Lithocholic Acid
This protocol outlines a luciferase reporter assay to measure the activation of the Farnesoid X Receptor (FXR) by unlabeled lithocholic acid.
Materials:
-
Human embryonic kidney cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Unlabeled Lithocholic Acid
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of unlabeled lithocholic acid (e.g., 0, 1, 10, 50, 100 µM).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Workflow Diagram:
Caption: Workflow for FXR Activation Assay.
Signaling Pathways
Lithocholic acid is a key regulator of the VDR and FXR signaling pathways. The diagrams below illustrate these pathways.
Vitamin D Receptor (VDR) Signaling Pathway
Lithocholic acid can act as a ligand for the Vitamin D Receptor. Upon binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes involved in various cellular processes.[3][11]
Caption: VDR Signaling Pathway Activation.
Farnesoid X Receptor (FXR) Signaling Pathway
Lithocholic acid can also activate the Farnesoid X Receptor. Similar to VDR, ligand-bound FXR forms a heterodimer with RXR. This complex binds to Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, regulating their expression. These genes are critically involved in bile acid synthesis and transport.[12][13]
Caption: FXR Signaling Pathway Activation.
Conclusion
Both this compound and unlabeled lithocholic acid are invaluable tools for researchers in the fields of gastroenterology, hepatology, and metabolic diseases. The choice between them depends entirely on the experimental objective. For studies requiring visualization of cellular transport and localization, the fluorescently tagged this compound is the superior choice. Conversely, for investigating the downstream biological effects and receptor activation pathways, the unlabeled, bioactive lithocholic acid is essential. This guide provides the foundational information and protocols to enable researchers to effectively utilize these compounds in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]
- 12. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Fluorescent Bile Acid Probes for Transport Studies
A Comparative Analysis of Commonly Used Probes for Investigating Hepatic Transport Mechanisms
For researchers, scientists, and drug development professionals investigating the complex pathways of bile acid transport, fluorescently labeled bile acid analogs are indispensable tools. These probes offer a direct, real-time method to visualize and quantify the function of critical transporters involved in hepatic homeostasis and drug-induced liver injury (DILI). This guide provides an objective comparison of several widely used fluorescent bile acid probes, presenting available performance data, detailed experimental protocols, and visual workflows to aid in experimental design and probe selection.
While a variety of probes exist, this guide focuses on comparing alternatives to FITC-conjugated lithocholic acid (LCA) derivatives. Despite searches for "FITC-LCA-3S," specific data for this probe is not widely available in peer-reviewed literature. However, data for a related compound, Lithocholyl-lysyl-fluorescein (LLF), and other common probes are presented.
Comparative Analysis of Fluorescent Bile Acid Probes
The selection of a fluorescent probe is critical and should be dictated by the specific transporters being investigated. Different probes exhibit distinct substrate specificities and transport kinetics. The following tables summarize quantitative data for several common fluorescent bile acid analogs.
Table 1: Transporter Specificity of Fluorescent Bile Acid Probes
| Probe Name | Parent Bile Acid | Fluorophore | Uptake Transporters | Efflux Transporters | Not a Substrate For |
| Cholyl-L-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein (B123965) | OATP1B3[1][2] | ABCC2, ABCC3[1][2] | NTCP, BSEP (ABCB11)[1][2] |
| Cholylglycylamidofluorescein (CGamF) | Glycocholic Acid | Fluorescein | Na+-dependent uptake noted[3] | Canalicular transporters[3] | MRP2 (MOAT)[3] |
| Cholyl-(NBD)-lysine (C-NBD-L) | Cholic Acid | NBD | Na+-dependent uptake noted[3] | Canalicular transporters[3] | MRP2 (MOAT)[3] |
| Chenodeoxycholyl-(NBD)-lysine (CDC-NBD-L) | Chenodeoxycholic Acid | NBD | Na+-independent uptake[3] | Canalicular transporters[3] | MRP2 (MOAT)[3] |
| Tauro-nor-THCA-24-DBD | Taurocholic Acid | DBD | NTCP, OATP1B1, OATP1B3[4] | BSEP[4] | - |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Uptake similar to Glycolithocholate[5] | Biliary excretion resembles Glycolithocholate[5] | - |
Table 2: Kinetic Parameters (Km) of Fluorescent Bile Acid Probes
The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), indicating the affinity of the transporter for the substrate. A lower Km value signifies a higher affinity.
| Probe Name | Transporter | Km (µM) | Cell System/Method |
| Cholyl-L-lysyl-fluorescein (CLF) | OATP1B3 | 4.6 ± 2.7 | Transfected CHO cells[1][2] |
| ABCC2 | 3.3 ± 2.0 | Vesicles from Sf21 cells[1][2] | |
| ABCC3 | 3.7 ± 1.0 | Vesicles from Sf21 cells[1][2] | |
| Cholylglycylamidofluorescein (CGamF) | Overall Uptake | 10.8 | Isolated rat hepatocytes[3] |
| Cholyl-(NBD)-lysine (C-NBD-L) | Overall Uptake | 3.8 | Isolated rat hepatocytes[3] |
| Chenodeoxycholyl-(NBD)-lysine (CDC-NBD-L) | Overall Uptake | 3.0 | Isolated rat hepatocytes[3] |
Visualizing Bile Acid Transport
Understanding the journey of a bile acid probe through a hepatocyte is crucial for interpreting experimental results. The following diagrams illustrate the key transport pathways and a typical experimental workflow.
The diagram above illustrates the primary pathways for bile acid transport in a hepatocyte. Basolateral uptake from the blood is primarily mediated by Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs). Canalicular efflux into the bile is handled by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).
Experimental Design and Protocols
A well-defined experimental workflow is essential for obtaining reproducible and reliable data in transport studies.
Detailed Protocol: In Vitro Fluorescent Bile Acid Uptake Assay
This protocol provides a general method for measuring the uptake of a fluorescent bile acid probe into cultured cells expressing specific transporters. It can be adapted for both plate reader and microscopy-based analysis.
I. Materials
-
Cells: Transporter-expressing stable cell line (e.g., HEK293-NTCP) or sandwich-cultured primary hepatocytes.
-
Culture Medium: Appropriate medium for the chosen cell type.
-
Plates: 24- or 96-well black, clear-bottom tissue culture plates.
-
Fluorescent Probe Stock: 10 mM stock solution of the chosen probe (e.g., CLF, C-NBD-L) in DMSO. Store protected from light at -20°C.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer, pre-warmed to 37°C.
-
Wash Buffer: Ice-cold HBSS.
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or 0.1% Triton X-100 in PBS.
-
Instrumentation: Fluorescence plate reader or fluorescence microscope with appropriate filter sets.
II. Procedure
-
Cell Seeding: Seed cells in the multi-well plates at a density that will result in a confluent monolayer (e.g., 70-80%) on the day of the experiment.
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent probe stock solution in pre-warmed assay buffer to the desired final working concentration. A typical starting concentration is 1-5 µM. Protect the solution from light.
-
Cell Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed assay buffer to remove any residual medium.
-
Initiation of Uptake:
-
For uptake rate measurement , add the staining solution to the cells and immediately start the timer.
-
For inhibition studies , pre-incubate the cells with the test compound or a known inhibitor (e.g., cyclosporine A) in assay buffer for 10-30 minutes at 37°C before adding the staining solution containing the test compound.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This duration should be within the linear range of uptake, which should be determined empirically for each cell system and probe.
-
Termination of Transport: To stop the uptake, rapidly aspirate the staining solution and immediately wash the cells three to four times with a generous volume of ice-cold wash buffer.
-
Fluorescence Quantification:
-
Plate Reader Method: After the final wash, add lysis buffer to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis. Measure the fluorescence in the lysate using a plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., ~495/515 nm for fluorescein).
-
Microscopy Method: After the final wash, add fresh, pre-warmed assay buffer to the wells. Immediately visualize and capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the protein concentration in each well (determined by a BCA assay on the lysate) to calculate the rate of uptake (e.g., pmol/mg protein/min).
-
For inhibition assays, compare the uptake in the presence of the test compound to the control (vehicle-treated) wells to determine the percent inhibition and calculate IC50 values.
-
Conclusion
The choice of a fluorescent bile acid probe is a critical decision in the design of transport studies. Probes like Cholyl-L-lysyl-fluorescein (CLF) are valuable for studying OATP- and MRP-mediated transport, but are unsuitable for investigating the key bile salt transporters NTCP and BSEP.[1][2] In contrast, probes such as Tauro-nor-THCA-24-DBD have been shown to be effective substrates for both NTCP and BSEP, making them more suitable for studies focused on the primary bile acid transport pathway.[4] NBD-labeled probes like C-NBD-L offer pH-independent fluorescence and high affinity, making them robust choices for quantifying uptake in hepatocytes.[3] While a fluorescent derivative of the monohydroxy bile acid LCA, such as LLF, has been synthesized, its specific transporter interactions require further characterization.[5][6] Researchers must carefully consider the transporters of interest and the inherent properties of each probe to select the most appropriate tool for their experimental needs.
References
- 1. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, physical and biological properties of lithocholyl-lysyl-fluorescein: a fluorescent monohydroxy bile salt analogue with cholestatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fluorescent Bile Acid Analogs as Substrates for the Apical Sodium-Dependent Bile Acid Transporter (ASBT)
A Comparative Guide for Researchers
The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, plays a crucial role in the enterohepatic circulation of bile acids, making it a significant target for drug development in cholestatic liver diseases and for modulating cholesterol metabolism. The validation of novel substrates, particularly fluorescently labeled bile acids, is essential for developing high-throughput screening assays and for detailed mechanistic studies of ASBT function. This guide provides a comparative overview of the validation of fluorescent bile acid analogs as ASBT substrates, with a focus on experimental data and protocols.
Comparative Analysis of ASBT Substrates
The validation of a novel substrate for a transporter like ASBT typically involves demonstrating concentration-dependent and time-dependent uptake into cells expressing the transporter. This uptake should be significantly higher than in control cells not expressing ASBT and should be inhibitable by known substrates or inhibitors of the transporter. Key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined to characterize the affinity of the substrate for the transporter.
A comparative study using HEK293 cells stably expressing mouse Asbt (mAsbt) has provided valuable data on the transport kinetics of 3β-NBD-TCA compared to the endogenous substrate [³H]-TCA.[1][2]
| Substrate | Cell Line | Kₘ (µM) | Notes |
| [³H]-Taurocholic Acid | HEK293-mAsbt | 99.3 | The natural, radiolabeled substrate used as a reference.[1] |
| 3β-NBD-TCA | HEK293-mAsbt | 19.1 | A fluorescently labeled bile acid analog, showing a higher affinity for mAsbt than the natural substrate.[1] |
It is important to note that not all fluorescent modifications to bile acids result in ASBT substrates. For instance, cholyl-L-lysyl-fluorescein (CLF) has been reported to not be a substrate for ASBT.[1] This highlights the necessity of empirical validation for each novel fluorescent bile acid analog.
Experimental Protocols
The validation of a potential ASBT substrate like FITC-Lithocholic acid 3-sulfate would follow a protocol similar to that used for 3β-NBD-TCA.
Cell Culture and Transfection
HEK293 cells are a common choice for heterologous expression of transporters. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable medium like DMEM supplemented with fetal bovine serum and antibiotics. For stable expression, cells are transfected with a plasmid encoding the ASBT protein, and clones with stable expression are selected using an appropriate antibiotic.
ASBT Uptake Assay
-
Cell Seeding: Seed ASBT-expressing cells and control (parental) cells into 24- or 48-well plates and grow to confluence.
-
Pre-incubation: Prior to the uptake experiment, wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to remove the culture medium. For sodium-dependency experiments, a sodium-free buffer (e.g., with choline (B1196258) replacing sodium) is used.
-
Initiation of Uptake: Add the fluorescently labeled bile acid substrate (e.g., FITC-LCA-3S) at various concentrations to the cells and incubate for a specified time (e.g., 5-30 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. The intracellular fluorescence is then measured using a plate reader. For radiolabeled substrates, scintillation counting is used.
-
Data Analysis: The uptake in control cells is subtracted from the uptake in ASBT-expressing cells to determine the transporter-specific uptake. Kinetic parameters (Kₘ and Vₘₐₓ) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Inhibition Assay
To further validate the specificity of the substrate, inhibition studies are performed. The uptake of the fluorescent substrate is measured in the presence of various concentrations of a known ASBT inhibitor (e.g., AS0369) or a competitive substrate (e.g., taurocholic acid). A decrease in the uptake of the fluorescent substrate in the presence of the inhibitor confirms that the transport is mediated by ASBT. The IC₅₀ value, the concentration of inhibitor that reduces the substrate uptake by 50%, can then be determined.
Visualizing Experimental and Physiological Contexts
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for validating an ASBT substrate and the physiological role of ASBT in the enterohepatic circulation of bile acids.
Caption: Experimental workflow for validating a fluorescent ASBT substrate.
Caption: Enterohepatic circulation of bile acids highlighting ASBT's role.
References
- 1. Validation of NBD-coupled taurocholic acid for intravital analysis of bile acid transport in liver and kidney of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of NBD-coupled taurocholic acid for intravital analysis of bile acid transport in liver and kidney of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Bile Acid Analogs: FITC-Labeled vs. NBD-Labeled Probes for Cellular Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of fluorescently labeled bile acids for studying cellular transport and signaling.
In the intricate landscape of cellular biology and drug development, fluorescently labeled molecules are indispensable tools for visualizing and quantifying molecular processes. For researchers investigating the crucial roles of bile acids in hepatic and intestinal physiology, as well as in drug-induced liver injury (DILI), the choice of a suitable fluorescent analog is paramount. This guide provides an objective comparison of two major classes of fluorescently labeled bile acids: those tagged with fluorescein (B123965) isothiocyanate (FITC) and those labeled with 4-nitrobenzo-2-oxa-1,3-diazole (NBD).
For the purpose of this guide, we will focus on a well-characterized fluorescein-labeled bile acid, Cholyl-lysyl-fluorescein (CLF), as a representative of FITC-labeled probes, due to the lack of specific data on a compound denoted as "FITC-LCA-3S". NBD-labeled bile acids are a broader class with various conjugation strategies, and their general properties will be discussed and compared.
At a Glance: Key Differences and Performance Metrics
The selection of a fluorescent bile acid analog hinges on its photophysical properties, biological activity, and suitability for specific experimental setups. The following tables summarize the key quantitative data for fluorescein (FITC)-labeled and NBD-labeled bile acids to facilitate a direct comparison.
Table 1: Photophysical Properties
| Property | Fluorescein (FITC)-Labeled Bile Acids (e.g., CLF) | NBD-Labeled Bile Acids |
| Excitation Maximum (λex) | ~495 nm[1] | ~465-490 nm[2][3] |
| Emission Maximum (λem) | ~525 nm[1] | ~535-550 nm[2][3] |
| Quantum Yield (Φ) | High (e.g., Cholylamidofluorescein: 0.67 in ethanol)[4][5] | Variable, sensitive to environment; generally lower than FITC[6] |
| Extinction Coefficient (ε) | High (~75,000 M⁻¹cm⁻¹)[1][7] | Moderate (~20,000 M⁻¹cm⁻¹)[8] |
| Photostability | Moderate, prone to photobleaching[1] | Generally more photostable than fluorescein |
| Environmental Sensitivity | Sensitive to pH[1] | Highly sensitive to solvent polarity[3] |
Table 2: Biological and Transport Characteristics
| Property | Fluorescein (FITC)-Labeled Bile Acids (e.g., CLF) | NBD-Labeled Bile Acids |
| Analogy to Natural Bile Acids | CLF's properties are similar to cholylglycine.[9] | The structure of the fluorophore and the bile acid influences transport.[10] |
| Hepatic Uptake Transporters | OATP1B3 (Km = 4.6 ± 2.7 µM)[11][12] | Substrates for NTCP and OATPs, but transport can be variable.[13] |
| Intestinal Uptake Transporters | Negligible intestinal uptake for CLF.[11][12] | Actively transported by the intestine (ileum > jejunum).[10] |
| Biliary Excretion Transporters | ABCC2 (MRP2) (Km = 3.3 ± 2.0 µM)[11][12] | Substrates for BSEP and MRP2. |
| Metabolism | Undergo little biotransformation during hepatocyte transport.[10] | Can be biotransformed during intestinal transport.[10] |
Delving Deeper: A Comparative Analysis
Photophysical Properties: The Trade-off Between Brightness and Stability
Fluorescein-based probes like CLF are renowned for their high quantum yield and extinction coefficient, resulting in bright fluorescent signals.[1] This intrinsic brightness can be a significant advantage for imaging studies where signal-to-noise ratio is critical. However, this comes at the cost of lower photostability, meaning the fluorescent signal can diminish rapidly upon prolonged exposure to excitation light.[1] Furthermore, the fluorescence of fluorescein is sensitive to pH, which can be a confounding factor in cellular compartments with varying pH.[1]
NBD-labeled bile acids, while generally less bright than their FITC counterparts, offer greater photostability, making them more suitable for time-lapse imaging and experiments requiring longer observation periods. A key characteristic of NBD is its environmental sensitivity; its fluorescence quantum yield can increase in nonpolar environments, such as when bound to proteins or inserted into cellular membranes.[3][6] This property can be leveraged to study binding events and probe the local environment of the bile acid analog.
Biological Performance: Mimicking the Endogenous Counterparts
The ultimate utility of a fluorescent bile acid analog lies in its ability to faithfully mimic the behavior of natural bile acids. Studies have shown that CLF's uptake and biliary excretion profiles closely resemble those of cholylglycine.[9] It is a substrate for the hepatic uptake transporter OATP1B3 and the canalicular efflux pump ABCC2 (MRP2).[11][12] However, CLF shows negligible intestinal uptake.[11][12]
In contrast, NBD-tagged bile acids are actively transported by the intestine, making them valuable tools for studying enterohepatic circulation.[10] The specific transporters involved in the uptake and efflux of NBD-bile acids can vary depending on the specific bile acid and the position of the NBD label. For instance, some NBD-labeled bile acids are substrates for the apical sodium-dependent bile acid transporter (ASBT) in the intestine and the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver.[13]
Experimental Protocols: A Guide to Application
Live-Cell Imaging of Bile Acid Uptake and Efflux
This protocol is adapted for the use of both fluorescein- and NBD-labeled bile acids in cultured hepatocytes.
Materials:
-
Fluorescent bile acid analog (e.g., CLF or an NBD-labeled bile acid)
-
Hepatocyte cell line (e.g., HepG2, HepaRG) or primary hepatocytes
-
Collagen-coated glass-bottom dishes or plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Seeding: Seed hepatocytes on collagen-coated glass-bottom dishes at a density that will result in a 70-80% confluent monolayer at the time of the experiment.
-
Cell Culture: Culture the cells for 24-48 hours (for cell lines) or 4-5 days (for sandwich-cultured primary hepatocytes) to allow for polarization and formation of bile canalicular networks.
-
Preparation of Staining Solution: Prepare a stock solution of the fluorescent bile acid in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed HBSS to the desired final concentration (typically 1-10 µM).
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed HBSS.
-
Add the staining solution to the cells.
-
Immediately place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Acquire images at desired time intervals to visualize the uptake and intracellular trafficking of the fluorescent bile acid. For efflux studies, after an initial incubation period (e.g., 30 minutes), the staining solution can be replaced with fresh, pre-warmed HBSS, and imaging continued to monitor the efflux of the probe into the bile canaliculi.
-
Visualizing the Pathways: Diagrams and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Hepatic bile acid transport pathway.
Caption: Experimental workflow for live-cell imaging.
Conclusion: Making the Right Choice for Your Research
The choice between fluorescein-labeled and NBD-labeled bile acids is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
-
For high-sensitivity imaging and endpoint assays where brightness is paramount, a fluorescein-labeled bile acid like CLF may be the preferred choice. Its well-characterized transport by key hepatic transporters makes it a reliable tool for studying hepatobiliary transport.
-
For time-lapse imaging, studies of enterohepatic circulation, and experiments where photostability and environmental sensitivity are advantageous, NBD-labeled bile acids are a powerful alternative. Their ability to be actively transported in the intestine opens up avenues for research that are not accessible with probes like CLF.
Ultimately, a thorough understanding of the photophysical and biological properties of each class of fluorescent bile acid analog, as outlined in this guide, will empower researchers to select the optimal tool to illuminate the complex and vital roles of bile acids in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. New fluorescent bile acids: synthesis, chemical characterization, and disastereoselective uptake by Caco-2 cells of 3-deoxy 3-NBD-amino deoxycholic and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent derivatives of bile salts. I. Synthesis and properties of NBD-amino derivatives of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical characterization and flow cytometry applications of cholylamidofluorescein, a fluorescent bile acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent derivatives of bile salts. II. Suitability of NBD-amino derivatives of bile salts for the study of biological transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholyllysyl fluroscein and related lysyl fluorescein conjugated bile acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent bile acid derivatives: relationship between chemical structure and hepatic and intestinal transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Novel Fluorescent Bile Salt Derivatives for Studying Human Bile Salt and Organic Anion Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of FITC-Lithocholic Acid 3-Sulfate with Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Fluorescein isothiocyanate (FITC)-conjugated Lithocholic acid 3-sulfate (FITC-LCA 3-S) with a panel of nuclear receptors. While direct quantitative binding data for FITC-LCA 3-S is limited in publicly available literature, this document extrapolates the known interactions of its parent compound, lithocholic acid (LCA), to infer potential cross-reactivity. This guide also presents a detailed, representative experimental protocol for determining the binding affinity of fluorescent ligands, such as FITC-LCA 3-S, to nuclear receptors using fluorescence polarization.
Introduction to FITC-LCA 3-S and Nuclear Receptor Interactions
Lithocholic acid (LCA), a secondary bile acid, is a known signaling molecule that interacts with several nuclear receptors, playing a crucial role in the regulation of bile acid homeostasis, xenobiotic metabolism, and inflammatory responses. The conjugation of FITC to LCA 3-sulfate provides a valuable tool for studying these interactions in high-throughput screening formats. Understanding the cross-reactivity of this fluorescent probe is essential for the accurate interpretation of experimental results and for the development of specific ligands targeting nuclear receptors.
Bile acids, including LCA, are known to activate the Farnesoid X Receptor (FXR), Pregnane (B1235032) X Receptor (PXR), and the Vitamin D Receptor (VDR)[1][2][3]. LCA itself is a known agonist for PXR and VDR[1][2][4][5]. While it can activate FXR, it is considered a less potent agonist compared to other bile acids like chenodeoxycholic acid (CDCA)[6][7][8]. Furthermore, derivatives of LCA have been shown to act as inhibitors of the Retinoid-related orphan receptor gamma t (RORγt)[9][10].
Comparative Analysis of Lithocholic Acid Interaction with Nuclear Receptors
The following table summarizes the known interactions of the parent compound, lithocholic acid, with various nuclear receptors. This serves as a predictive framework for the potential cross-reactivity of FITC-LCA 3-S. It is important to note that the addition of the FITC moiety may alter the binding affinity and specificity.
| Nuclear Receptor | Known Interaction with Lithocholic Acid (LCA) | Potential Interaction of FITC-LCA 3-S |
| Farnesoid X Receptor (FXR) | Agonist (less potent than CDCA)[6][7][8] | Likely to interact, potentially as a competitive binder. |
| Pregnane X Receptor (PXR) | Agonist[1][2][4] | High probability of interaction as an agonist or competitive ligand. |
| Vitamin D Receptor (VDR) | Agonist[1][5] | High probability of interaction as an agonist or competitive ligand. |
| Constitutive Androstane Receptor (CAR) | Limited direct evidence of strong interaction. | Low probability of significant direct interaction. |
| Liver X Receptor (LXR) | Not a primary ligand. | Low probability of significant direct interaction. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Not a primary ligand. | Low probability of significant direct interaction. |
| Glucocorticoid Receptor (GR) | Not a known direct ligand. | Low probability of significant direct interaction. |
| Estrogen Receptor (ER) | Not a known direct ligand. | Low probability of significant direct interaction. |
| Androgen Receptor (AR) | Not a known direct ligand. | Low probability of significant direct interaction. |
| Retinoid-related orphan receptor gamma t (RORγt) | Derivatives of LCA are inhibitory[9][10] | Potential for inhibitory activity. |
Signaling Pathways of Lithocholic Acid
The interaction of LCA with FXR, PXR, and VDR initiates distinct signaling cascades that regulate target gene expression. These pathways are crucial for maintaining metabolic homeostasis and protecting against the toxic effects of high bile acid concentrations.
Caption: Signaling pathways of Lithocholic Acid (LCA) through FXR, PXR, and VDR.
Experimental Protocol: Fluorescence Polarization Competitive Binding Assay
This protocol provides a framework for determining the binding affinity (IC50 and subsequently Ki) of unlabeled competitor ligands for a nuclear receptor using FITC-LCA 3-S as a fluorescent tracer. Fluorescence polarization (FP) is a robust, homogeneous assay format suitable for high-throughput screening[11][12][13].
Materials:
-
Purified nuclear receptor ligand-binding domain (LBD)
-
FITC-LCA 3-S (fluorescent tracer)
-
Unlabeled competitor ligands
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)
-
384-well, low-volume, black, flat-bottom microplates
-
Microplate reader capable of fluorescence polarization measurements
Experimental Workflow:
Caption: Workflow for a fluorescence polarization competitive binding assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the nuclear receptor LBD in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a stock solution of FITC-LCA 3-S in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. The final concentration should be at or below its Kd for the receptor of interest to ensure assay sensitivity.
-
Prepare serial dilutions of unlabeled competitor ligands in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add the serially diluted unlabeled competitor ligands.
-
Include control wells:
-
No competitor control (0% inhibition): Contains assay buffer instead of competitor ligand.
-
High competitor control (100% inhibition): Contains a saturating concentration of a known high-affinity unlabeled ligand.
-
Blank: Contains assay buffer only (no receptor or tracer).
-
-
-
Addition of Tracer and Receptor:
-
Add a constant concentration of FITC-LCA 3-S to all wells (except the blank).
-
Add a constant concentration of the nuclear receptor LBD to all wells (except the blank).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the tracer binding).
-
Calculate the binding affinity (Ki) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of FITC-LCA 3-S and Kd is its dissociation constant for the receptor.
-
Conclusion
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of effects of VDR versus PXR, FXR and GR ligands on the regulation of CYP3A isozymes in rat and human intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
FITC-Lithocholic Acid 3-Sulfate: A Comparative Guide to RORγt Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a key target for autoimmune and inflammatory diseases.[1][2] Its close homolog, RORα, shares structural similarities, presenting a challenge for developing specific modulators. Lithocholic acid 3-sulfate (LCA-3-S), a sulfated secondary bile acid, has been identified as a ligand that selectively inhibits Th17 cell differentiation by targeting RORγt.[3][4] Furthermore, synthetic derivatives of lithocholic acid have demonstrated significant selectivity for RORγt over RORα, highlighting the potential for this scaffold in developing specific chemical probes and therapeutic agents.
Comparative Binding Affinity
While specific binding data for FITC-Lithocholic acid 3-sulfate is not available, studies on a closely related synthetic derivative of 3-oxo-lithocholic acid (referred to as compound A2) provide strong evidence for the potential of the lithocholic acid scaffold to achieve high selectivity for RORγt. The following table summarizes the binding affinity of this derivative for RORγt and RORα, as determined by microscale thermophoresis (MST).
| Compound | Target | Binding Affinity (KD) | Selectivity (RORα KD / RORγt KD) |
| 3-oxo-lithocholic acid amidate (A2) | RORγt | 16.5 ± 1.34 nM | >100-fold |
| RORα | >1.7 µM | ||
| 3-oxo-lithocholic acid (A1) | RORγt | ~1.08 ± 0.09 µM | ~2-fold |
| RORα | ~2 µM |
Data sourced from a study on lithocholic acid derivatives as RORγt modulators.[5]
This data indicates that while the parent 3-oxo-lithocholic acid shows minimal selectivity, the amidate derivative (A2) exhibits a greater than 100-fold preference for RORγt over RORα.[5] This significant improvement in selectivity suggests that the lithocholic acid backbone can be chemically modified to achieve high specificity for RORγt.
Signaling Pathways
To understand the functional implications of selective RORγt modulation, it is crucial to consider the distinct and overlapping roles of RORγt and RORα.
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of FITC-LCA-3S and Alexa Fluor 488-LCA-3S for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of fluorescent probes is critical for the accuracy and reliability of experimental data. This guide provides an objective comparison of the photostability of Lithocholic Acid 3-Sulfate (LCA-3S) conjugated to two common green fluorescent dyes: Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488.
Quantitative Comparison of Fluorophore Properties
The intrinsic properties of the fluorophore are the primary determinants of the photostability of the final conjugate. Below is a summary of the key photophysical properties of FITC and Alexa Fluor 488.
| Property | FITC (Fluorescein Isothiocyanate) | Alexa Fluor 488 | Key Advantage |
| Excitation Maximum (nm) | ~494 | ~495 | Nearly identical, compatible with standard 488 nm laser lines. |
| Emission Maximum (nm) | ~518 | ~519 | Nearly identical, allowing use of the same filter sets. |
| Quantum Yield (Φ) | ~0.92 | ~0.92 | Both are highly efficient at converting absorbed light into fluorescence.[1][2] |
| Photostability | Low to Moderate | High | Alexa Fluor 488 is significantly more resistant to photobleaching.[1][4][5] |
| pH Sensitivity | High (fluorescence decreases in acidic environments) | Low (fluorescence is stable over a wide pH range) | Alexa Fluor 488 provides more reliable data in varying cellular environments.[6][7] |
| Brightness | Good | Excellent | Alexa Fluor 488 conjugates are generally brighter due to higher photostability and less self-quenching.[4][6] |
Experimental Protocols
To empirically determine the photostability of FITC-LCA-3S versus Alexa Fluor 488-LCA-3S, a standardized photobleaching experiment can be performed.
Protocol: Measurement of Photobleaching Half-life
This protocol outlines a method to quantify the rate of photobleaching for the two conjugates using fluorescence microscopy.
Objective: To determine the time it takes for the fluorescence intensity of each conjugate to decrease to 50% of its initial value (t₁/₂) under continuous illumination.
Materials:
-
FITC-LCA-3S and Alexa Fluor 488-LCA-3S solutions at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable 488 nm laser or arc lamp, appropriate filter sets for green fluorescence, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Mount a small volume of the fluorescent conjugate solution onto a microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip to prevent evaporation during the experiment.
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize for consistent output.
-
Select the appropriate filter set for FITC/Alexa Fluor 488.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a strong signal without causing instantaneous bleaching. Crucially, this intensity must be kept constant for all samples being compared.
-
-
Image Acquisition:
-
Define a region of interest (ROI) for imaging.
-
Acquire an initial image at time zero (t=0).
-
Begin continuous illumination of the ROI.
-
Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence for the less stable dye.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting this value from your ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.[8]
-
Visualizing Experimental and Biological Pathways
Experimental Workflow
The logical flow for comparing the photostability of the two fluorescently labeled compounds is illustrated below.
Caption: Workflow for photostability comparison.
Biological Context: LCA-3S Signaling
Lithocholic Acid 3-Sulfate (LCA-3S) is a sulfated metabolite of lithocholic acid (LCA), a secondary bile acid.[9] Research has identified LCA-3S as a ligand for the Retinoid-related Orphan Receptor gamma t (RORγt).[9] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses. By binding to RORγt, LCA-3S can selectively inhibit Th17 cell differentiation, suggesting its potential role in modulating immune responses, particularly in the context of cholestatic liver diseases.[9]
The simplified signaling pathway is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. optolongfilter.com [optolongfilter.com]
- 5. researchgate.net [researchgate.net]
- 6. AAT Bioquest: Comparing iFluor™ 488, Alexa Fluor® 488 and FITC [aatbioquest.blogspot.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RORγt Binding Affinity: A Comparative Guide to FITC-LCA-3S and Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the binding affinity of ligands to the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key therapeutic target in autoimmune diseases. We focus on the bile acid derivative, FITC-LCA-3S, and compare its potential binding characteristics with other known RORγt modulators. This document outlines the experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
RORγt: A Master Regulator of Th17 Cells
RORγt is a nuclear receptor that acts as the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells.[1] These cells are critical for host defense against certain pathogens but are also implicated in the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, through their production of pro-inflammatory cytokines like IL-17.[1][2] Consequently, modulating RORγt activity with small molecule ligands is a promising therapeutic strategy.
Ligand Binding Affinity: A Comparative Overview
To provide a framework for evaluating potential FITC-LCA-3S binding, the following table summarizes the binding affinities of various natural and synthetic RORγt ligands, determined by several common assay methods.
| Ligand | Ligand Type | Assay Method | Binding Affinity (IC₅₀/Kᵢ/Kₔ) | Reference(s) |
| LCA-3-S | Natural Metabolite Derivative | Not Specified | Better binding than 3-oxo-LCA | [3] |
| 25-hydroxycholesterol | Natural Ligand (Agonist) | Radioligand Competition | ~76 nM (Kᵢ) | [4] |
| T0901317 | Synthetic Inverse Agonist | TR-FRET | High-affinity | [5] |
| SR1001 | Synthetic Inverse Agonist | Not Specified | High-affinity | [5] |
| MRL-871 | Allosteric Inverse Agonist | TR-FRET | Potent Inhibition | [6][7] |
| Digoxin | Natural Product (Inverse Agonist) | TR-FRET | Dose-dependent inhibition | [7] |
| BMS-986251 | Synthetic Inverse Agonist | Not Specified | Excellent potency | [2] |
Experimental Protocols for Validating Binding Affinity
Several robust methods are available to quantify the interaction between a ligand and RORγt. Below are detailed protocols for three widely used assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This assay measures the ability of a test compound to modulate the interaction between the RORγt ligand-binding domain (LBD) and a co-regulator peptide. Inverse agonists will disrupt this interaction, leading to a decrease in the FRET signal.[6][7]
Principle: FRET is a distance-dependent energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., Fluorescein or d2). RORγt-LBD is tagged with the donor, and a co-regulator peptide is tagged with the acceptor. When they interact, the fluorophores are in close proximity, resulting in a high FRET signal. A competing ligand will displace the co-regulator, reducing the FRET signal.[8]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute Terbium-labeled anti-tag (e.g., anti-GST) antibody and fluorescently-labeled co-regulator peptide (e.g., d2-labeled SRC1 peptide) in the assay buffer.
-
Reconstitute purified, tagged (e.g., GST) RORγt-LBD in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., FITC-LCA-3S) and control ligands.
-
-
Assay Procedure (384-well plate format):
-
Add the tagged RORγt-LBD to the wells.
-
Add the Terbium-labeled antibody and allow it to bind to the RORγt-LBD.
-
Add the test compound at various concentrations.
-
Add the fluorescently-labeled co-regulator peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor).
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the interaction between two molecules in close proximity.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent signal from the Acceptor bead.[9] For a RORγt binding assay, one binding partner (e.g., tagged RORγt-LBD) is attached to the Donor beads, and the other (e.g., biotinylated co-regulator peptide) is attached to streptavidin-coated Acceptor beads. A test compound that disrupts this interaction will decrease the signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute tagged (e.g., His-tagged) RORγt-LBD and a biotinylated co-regulator peptide.
-
Prepare serial dilutions of the test compound.
-
Prepare a slurry of Donor (e.g., Nickel chelate) and Acceptor (Streptavidin-coated) beads in the assay buffer.
-
-
Assay Procedure (384-well plate format, subdued light):
-
Add the tagged RORγt-LBD and the biotinylated co-regulator peptide to the wells.
-
Add the test compound at various concentrations.
-
Add the mixture of Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-3 hours).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Radioligand Competition Binding Assay
This "gold standard" assay directly measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor.[10][11]
Principle: A radiolabeled ligand (e.g., ³H-labeled agonist) is incubated with a source of RORγt (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor is measured. A potent test compound will displace the radioligand, resulting in a lower radioactive signal.[12]
Protocol Outline:
-
Receptor Preparation:
-
Prepare membrane fractions from cells overexpressing RORγt.
-
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Prepare a solution of a suitable radioligand (e.g., ³H-25-hydroxycholesterol) at a fixed concentration (typically at or below its Kₔ).
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Procedure (96-well filter plate format):
-
Add the membrane preparation to the wells of a filter plate.
-
Add the unlabeled test compound at various concentrations.
-
Add the radioligand to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration, washing the filters with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[12]
-
Visualizing the Molecular Landscape
To better understand the context of RORγt ligand binding, the following diagrams illustrate the RORγt signaling pathway and a generalized workflow for validating binding affinity.
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
Caption: General workflow for validating ligand binding affinity to RORγt.
References
- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to RORγt Inhibition: Lithocholic Acid 3-Sulfate versus 3-oxo-Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory Th17 cells. Among the diverse molecules identified as RORγt modulators, the bile acid metabolites Lithocholic acid 3-sulfate (LCA-3-S) and 3-oxo-lithocholic acid (3-oxo-LCA) have garnered significant interest. This guide provides an objective comparison of their RORγt inhibitory activities, supported by available experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of RORγt Inhibition
Direct quantitative comparisons of the inhibitory potency of LCA-3-S and 3-oxo-LCA against RORγt are limited in publicly available literature. However, existing studies provide valuable insights into their relative activities. One study directly comparing the two compounds reported that LCA-3-S exhibited a superior binding effect to RORγt compared to 3-oxo-LCA, although specific quantitative values were not provided in a comparative format.[1][2] Another independent study has reported a dissociation constant (Kd) for 3-oxo-LCA.
| Compound | Parameter | Value (μM) | Assay Method | Reference |
| 3-oxo-Lithocholic Acid | Kd | 1.13 | Not Specified | [cite: ] |
| Lithocholic Acid 3-Sulfate | Kd | Not Reported | Not Reported | - |
Note: The Kd value for 3-oxo-Lithocholic Acid is sourced from a study that did not simultaneously report the Kd for Lithocholic Acid 3-Sulfate. A direct, head-to-head quantitative comparison in the same assay is not currently available in the reviewed literature.
RORγt Signaling Pathway and Point of Inhibition
RORγt is a key transcription factor that, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. The signaling cascade leading to RORγt activation and subsequent Th17 cell differentiation is complex, involving upstream signals from cytokines such as TGF-β and IL-6. Both LCA-3-S and 3-oxo-LCA are thought to exert their inhibitory effects by directly binding to the ligand-binding domain (LBD) of RORγt, thereby preventing its transcriptional activity.
Caption: RORγt signaling pathway in Th17 cell differentiation and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of RORγt inhibitors.
RORγt Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of RORγt in the presence of a test compound.
a. Principle: HEK293T cells are co-transfected with an expression vector for the RORγt ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain and a reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Inhibition of RORγt activity by a compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, opaque plate at a density of 2 x 10^4 cells/well and incubate overnight.[3]
-
Transfection: Co-transfect cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (LCA-3-S or 3-oxo-LCA) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Reading: Add luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the IC50 value from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
a. Principle: The RORγt LBD, tagged with a donor fluorophore (e.g., terbium-cryptate), is incubated with a coactivator peptide labeled with an acceptor fluorophore (e.g., d2). When the coactivator binds to the LBD, FRET occurs. An inhibitor binding to the LBD will disrupt this interaction, leading to a decrease in the FRET signal.
b. Protocol:
-
Reagent Preparation: Prepare assay buffer and solutions of GST-tagged RORγt-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., from SRC1).
-
Compound Dispensing: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.
-
Protein-Antibody Incubation: Add the RORγt-LBD and the terbium-labeled anti-GST antibody to the wells and incubate.
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
FRET Measurement: Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at ~490 nm (donor) and ~520 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm) and plot against the compound concentration to determine the IC50 value.
Experimental Workflow for RORγt Inhibitor Evaluation
The evaluation of potential RORγt inhibitors typically follows a hierarchical screening process, starting with biochemical assays to confirm direct binding and progressing to cell-based and in vivo models to assess functional activity and therapeutic potential.
Caption: A typical workflow for the evaluation of RORγt inhibitors.
Conclusion
Both Lithocholic acid 3-sulfate and 3-oxo-lithocholic acid have been identified as endogenous inhibitors of RORγt, playing a role in the modulation of Th17 cell differentiation.[1][4] While direct, quantitative comparative data on their inhibitory potency is not yet fully available, existing evidence suggests that LCA-3-S may have a superior binding affinity for RORγt.[1][2] Further head-to-head studies employing standardized biochemical and cell-based assays are necessary to definitively elucidate their relative potencies and to guide future drug development efforts targeting RORγt. The experimental protocols and workflows detailed in this guide provide a framework for such comparative evaluations.
References
- 1. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfated vs. Non-Sulfated Lithocholic Acid: Unveiling the Impact of a Single Chemical Modification
A deep dive into the contrasting biological effects of lithocholic acid and its sulfated counterpart, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data and detailed methodologies. The addition of a sulfate (B86663) group dramatically alters the physicochemical properties and biological activities of lithocholic acid, transforming it from a toxic secondary bile acid into a readily excretable, detoxified metabolite.
Lithocholic acid (LCA), a secondary bile acid formed by the microbial modification of primary bile acids in the gut, has long been associated with hepatotoxicity and has been implicated as a potential carcinogen. In stark contrast, its sulfated form (SLCA) is significantly less toxic and plays a crucial role in the detoxification and elimination of LCA from the body. This guide explores the multifaceted effects of this sulfation, examining differences in cytotoxicity, receptor activation, inflammatory responses, and impact on intestinal barrier integrity.
Comparative Biological Effects: A Quantitative Overview
The sulfation of lithocholic acid at the 3α-hydroxyl position profoundly mitigates its toxic effects. This is evident across various experimental models, as summarized in the tables below. Non-sulfated LCA consistently demonstrates greater cytotoxicity and a more pronounced impact on cellular signaling pathways compared to its sulfated form.
| Parameter | Cell Line | Non-Sulfated Lithocholic Acid (LCA) | Sulfated Lithocholic Acid (SLCA) | Reference |
| Cytotoxicity (IC50) | HepG2 | >140 µM (Significant cytotoxicity observed) | Not cytotoxic at similar concentrations | [1] |
| MMP-2 Secretion | Caco-2 | ~80% increase | No significant effect | [2][3] |
| Cell Invasion | Caco-2 | Stimulated | No significant effect | [2][3] |
| Receptor | Parameter | Non-Sulfated Lithocholic Acid (LCA) | Sulfated Lithocholic Acid (SLCA) | Reference |
| TGR5 | EC50 | Potent agonist | Weak or no activity | [4] |
| VDR | Activation | Agonist | Reduced or no activity | [5][6][7] |
| PXR | Activation | Agonist | Reduced or no activity | [8][9][10] |
| FXR | Activity | Weak agonist/antagonist | Not a significant ligand | [9][11] |
| Parameter | Cell/System | Non-Sulfated Lithocholic Acid (LCA) | Sulfated Lithocholic Acid (SLCA) | Reference |
| IL-8 Secretion | Caco-2 cells | Can induce expression | Diminished effect | [5][12] |
| TNF-α Secretion | Macrophages | Can modulate production | Diminished effect | [5][13][14] |
| Anti-inflammatory Effects | Intestinal Epithelial Cells | Can exhibit anti-inflammatory effects | Anti-inflammatory effects may be diminished | [5] |
| Parameter | Model | Non-Sulfated Lithocholic Acid (LCA) | Sulfated Lithocholic Acid (SLCA) | Reference |
| TEER | Caco-2 monolayer | Can decrease TEER at high concentrations | Minor restorative effect | [5][15][16] |
| Tight Junction Proteins | Caco-2 monolayer | Can down-regulate expression at high concentrations | Protective effect |
| Gene | Cell Type | Non-Sulfated Lithocholic Acid (LCA) | Sulfated Lithocholic Acid (SLCA) | Reference |
| CYP3A4 | Human Hepatocytes | Induces expression (via PXR and VDR) | Reduced or no induction | [17][18][19][20] |
| MRP3 | Human Hepatocytes | Can induce expression | Less pronounced or no effect | [21][22][23][24][25] |
Signaling Pathways: A Tale of Two Molecules
Non-sulfated LCA exerts its diverse biological effects by interacting with a range of nuclear and cell surface receptors. The addition of a sulfate group, however, significantly alters these interactions, often attenuating or abolishing the downstream signaling cascades.
Non-Sulfated Lithocholic Acid Signaling
Non-sulfated LCA is a known agonist for the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G protein-coupled receptor TGR5. Activation of VDR and PXR by LCA leads to the transcription of genes involved in detoxification and transport, such as CYP3A4 and MRP3, as a protective mechanism against LCA's own toxicity.[7][8][10][17][18][19][20][21][22][23][24][25] TGR5 activation by LCA has been linked to various metabolic effects.[4]
References
- 1. Pharmacological modulation of TNF production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithocholic acid and sulphated lithocholic acid differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid and sulphated lithocholic acid differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 6. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lithocholic Acid Stimulates IL-8 Expression in Human Colorectal Cancer Cells Via Activation of Erk1/2 MAPK and Suppression of STAT3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms by which saturated fatty acids modulate TNF-α expression in mouse macrophage lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NO and TNF-alpha released from activated macrophages stabilize HIF-1alpha in resting tubular LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 19. Transcriptional regulation and expression of CYP3A4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of hepatic CYP3A4 expression by cholesterol and cholic acid: Alterations of gene expression, microsomal activity, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 22. The Function of Multidrug Resistance-associated Protein 3 in the Transport of Bile Acids under Normal Physiological and Lithocholic Acid-induced Cholestasis Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elevated Hepatic MRP3/ABCC3 Expression in Human Obstructive Cholestasis Is Mediated through TNFα and JNK/SAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactome | ABCC3 transports bile salts from cytosol to extracellular region [reactome.org]
- 25. MRP3 - Transporters - Solvo Biotechnology [solvobiotech.com]
Unveiling the Potential of Novel IL-17A Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, the development of potent and specific IL-17A inhibitors is a significant focus in therapeutic research. This guide provides a comparative overview of a novel investigational inhibitor, FITC-LCA-3S, alongside established alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of IL-17A Inhibitors
The therapeutic landscape of IL-17A inhibition is currently dominated by monoclonal antibodies.[1][3] This section compares the hypothetical novel inhibitor, FITC-LCA-3S, with prominent existing drugs.
| Inhibitor | Target | Mechanism of Action | Administration | Key Efficacy Data (Psoriasis) |
| FITC-LCA-3S (Hypothetical) | IL-17A Production | Small molecule inhibitor targeting intracellular pathways leading to IL-17A synthesis. Based on the known activity of Lithocholic Acid (LCA) which inhibits IL-17A transcripts.[4] | Oral (predicted) | Pre-clinical data suggests a dose-dependent reduction in IL-17A levels in stimulated T-cells. |
| Secukinumab (Cosentyx) | IL-17A Cytokine | Fully human monoclonal antibody that directly binds to and neutralizes IL-17A.[3] | Subcutaneous injection | Significant reduction in Psoriasis Area and Severity Index (PASI) scores in Phase III trials. |
| Ixekizumab (Taltz) | IL-17A Cytokine | Humanized monoclonal antibody that selectively binds to and neutralizes IL-17A.[3] | Subcutaneous injection | Demonstrated rapid and sustained skin clearance in multiple clinical trials. |
| Brodalumab (Siliq) | IL-17 Receptor A (IL-17RA) | Human monoclonal antibody that blocks the IL-17RA, thereby inhibiting the signaling of multiple IL-17 family members including IL-17A and IL-17F.[3][5] | Subcutaneous injection | Shown to be highly effective in treating moderate-to-severe plaque psoriasis.[5] |
Experimental Protocols
To validate the inhibitory effect of a novel compound like FITC-LCA-3S on IL-17A production, a series of in vitro and in vivo experiments are essential.
In Vitro Validation of IL-17A Inhibition
Objective: To determine the direct inhibitory effect of the test compound on IL-17A production by immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells are cultured under Th17 polarizing conditions (e.g., with IL-1β, IL-6, IL-23, and TGF-β).
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., FITC-LCA-3S) or a vehicle control.
-
Stimulation: Cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture to promote intracellular cytokine accumulation.
-
Analysis:
-
ELISA: The concentration of secreted IL-17A in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The percentage of IL-17A-producing cells is then determined by flow cytometry.
-
qRT-PCR: RNA is extracted from the cells, and the expression levels of the IL17A gene are quantified by quantitative real-time polymerase chain reaction (qRT-PCR) to assess the effect on transcription.
-
In Vivo Psoriasis Mouse Model
Objective: To evaluate the therapeutic efficacy of the test compound in a preclinical model of IL-17A-driven skin inflammation.
Methodology:
-
Induction of Psoriasis-like Dermatitis: A psoriasis-like skin inflammation is induced in mice (e.g., BALB/c or C57BL/6) by daily topical application of imiquimod (B1671794) cream on the shaved back and/or ear.
-
Treatment: Mice are treated daily with the test compound (e.g., FITC-LCA-3S) via oral gavage or another appropriate route of administration. A vehicle control group and a positive control group (e.g., treated with an anti-IL-17A antibody) are included.
-
Assessment of Disease Severity: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue or draining lymph nodes can be processed to measure the levels of IL-17A and other relevant cytokines by ELISA or qRT-PCR.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the IL-17A signaling pathway and a typical experimental workflow for validating a novel inhibitor.
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interluekin-17A (IL17A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
Comparative Analysis of Cellular Uptake: FITC-LCA-3S vs. FITC-Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of cellular uptake between two fluorescently-labeled bile acids: FITC-Lithocholic acid-3-sulfate (FITC-LCA-3S) and FITC-Chenodeoxycholic acid. Direct quantitative comparisons in existing literature are scarce; therefore, this document outlines the experimental protocols and theoretical transport pathways necessary to conduct such a comparison. The provided data tables are illustrative, representing how results from the proposed experiments would be presented.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver, playing a crucial role in lipid digestion. Its cellular uptake is predominantly mediated by specific transporters in hepatocytes and intestinal cells. In contrast, Lithocholic acid (LCA) is a more hydrophobic and toxic secondary bile acid. Sulfation at the 3-position, forming LCA-3S, is a critical detoxification step that increases its water solubility and facilitates its elimination. Understanding the differential cellular uptake of their fluorescently-labeled counterparts, FITC-CDCA and FITC-LCA-3S, is vital for studies related to bile acid homeostasis, drug-induced liver injury (DILI), and the development of drugs targeting bile acid transporters.
It is hypothesized that due to significant structural differences (sulfation and hydroxylation), FITC-LCA-3S and FITC-CDCA will utilize different cellular uptake transporters, leading to varied uptake kinetics and intracellular accumulation.
Quantitative Data Comparison
The following table is a template illustrating how quantitative data from a comparative uptake experiment should be structured. The values presented are hypothetical and serve as a guide for data presentation. Experiments would typically be conducted in relevant cell lines, such as HepG2 (human hepatoma) or Caco-2 (human colorectal adenocarcinoma), which express key bile acid transporters.
| Parameter | FITC-Chenodeoxycholic Acid | FITC-LCA-3S | Cell Line | Experimental Condition |
| Mean Fluorescence Intensity (MFI) | 8500 ± 450 | 3200 ± 210 | HepG2 | 10 µM, 30 min incubation |
| Uptake Rate (MFI/min) | 283 ± 15 | 107 ± 7 | HepG2 | Time-course analysis (0-30 min) |
| % of Positive Cells | 95% ± 3% | 65% ± 5% | HepG2 | 10 µM, 30 min incubation |
| Inhibition by Taurocholate (50 µM) | 75% reduction in uptake | 15% reduction in uptake | HepG2 | Co-incubation |
| Inhibition by Estrone-3-Sulfate (50 µM) | 10% reduction in uptake | 60% reduction in uptake | HepG2 | Co-incubation |
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. The following protocol outlines a standard procedure for assessing the cellular uptake of fluorescently-labeled bile acids.
Cellular Uptake Assay Using Flow Cytometry
1. Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 2 mM L-glutamine.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days to ensure they remain in the exponential growth phase.[2]
-
The day before the experiment, seed the cells into 24-well plates at a density of 2.5 x 10^5 cells per well to ensure they are 75-80% confluent on the day of the assay.[2]
2. Preparation of Reagents:
-
Prepare stock solutions (e.g., 10 mM) of FITC-LCA-3S and FITC-chenodeoxycholic acid in DMSO.
-
On the day of the experiment, dilute the stock solutions in pre-warmed Hanks' Balanced Salt Solution (HBSS) or serum-free medium to the desired final working concentrations (e.g., 1-20 µM).
3. Uptake Experiment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the medium containing the FITC-labeled bile acids to the respective wells. For control wells, add medium with the corresponding concentration of DMSO.
-
Incubate the plate at 37°C for a specified time period (e.g., 30 minutes for endpoint assays or at various time points like 5, 15, 30, and 60 minutes for kinetic studies).
-
To terminate the uptake, aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to remove any unbound fluorescent compound.
4. Cell Harvesting and Staining:
-
Detach the cells by adding a suitable dissociation reagent (e.g., Trypsin-EDTA or TrypLE) and incubating for 5-10 minutes at 37°C.[1][2]
-
Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.
5. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.
-
Measure the FITC fluorescence in the appropriate channel (typically ~520-530 nm).
-
Collect data for at least 10,000 events per sample.
-
The primary readouts will be the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells.[3][4]
6. Data Quantification:
-
Subtract the MFI of the control (DMSO-treated) cells from the MFI of the probe-treated cells to determine the specific uptake.
-
For kinetic studies, plot the MFI against time to determine the initial uptake rate.
-
For inhibition studies, compare the MFI of cells co-incubated with the inhibitor to those without.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the cellular uptake of fluorescent bile acids.
Bile Acid Transport Pathways
Caption: Major hepatic transporters for bile acids.
Discussion of Transport Mechanisms
The differential uptake observed between FITC-CDCA and FITC-LCA-3S can be attributed to their recognition by different transporter proteins.
-
FITC-Chenodeoxycholic Acid: As an analogue of a primary bile acid, FITC-CDCA uptake into hepatocytes is expected to be primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1) and various Organic Anion Transporting Polypeptides (OATPs/SLCO).[5] NTCP is a sodium-dependent transporter responsible for the majority of conjugated bile acid uptake, while OATPs are sodium-independent and transport a broader range of substrates, including unconjugated bile acids.[5] Efflux into the bile canaliculus is mainly handled by the Bile Salt Export Pump (BSEP/ABCB11).
-
FITC-LCA-3S: Sulfation drastically alters the physicochemical properties of bile acids, making them substrates for a different set of transporters. While some uptake of sulfated bile acids may occur via OATPs, they are generally not good substrates for NTCP.[6] The primary efflux transporter for sulfated bile acids and other organic anions is the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).[7] Therefore, FITC-LCA-3S is expected to show a transport profile distinct from that of FITC-CDCA, with a greater reliance on OATPs for uptake and MRP2 for efflux. The overall cellular accumulation would depend on the relative activities of these uptake and efflux transporters in the chosen cell model.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
assessing the difference between FITC-LCA-3S and FITC-ursodeoxycholic acid
A comprehensive comparison of two fluorescently labeled bile acid analogs, FITC-LCA-3S (Fluorescein isothiocyanate-Lithocholic acid 3-sulfate) and FITC-Ursodeoxycholic acid, is essential for researchers selecting the appropriate tool for their specific experimental needs. This guide provides a detailed analysis of their distinct properties, performance in biological systems, and the signaling pathways they influence, supported by experimental data and protocols.
Physicochemical and Spectroscopic Properties
The fundamental characteristics of these fluorescent probes determine their utility in different experimental setups. FITC-LCA-3S, a derivative of the hydrophobic secondary bile acid lithocholic acid (LCA), is rendered more hydrophilic by sulfation at the 3-position. In contrast, ursodeoxycholic acid (UDCA) is an epimer of chenodeoxycholic acid and is inherently more hydrophilic than LCA.[1][2] The conjugation of fluorescein (B123965) isothiocyanate (FITC) provides the fluorescent properties for visualization and quantification.
| Property | FITC-LCA-3S | FITC-Ursodeoxycholic Acid | Reference |
| Parent Bile Acid | Lithocholic Acid (LCA), 3-sulfated | Ursodeoxycholic Acid (UDCA) | [1][2] |
| Hydrophobicity of Parent Bile Acid | High (Hydrophobic) | Low (Hydrophilic) | [1][2] |
| Fluorophore | Fluorescein isothiocyanate (FITC) | Fluorescein isothiocyanate (FITC) | [3][4] |
| Excitation Maximum (nm) | ~495 | ~495 | [4] |
| Emission Maximum (nm) | ~525 | ~525 | [4] |
| Molecular Weight ( g/mol ) | ~888.1 | ~392.6 (UDCA) + FITC moiety | [5] |
Biological Activity and Transporter Specificity
The primary difference in the application of these two probes lies in the distinct biological roles of their parent bile acids, LCA and UDCA. LCA is known for its cholestatic potential and as a potent activator of the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).[6] Conversely, UDCA is used therapeutically for cholestatic liver diseases due to its cytoprotective and choleretic effects, and it is considered a weak FXR antagonist and a TGR5 agonist.[7]
The transport of these fluorescent analogs into cells is mediated by various bile acid transporters. The sulfation of LCA in FITC-LCA-3S is expected to influence its transporter affinity, potentially favoring transporters of organic anions. While direct comparative kinetic data for these specific FITC conjugates is limited, studies on related fluorescent bile acid analogs provide insights into their transport characteristics. For instance, NBD-labeled UDCA has been shown to be a substrate for OATP1B1 and OATP1B3.
| Feature | FITC-LCA-3S | FITC-Ursodeoxycholic Acid | Reference |
| Primary Bile Acid Receptor Interaction | TGR5 agonist, FXR agonist | TGR5 agonist, FXR antagonist | [6][7] |
| Known Transporters of Parent Bile Acid | ASBT, NTCP, OATPs | ASBT, NTCP, OATPs | [7][8] |
| Reported Cholestatic Potential of Parent Bile Acid | High | Low (used as treatment) | [9][10] |
Experimental Applications and Performance
The choice between FITC-LCA-3S and FITC-UDCA depends on the specific research question. FITC-LCA-3S is well-suited for studying the mechanisms of cholestasis, investigating the role of TGR5 and FXR in disease, and assessing the transport of sulfated bile acids. FITC-UDCA is ideal for research on the therapeutic mechanisms of UDCA, including its choleretic and cytoprotective effects, and for studying the transport of hydrophilic bile acids.
Experimental Workflow: Cellular Uptake Assay
A common application for these fluorescent probes is in cellular uptake assays to characterize transporter function and screen for potential drug interactions.
Caption: Workflow for a fluorescent bile acid cellular uptake assay.
Signaling Pathways
LCA and UDCA exert their biological effects by modulating distinct signaling pathways.
LCA Signaling Pathway
References
- 1. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]
- 3. FITC-UDCA UDCA-FITC - YGRBFITC - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. glycomatrix.com [glycomatrix.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of fluorescent chenodeoxycholic acid via the human organic anion transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separate transport systems for biliary secretion of sulfated and unsulfated bile acids in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024-7707 [excli.de]
A Comparative Guide to High-Throughput Screening Assays for Protein Glycosylation: FITC-LCA vs. AlphaLISA
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of protein glycosylation plays a pivotal role in cellular processes and is increasingly recognized as a critical quality attribute of biotherapeutics and a source of biomarkers for various diseases. High-throughput screening (HTS) assays that can rapidly and reliably detect changes in glycosylation are therefore essential tools in drug discovery and development. This guide provides a detailed comparison of two distinct HTS methodologies for assessing protein glycosylation: a lectin-based binding assay using FITC-conjugated Lens culinaris agglutinin (FITC-LCA) and a homogeneous antibody-based proximity assay, AlphaLISA, for the detection of a specific glycan epitope.
Introduction to the Compared HTS Technologies
FITC-LCA Binding Assay: This assay utilizes the specific binding properties of lectins, which are carbohydrate-binding proteins. Lens culinaris agglutinin (LCA) specifically recognizes α-mannosyl and α-glucosyl residues within N-linked glycans. When conjugated to fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye, FITC-LCA can be used to quantify changes in the abundance of these glycan structures on glycoproteins in a high-throughput format. This method is particularly useful for monitoring alterations in high-mannose or core-fucosylated glycan structures.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based immunoassay technology that requires no wash steps, making it highly suitable for HTS. In the context of glycosylation analysis, this assay can be configured to detect specific glycan structures, such as the cancer-associated antigen Sialyl Lewis A (sLeA), using a specific antibody. The interaction between the antibody and the glycan brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
Performance Comparison
The following table summarizes the typical performance characteristics of the FITC-LCA binding assay and a specific AlphaLISA for Sialyl Lewis A detection. The data presented are synthesized from established performance benchmarks for these types of assays to provide a representative comparison.
| Parameter | FITC-LCA Binding Assay (Hypothetical) | AlphaLISA for Sialyl Lewis A | Reference(s) |
| Assay Principle | Direct fluorescence of lectin binding | Proximity-based immunoassay | |
| Z'-Factor | 0.6 - 0.8 | 0.7 - 0.9 | [1] |
| Signal-to-Background Ratio | 3 - 7 | 10 - 100+ | [1] |
| Coefficient of Variation (CV%) | < 15% | < 10% | [1] |
| Assay Throughput | High (384- or 1536-well format) | High (384- or 1536-well format) | |
| Specificity | Broad (Mannose/Glucose residues) | High (Specific glycan epitope) | |
| Assay Type | Heterogeneous (requires wash steps) | Homogeneous (no wash steps) |
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the N-linked glycosylation pathway and the workflows for both the FITC-LCA and AlphaLISA assays.
Experimental Protocols
FITC-LCA Binding Assay Protocol
This protocol describes a method for quantifying the relative abundance of high-mannose or core-fucosylated glycans on a purified glycoprotein coated onto a microplate.
Materials:
-
High-binding 384-well microplates
-
Purified glycoprotein of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
FITC-conjugated Lens culinaris agglutinin (FITC-LCA)
-
Plate washer
-
Fluorescence microplate reader
Procedure:
-
Coating: Dispense 25 µL of the glycoprotein solution (e.g., 10 µg/mL in PBS) into the wells of a 384-well plate.
-
Incubation: Incubate the plate for 2 hours at room temperature or overnight at 4°C to allow the protein to adsorb to the well surface.
-
Washing: Aspirate the coating solution and wash the wells three times with 100 µL of PBS.
-
Blocking: Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with 100 µL of PBS.
-
Lectin Binding: Add 25 µL of FITC-LCA solution (e.g., 5 µg/mL in PBS) to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells five times with 100 µL of PBS to remove unbound FITC-LCA.
-
Signal Detection: Add 50 µL of PBS to each well and read the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.
AlphaLISA for Sialyl Lewis A (sLeA) Detection Protocol
This protocol provides a method for the quantitative detection of sLeA on a glycoprotein in solution.
Materials:
-
AlphaLISA-compatible 384-well microplates
-
Glycoprotein sample containing sLeA
-
Biotinylated anti-Sialyl Lewis A antibody
-
AlphaLISA Acceptor beads conjugated to an anti-glycoprotein antibody (or other capture moiety)
-
Streptavidin-coated AlphaLISA Donor beads
-
AlphaLISA buffer
-
AlphaLISA-capable microplate reader
Procedure:
-
Sample Addition: Add 5 µL of the glycoprotein sample to the wells of the 384-well plate.
-
Addition of Antibody and Acceptor Beads: Add 10 µL of a mixture containing the biotinylated anti-sLeA antibody and the Acceptor beads to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Addition of Donor Beads: Add 10 µL of Streptavidin-coated Donor beads to each well under subdued light conditions.
-
Incubation: Seal the plate and incubate for 30-60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader to measure the chemiluminescent signal at 615 nm.
Conclusion
Both FITC-lectin binding assays and AlphaLISA technology offer robust and high-throughput solutions for the analysis of protein glycosylation. The choice between these methods will depend on the specific research question.
-
FITC-LCA assays are well-suited for screening campaigns aimed at identifying compounds that cause broad changes in glycosylation, particularly affecting mannose-containing structures. They are cost-effective and straightforward to implement but may lack the specificity for detecting subtle changes in complex glycan structures.
-
AlphaLISA , on the other hand, provides a highly specific and sensitive method for quantifying a particular glycan epitope, such as sLeA. Its homogeneous format simplifies automation and reduces assay variability. While the initial setup and reagent costs may be higher, the superior performance characteristics make it an excellent choice for target-specific screening and biomarker validation.
Ultimately, a thorough understanding of the strengths and limitations of each assay platform, as outlined in this guide, will enable researchers to select the most appropriate method for their drug discovery and development needs.
References
Safety Operating Guide
Proper Disposal of FITC-Lithocholic Acid 3-Sulfate: A Step-by-Step Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling FITC-Lithocholic acid 3-sulfate must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to the hazardous nature of the fluorescein (B123965) isothiocyanate (FITC) label, this compound cannot be disposed of as general waste or via sanitary sewers. It must be treated as a hazardous chemical waste.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Disposal Protocols
This compound, a fluorescently labeled bile acid, requires careful handling and disposal primarily due to the characteristics of the FITC component. Safety Data Sheets (SDS) for FITC indicate that it is a hazardous substance, harmful if swallowed, inhaled, or comes into contact with skin, and can cause both skin and respiratory sensitization.[1][2][3][4] The parent compound, Lithocholic acid 3-sulfate, is not classified as hazardous but is not recommended for sewer disposal in large quantities. Therefore, the combined molecule must be managed as hazardous waste.
Waste Segregation and Collection: A Procedural Overview
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[1] this compound waste should be collected in a designated hazardous waste container, clearly labeled and kept sealed when not in use.
Key Procedural Steps:
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as hazardous chemical waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid for waste collection. The container must be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of initial waste addition must also be recorded.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be away from general traffic and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by a licensed professional waste disposal service. Do not attempt to dispose of this chemical through regular trash or down the drain.[4][5][6]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard classifications for Fluorescein isothiocyanate (FITC), the component dictating the hazardous nature of the final compound.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and described in various safety data sheets. The core principle is the containment and proper disposal of hazardous materials to prevent environmental release and human exposure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
Safeguarding Your Research: Essential Safety Protocols for Handling FITC-Lithocholic Acid 3-Sulfate
Researchers and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of FITC-Lithocholic acid 3-sulfate, ensuring the protection of laboratory personnel and the integrity of experimental workflows.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound at different stages.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[2] | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Use in a well-ventilated area or fume hood. A dust mask can be used to prevent inhalation of fine particles.[2] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[2] | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Work in a well-ventilated area or fume hood.[2] |
| Experimental Use | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[2][4] | Laboratory coat.[2][4] | Not generally required, but ensure adequate ventilation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Experimental Protocol for Handling:
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above.[4] Prepare a clean and decontaminated workspace, preferably within a chemical fume hood or a well-ventilated area.[2]
-
Weighing : Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance. Use a spatula to handle the powder and avoid creating dust.
-
Dissolution : Dissolve the compound in a suitable solvent as specified in your experimental protocol. This compound is soluble in methanol (B129727) and water.[5]
-
Experimental Use : Carry out your experiment following established laboratory protocols. Always handle solutions containing the compound with care to avoid splashes and aerosol generation.
-
Decontamination : After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Storage : Store the compound at -20°C, protected from light and moisture.[2][6]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste : Dispose of unused this compound and solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled waste container for chemical waste disposal.
-
Empty Containers : Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded. Do not re-use empty containers.[3]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in their laboratories. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
